Product packaging for 4-Bromo-2-fluoro-5-nitrobenzonitrile(Cat. No.:CAS No. 893615-25-3)

4-Bromo-2-fluoro-5-nitrobenzonitrile

Cat. No.: B3030370
CAS No.: 893615-25-3
M. Wt: 245.01
InChI Key: AKDJYVCDRJPTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-fluoro-5-nitrobenzonitrile is a versatile fluorinated aromatic building block with the molecular formula C7H2BrFN2O2 and a molecular weight of 245.01 g/mol . This compound is characterized by multiple reactive sites, including bromo, fluoro, nitro, and nitrile functional groups, making it a valuable intermediate in chemical synthesis. Its primary research application lies in the field of pharmaceutical development and materials science, where it serves as a key precursor for the synthesis of more complex molecules, particularly in constructing aniline and benzoic acid derivatives . The presence of both bromo and fluoro substituents on the benzene ring, which are good leaving groups, allows for sequential nucleophilic aromatic substitution reactions. This enables researchers to systematically build molecular complexity. The electron-withdrawing nitro and nitrile groups make the ring susceptible to these substitution reactions and can be further reduced or modified to anilines or amines, expanding the utility of this compound as a core scaffold . For research and development use only. Not for human, veterinary, or household use. Researchers should consult the safety data sheet (SDS) and handle this product with appropriate personal protective equipment; it is recommended to store the compound desiccated at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2BrFN2O2 B3030370 4-Bromo-2-fluoro-5-nitrobenzonitrile CAS No. 893615-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-fluoro-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrFN2O2/c8-5-2-6(9)4(3-10)1-7(5)11(12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDJYVCDRJPTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696917
Record name 4-Bromo-2-fluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893615-25-3
Record name 4-Bromo-2-fluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-fluoro-5-nitrobenzonitrile for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-2-fluoro-5-nitrobenzonitrile, a key chemical intermediate for professionals in drug development and specialized organic synthesis. Moving beyond a simple data sheet, this document offers insights into the compound's structural characterization, expected physicochemical properties, reactivity, and the rigorous protocols required for its validation and safe handling in a research environment.

Core Molecular Identity and Significance

This compound (CAS No. 893615-25-3) is a polysubstituted aromatic compound of significant interest in medicinal and materials chemistry.[1] Its molecular architecture, featuring four distinct functional groups—nitrile (C≡N), nitro (NO₂), bromo (Br), and fluoro (F)—on a benzene scaffold, provides a versatile platform for complex molecular engineering. Each group offers a specific reaction site, allowing for controlled, sequential chemical transformations. This makes it a valuable building block for synthesizing targeted pharmaceuticals and agrochemicals, where precise molecular tailoring is paramount for biological activity.[1]

The strategic placement of these groups influences the molecule's electronic properties and reactivity. The strong electron-withdrawing nature of the nitrile and nitro groups, combined with the halogen substituents, activates the aromatic ring for certain reactions while deactivating it for others, offering chemists a high degree of synthetic control.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Table 1: Compound Identifiers and Core Data
PropertyValueSource(s)
CAS Number 893615-25-3[2][3]
Molecular Formula C₇H₂BrFN₂O₂[1][3]
Molecular Weight 245.01 g/mol [1][3][4]
IUPAC Name This compound[4]
InChI Key AKDJYVCDRJPTJU-UHFFFAOYSA-N[4]
Synonyms Benzonitrile, 4-bromo-2-fluoro-5-nitro-[2][4]
Canonical SMILES C1=C(C(=CC(=C1--INVALID-LINK--[O-])Br)F)C#N[4]
Purity (Typical) ≥97%[3]
Storage Conditions Store at room temperature, sealed in a dry environment.[3]

Physicochemical Properties: A Data-Driven Assessment

While extensive experimental data for this specific compound is not widely published, we can leverage computational models and compare them with data from structural analogs to establish a reliable physicochemical profile.

Table 2: Computed and Estimated Physical Properties
PropertyValue / DescriptionBasis / Source(s)
Melting Point (mp) ~70-85 °C (Estimated)Estimation: Based on the reported melting point of 2-Fluoro-5-nitrobenzonitrile (76-80 °C).
Boiling Point (bp) Data not available; likely decomposes at high temperatures before boiling at atmospheric pressure.General chemical knowledge of polysubstituted nitroaromatics.
Appearance Expected to be a white to pale yellow crystalline solid.Inference: Based on the appearance of related nitrobenzonitrile derivatives.
XLogP3 (Lipophilicity) 2.3Computed: PubChem.[4]
Polar Surface Area 69.6 ŲComputed: PubChem.[4]
Hydrogen Bond Donors 0Computed: PubChem.[4]
Hydrogen Bond Acceptors 4 (Nitrile N, two Nitro O, Fluoro F)Computed: PubChem.[4]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone, DMSO) and insoluble in water.Inference: Based on its computed lipophilicity (XLogP3) and non-polar structure.

Note: The lack of published experimental melting and boiling points is common for specialized intermediates. It is imperative that researchers verify these properties upon receipt of a new batch as part of routine quality control.

Quality Control Workflow: A Protocol for Structural Validation

For any research, especially in drug development, the structural identity and purity of starting materials are non-negotiable. The following workflow outlines the necessary steps to validate a sample of this compound. This process acts as a self-validating system, ensuring the material's integrity before its inclusion in a synthetic route.

Validation Workflow Diagram

G cluster_0 Sample Reception & Initial Checks cluster_1 Spectroscopic Confirmation cluster_2 Data Analysis & Approval a Receive Sample (CAS: 893615-25-3) b Visual Inspection (Color, Form) a->b c Melting Point Determination b->c d Dissolve in CDCl3 or DMSO-d6 c->d If passes initial check e Acquire 1H, 13C, 19F NMR d->e f Acquire FT-IR Spectrum d->f g Acquire High-Res Mass Spec d->g h Compare Spectra to Expected Signatures e->h f->h g->h i Confirm Molecular Ion & Isotopic Pattern (Br) g->i j Assess Purity (NMR/LC-MS) h->j i->j j->a Reject Batch (If purity/structure fails) k Approve Batch for Use j->k

Caption: A typical experimental workflow for the quality control and structural validation of a new chemical sample.

Detailed Protocols for Spectroscopic Characterization

The following protocols provide the technical detail necessary for a researcher to perform the validation outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the carbon-hydrogen-fluorine framework of the molecule.

  • Protocol:

    • Sample Preparation: Accurately weigh and dissolve 10-15 mg of the compound in ~0.7 mL of a deuterated solvent (CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR Signals: The spectrum will be simple, showing two doublets in the aromatic region (approx. 7.5-8.5 ppm). Each signal will correspond to one of the two aromatic protons. The coupling constants will be indicative of their positions relative to the fluorine atom.

    • Expected ¹⁹F NMR Signals: A single signal is expected, with its chemical shift and coupling to the adjacent protons confirming the fluorine's position.

    • Expected ¹³C NMR Signals: Seven distinct signals are expected: one for the nitrile carbon (~115 ppm), six for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbons bonded to F and Br will show characteristic splitting patterns or shifts.

  • Expert Insight: The choice of solvent is critical. While CDCl₃ is standard, DMSO-d₆ may be required if solubility is poor. The key to structural confirmation lies in analyzing the coupling constants (J-values) between ¹H-¹H and ¹H-¹⁹F nuclei, which definitively establishes the substitution pattern on the ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Protocol:

    • Sample Preparation: Prepare a sample using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the solid is placed directly on the crystal.

    • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Key Expected Vibrational Frequencies:

      • ~2230 cm⁻¹: Sharp, strong peak characteristic of the nitrile (C≡N) stretch.

      • ~1530 cm⁻¹ and ~1350 cm⁻¹: Two strong peaks corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂).

      • ~1600-1450 cm⁻¹: Aromatic C=C ring stretches.

      • ~1250-1000 cm⁻¹: C-F and C-Br stretching vibrations.

  • Trustworthiness Check: The presence of all these characteristic peaks provides high confidence in the presence of the required functional groups. The absence of a broad peak around 3200-3500 cm⁻¹ confirms the lack of O-H or N-H groups, verifying purity.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and elemental formula.

  • Protocol:

    • Sample Introduction: Introduce the sample via a suitable method, such as direct infusion for Electrospray Ionization (ESI) or via Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

    • Data Acquisition: Acquire a high-resolution mass spectrum (HRMS).

    • Expected Result: The key diagnostic feature is the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the spectrum will show two peaks of nearly equal intensity separated by 2 m/z units.

      • [M]⁺ Peak for C₇H₂⁷⁹BrFN₂O₂: Expected m/z ≈ 243.9284

      • [M+2]⁺ Peak for C₇H₂⁸¹BrFN₂O₂: Expected m/z ≈ 245.9263

  • Authoritative Grounding: An HRMS result matching this isotopic pattern and accurate mass to within 5 ppm provides definitive confirmation of the elemental composition, leaving no ambiguity about the molecular formula.

Inferred Safety Profile and Handling Procedures

No specific Safety Data Sheet (SDS) for this compound is widely available. Therefore, a conservative safety profile must be inferred from structurally similar hazardous compounds, such as other halogenated nitrobenzenes.[5][6][7] This inferred profile is for guidance only; users must consult the official SDS from their supplier before any handling.

Table 3: Inferred GHS Hazard Classification
Hazard ClassCategoryInferred Hazard Statement(s)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory)H335: May cause respiratory irritation.
Recommended Handling Protocols:
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended for extended handling.

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

    • Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.

  • First Aid (General Guidance):

    • In case of skin contact: Immediately wash with plenty of soap and water.[7]

    • In case of eye contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[7]

    • If inhaled: Move the person to fresh air.[5]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water.[6]

    • In all cases of exposure, seek immediate medical attention and provide the attending physician with the compound's SDS.

References

An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-nitrobenzonitrile: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-bromo-2-fluoro-5-nitrobenzonitrile, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, a robust synthesis protocol grounded in established chemical principles, and its strategic applications in the synthesis of complex pharmaceutical agents.

Core Chemical Identity

This compound is a highly functionalized aromatic compound, making it a valuable building block in medicinal chemistry.[1] Its structure is characterized by a benzene ring substituted with four distinct functional groups: a bromine atom, a fluorine atom, a nitro group, and a nitrile group. This unique arrangement of electron-withdrawing and halogen groups imparts specific reactivity to the molecule, allowing for selective chemical transformations.[2]

IUPAC Name: this compound[3] CAS Number: 893615-25-3[3][4] Molecular Formula: C₇H₂BrFN₂O₂[3] Molecular Weight: 245.01 g/mol [3]

Structural Elucidation

The chemical structure of this compound is presented below. The strategic placement of the substituents on the benzene ring dictates its chemical behavior, particularly in nucleophilic aromatic substitution and cross-coupling reactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for handling, storage, and designing reaction conditions.

PropertyValueSource
Molecular Weight245.01 g/mol [3]
AppearanceWhite to off-white crystalline powder[5]
Melting Point98-102 °C[5]
Boiling Point285 °C (decomposes)[5]
Density1.78 g/cm³[5]
SolubilitySoluble in DMSO, THF; slightly soluble in ethanol[5]

Synthesis of this compound

The most logical and established synthetic route to this compound is through the electrophilic nitration of 4-bromo-2-fluorobenzonitrile. This reaction takes advantage of the directing effects of the existing substituents on the aromatic ring. The fluorine and nitrile groups are meta-directing, which would typically direct the incoming nitro group to the 5-position.

Proposed Synthesis Pathway

G start 4-Bromo-2-fluorobenzonitrile product This compound start->product Nitration reagents HNO₃ / H₂SO₄ reagents->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on well-established procedures for the nitration of aromatic compounds.

Materials:

  • 4-Bromo-2-fluorobenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 4-bromo-2-fluorobenzonitrile to chilled concentrated sulfuric acid at 0-5 °C with stirring.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.

  • The crude product is then washed with a saturated sodium bicarbonate solution to remove any residual acid, followed by another wash with deionized water.

  • The solid is dried, and for further purification, it can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

  • The purified product is dried under vacuum to yield this compound as a crystalline solid.

Applications in Drug Discovery and Development

This compound is a highly sought-after intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), especially in the realm of targeted therapies like kinase inhibitors.[6] The presence of multiple reactive sites allows for a modular approach to drug design, where different fragments can be introduced through various chemical reactions.

Role as a Versatile Chemical Scaffold

The bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for forming carbon-carbon bonds.[7][8] The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule. The nitro group can be reduced to an amine, providing a handle for further functionalization, and the nitrile group can be hydrolyzed to a carboxylic acid or remain as a key binding element.

Exemplary Experimental Workflow: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound as the aryl halide.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A This compound G Coupled Biaryl Product A->G Suzuki Coupling B Arylboronic Acid B->G C Pd Catalyst (e.g., Pd(PPh₃)₄) C->G D Base (e.g., K₂CO₃) D->G E Solvent (e.g., Dioxane/Water) E->G F Inert Atmosphere (N₂ or Ar) Heat F->G

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To a reaction vessel, add this compound, the desired arylboronic acid (1.1-1.5 equivalents), and a suitable base such as potassium carbonate (2-3 equivalents).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (1-5 mol%).

  • The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • A degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water, is added.

  • The reaction mixture is heated to 80-100 °C and stirred for several hours, with the progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two aromatic protons. The coupling constants will be indicative of their relative positions.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the nitrile (C≡N) stretch (around 2230 cm⁻¹), the nitro (NO₂) group (symmetric and asymmetric stretches around 1530 and 1350 cm⁻¹), and C-Br and C-F stretches.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Safety and Handling

As a guiding principle, this compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Based on the safety data for structurally similar compounds, it is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[3]

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of complex molecules, particularly for the development of novel therapeutics. Its rich functionality and predictable reactivity make it an indispensable tool for medicinal chemists. This guide has provided a detailed overview of its chemical properties, a reliable synthetic protocol, and its utility in modern drug discovery, offering a valuable resource for researchers in the field.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-fluoro-5-nitrobenzonitrile is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical development.[1] Its unique substitution pattern, featuring bromo, fluoro, nitro, and nitrile groups, makes it a versatile synthetic intermediate for the construction of more complex molecular architectures with specific biological activities.[1] The strategic placement of these functional groups allows for a range of selective chemical transformations, providing multiple handles for molecular elaboration. This guide provides a detailed exploration of the viable synthetic pathways for the preparation of this compound, offering practical, field-proven insights for researchers and drug development professionals.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The most direct and industrially scalable approach involves the late-stage introduction of the nitro group onto a pre-existing 4-bromo-2-fluorobenzonitrile scaffold. An alternative, albeit more complex, route could involve the construction of the aromatic ring with the desired substitution pattern through a series of transformations, potentially culminating in a Sandmeyer reaction to install the nitrile group. This guide will focus on the former, more direct approach, while also providing a conceptual outline for the latter.

Primary Synthetic Pathway: Electrophilic Nitration of 4-Bromo-2-fluorobenzonitrile

This is the most logical and efficient route, leveraging the commercially available or readily synthesized 4-bromo-2-fluorobenzonitrile. The key transformation is the regioselective nitration of this substrate. The directing effects of the existing substituents are paramount in determining the outcome of this reaction. The fluorine atom at position 2 and the bromine atom at position 4 are both ortho-, para-directing groups. The nitrile group is a meta-directing group. The combined activating and directing effects of the fluorine and bromine atoms will predominantly direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to them. In this case, the position 5 is ortho to the bromine and meta to the fluorine and the nitrile group, making it the most likely position for nitration.

Primary Synthetic Pathway 4-Bromo-2-fluorobenzonitrile 4-Bromo-2-fluorobenzonitrile This compound This compound 4-Bromo-2-fluorobenzonitrile->this compound HNO₃, H₂SO₄ 0-25 °C

Caption: Primary synthetic pathway for this compound.

Experimental Protocols

Synthesis of 4-Bromo-2-fluorobenzonitrile (Precursor)

While 4-bromo-2-fluorobenzonitrile is commercially available, a two-step synthesis from 2-fluoroaniline is provided for completeness.[2]

Step 1: Bromination of 2-Fluoroaniline

  • Reaction: 2-Fluoroaniline is brominated using N-bromosuccinimide (NBS) to yield 4-bromo-2-fluoroaniline.

  • Procedure:

    • Dissolve 2-fluoroaniline (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-bromosuccinimide (1.0 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at 0 °C for 45 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Sandmeyer Reaction of 4-Bromo-2-fluoroaniline

  • Reaction: The amino group of 4-bromo-2-fluoroaniline is converted to a nitrile via a Sandmeyer reaction.

  • Procedure:

    • Prepare a solution of 4-bromo-2-fluoroaniline (1.0 eq) in a mixture of acetic acid and water.

    • Cool the solution to -5 °C in an ice/salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 0 °C, to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature around 50 °C.

    • Stir the reaction mixture for 1-2 hours at 50 °C.

    • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Primary Synthesis: Nitration of 4-Bromo-2-fluorobenzonitrile

This protocol is based on standard nitration procedures for deactivated aromatic rings, analogous to the nitration of 4-fluorobenzonitrile.[3]

Reagent/ParameterQuantity/Value
Starting Material4-Bromo-2-fluorobenzonitrile (1.0 eq)
Nitrating AgentFuming Nitric Acid (HNO₃, 1.5 eq)
Acid CatalystConcentrated Sulfuric Acid (H₂SO₄, 3.0 eq)
Reaction Temperature0 °C to 25 °C
Reaction Time1-3 hours
SolventSulfuric Acid
Expected Yield 70-85%

Step-by-Step Methodology:

  • Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (3.0 eq).

  • Cooling: Cool the sulfuric acid to 0 °C in an ice bath.

  • Addition of Starting Material: Slowly add 4-bromo-2-fluorobenzonitrile (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.

  • Formation of Nitrating Mixture: In the dropping funnel, carefully prepare a nitrating mixture of fuming nitric acid (1.5 eq) and concentrated sulfuric acid (1.0 eq).

  • Nitration: Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, maintaining the reaction temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Precipitation and Filtration: A precipitate of this compound should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Drying and Purification: Dry the crude product in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes.

Alternative Synthetic Pathway: A Multi-step Approach

An alternative strategy involves a sequence of reactions starting from a more readily available, substituted aniline. This pathway offers flexibility but is generally longer.

Alternative_Pathway cluster_0 Alternative Synthetic Route 2-Fluoro-5-nitroaniline 2-Fluoro-5-nitroaniline 4-Bromo-2-fluoro-5-nitroaniline 4-Bromo-2-fluoro-5-nitroaniline 2-Fluoro-5-nitroaniline->4-Bromo-2-fluoro-5-nitroaniline Br₂, Acetic Acid Diazonium Salt Diazonium Salt 4-Bromo-2-fluoro-5-nitroaniline->Diazonium Salt NaNO₂, HBr 0-5 °C This compound This compound Diazonium Salt->this compound CuCN, KCN Sandmeyer Reaction

Caption: An alternative multi-step synthesis of this compound.

This pathway begins with the bromination of 2-fluoro-5-nitroaniline, followed by a Sandmeyer reaction to introduce the nitrile functionality. While feasible, this route may present challenges in terms of regioselectivity during the bromination step and the handling of potentially unstable diazonium salt intermediates.

Safety Considerations

  • Nitrating agents are highly corrosive and strong oxidizing agents. Handle fuming nitric acid and concentrated sulfuric acid with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The nitration reaction is exothermic. Maintain strict temperature control, especially during the addition of the nitrating mixture.

  • Cyanide compounds are highly toxic. Handle copper(I) cyanide and sodium cyanide with extreme caution. All manipulations should be performed in a fume hood, and a cyanide antidote kit should be readily available.

  • Bromine and N-bromosuccinimide are corrosive and toxic. Avoid inhalation and skin contact.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -C≡N, -NO₂).

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct nitration of 4-bromo-2-fluorobenzonitrile. This method is straightforward, high-yielding, and amenable to scale-up. The provided experimental protocol offers a robust starting point for researchers in the field. As with any chemical synthesis, careful attention to reaction conditions and safety protocols is essential for a successful outcome.

References

An In-depth Technical Guide to 4-Bromo-2-fluoro-5-nitrobenzonitrile (CAS: 893615-25-3): A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluoro-5-nitrobenzonitrile, bearing the CAS number 893615-25-3, is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its unique arrangement of a nitrile, a nitro group, and two different halogen atoms on a benzene ring provides a versatile platform for the synthesis of complex molecular architectures.[1] This guide offers a comprehensive overview of its chemical properties, plausible synthetic routes, expected reactivity, and potential applications, particularly in the realm of drug discovery as a precursor for kinase inhibitors. While detailed experimental data for this specific compound is not extensively available in peer-reviewed literature, this document consolidates information from analogous structures and theoretical data to provide a robust framework for its utilization in a research setting.

Introduction

The strategic incorporation of fluorine and other halogens into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[2] this compound is a prime example of a highly functionalized building block, offering multiple points for chemical modification. The electron-withdrawing nature of the nitrile and nitro groups activates the aromatic ring for nucleophilic aromatic substitution, making it a valuable intermediate in the synthesis of a wide range of derivatives.[1] This guide aims to provide researchers with a detailed understanding of this compound's chemical personality, enabling its effective application in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that most of the available data is computed, as experimental determination has not been widely published.[3]

PropertyValueSource
CAS Number 893615-25-3[3]
Molecular Formula C₇H₂BrFN₂O₂[3]
Molecular Weight 245.01 g/mol [3]
IUPAC Name This compound[3]
Canonical SMILES C1=C(C(=CC(=C1--INVALID-LINK--[O-])Br)F)C#N[3]
XLogP3 2.3[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 1[3]

Synthesis and Purification

Proposed Synthetic Pathway: Nitration of 4-Bromo-2-fluorobenzonitrile

The directing effects of the substituents on the starting material are key to the success of this proposed synthesis. The fluorine atom is an ortho-, para-director, while the nitrile group is a meta-director. The bromine atom is also an ortho-, para-director. In this case, the position ortho to the fluorine and meta to the nitrile is the same, making the introduction of the nitro group at position 5 regioselective.

Synthetic Pathway start 4-Bromo-2-fluorobenzonitrile product This compound start->product Nitration reagents HNO₃, H₂SO₄

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Representative Nitration Procedure

The following protocol is a generalized procedure for the nitration of an activated aromatic ring and should be optimized for the specific substrate.

Materials:

  • 4-Bromo-2-fluorobenzonitrile

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid to prepare the nitrating mixture.

  • Dissolve 4-bromo-2-fluorobenzonitrile in a minimal amount of a suitable solvent, if necessary, and cool the solution in an ice bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Without experimental data, we can predict the expected spectroscopic features based on the structure of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and nitrile groups, as well as the fluorine and bromine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carbon attached to the nitrile group will appear at a characteristic downfield shift.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the nitrile (C≡N) stretch (around 2230 cm⁻¹), the nitro (NO₂) group (asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹), and C-F and C-Br stretches.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion and bromine-containing fragment peaks.

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the susceptibility of the aromatic ring to nucleophilic aromatic substitution (SₙAr). The strong electron-withdrawing nitro and nitrile groups activate the positions ortho and para to them for nucleophilic attack.

Reactivity reactant This compound product Substituted Product reactant->product SₙAr nucleophile Nu⁻ nucleophile->reactant

Caption: Nucleophilic aromatic substitution on the title compound.

The fluorine atom, being more electronegative and a better leaving group in SₙAr reactions compared to bromine, is the most likely site for substitution by a wide range of nucleophiles, including amines, alkoxides, and thiolates. This selective reactivity allows for the stepwise introduction of different functional groups, making it a valuable tool in combinatorial chemistry and the synthesis of targeted libraries of compounds.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

Substituted benzonitriles are a common motif in many kinase inhibitors.[4][5][6] The nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The modular synthesis enabled by intermediates like this compound allows for the rapid generation of analogues to explore the structure-activity relationship (SAR) and optimize potency and selectivity. While no specific kinase inhibitor has been publicly disclosed as being synthesized from this exact starting material, its structural features make it an attractive candidate for such endeavors.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. However, based on the safety data for structurally similar compounds such as 4-bromo-5-fluoro-2-nitrobenzaldehyde, it should be handled with care.[7] It is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals. While a comprehensive experimental profile of this compound is yet to be fully elucidated in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. As the demand for complex and highly functionalized molecules in drug discovery continues to grow, the importance of such versatile intermediates is poised to increase.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-2-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-fluoro-5-nitrobenzonitrile is a highly functionalized aromatic compound with significant potential as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in complex molecular architectures necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. In the absence of extensive published empirical data for this specific molecule, this guide synthesizes information from structurally related compounds and foundational principles of physical organic chemistry to provide reasoned predictions and detailed experimental protocols for researchers. Key areas covered include predicted solubility in a range of common laboratory solvents, anticipated stability under various stress conditions (pH, heat, and light), and standardized methodologies for the empirical determination of these parameters. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals to enable the effective handling, formulation, and application of this important chemical building block.

Introduction and Physicochemical Profile

This compound (CAS No. 893615-25-3) is a substituted benzonitrile featuring bromo, fluoro, nitro, and nitrile functional groups.[2] This unique combination of electron-withdrawing and halogen substituents imparts specific reactivity and makes it a valuable precursor in organic synthesis.[1] A clear understanding of its solubility is paramount for reaction setup, solvent screening, and purification, while knowledge of its stability is critical for ensuring the integrity of the molecule during storage and chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 893615-25-3[2]
Molecular Formula C₇H₂BrFN₂O₂[2]
Molecular Weight 245.01 g/mol [2]
IUPAC Name This compound[2]
Storage Room temperature, sealed in a dry place[3]

Solubility Profile: Predictions and Experimental Determination

The solubility of an organic compound is dictated by its molecular structure, specifically the balance between polar and non-polar functional groups. The principle of "like dissolves like" provides a foundational basis for predicting solubility.

Predicted Solubility Based on Molecular Structure

The structure of this compound suggests a complex solubility profile:

  • Aromatic Ring: The benzene core is inherently non-polar and contributes to solubility in non-polar organic solvents.

  • Nitrile (-C≡N) and Nitro (-NO₂) Groups: Both are strongly polar and electron-withdrawing groups.[4][5] The nitro group, in particular, can impact solubility and other physicochemical properties.[6] These groups will enhance solubility in polar aprotic solvents.

  • Halogen Substituents (Bromo- and Fluoro-): The fluorine and bromine atoms increase the molecular weight and surface area, which can decrease solubility. While the C-F and C-Br bonds are polar, the overall contribution of halogens to aqueous solubility is often a net decrease due to their lipophilic nature.[3][7]

Based on these features, a qualitative solubility profile can be predicted. For instance, a structurally related compound, 4-Bromo-2-fluoro-5-methylbenzonitrile, is known to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[8] It is therefore highly probable that this compound will exhibit good solubility in polar aprotic solvents and common non-polar organic solvents, with limited solubility in water.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneVery Soluble to SolubleThe strong dipole moments of the nitrile and nitro groups will interact favorably with these solvents.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThe overall non-polar character of the aromatic ring and halogens allows for dissolution.
Ethers Tetrahydrofuran (THF), Diethyl etherModerately Soluble to SolubleTHF, being more polar, is expected to be a better solvent than diethyl ether.
Esters Ethyl acetateSolubleA good balance of polarity to dissolve the compound.
Alcohols Methanol, EthanolModerately SolubleThe polarity of the hydroxyl group can interact with the polar functionalities of the molecule.
Non-polar Toluene, HexanesSparingly Soluble to InsolubleThe highly polar nitro and nitrile groups will limit solubility in very non-polar solvents.
Aqueous Water, Buffered Solutions (pH 4, 7, 9)Insoluble to Very Sparingly SolubleThe large, non-polar aromatic structure will dominate, leading to low aqueous solubility.
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To move beyond qualitative predictions, the shake-flask method (ICH harmonized method) is a reliable technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial).

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the samples to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the solubility from the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge or let stand B->C D Withdraw and dilute supernatant C->D E Analyze by HPLC-UV D->E F Calculate solubility E->F

Caption: Workflow for quantitative solubility determination.

Stability Profile: Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a chemical intermediate.[9][10] These studies help to identify potential degradation products and establish degradation pathways, which is crucial information for developing stable formulations and analytical methods.[2][9]

Predicted Stability and Degradation Pathways

The functional groups on this compound suggest potential vulnerabilities to specific degradation mechanisms:

  • Hydrolytic Stability: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would convert it to a carboxylic acid (4-bromo-2-fluoro-5-nitrobenzoic acid) via an intermediate amide.[11][12][13][14][15][16] The rate of hydrolysis is expected to be slow at neutral pH but accelerated at high and low pH, as well as at elevated temperatures.

  • Thermal Stability: As a solid, the compound is expected to be stable at ambient temperatures, as suggested by storage recommendations.[3] At elevated temperatures, decomposition may occur, potentially involving the nitro group, which is a known explosophore.[4]

  • Photostability: Aromatic nitro compounds can be susceptible to photodegradation.[5] The presence of halogens can also influence photostability. Therefore, exposure to UV or high-intensity visible light may lead to degradation. Following ICH Q1B guidelines for photostability testing is recommended.[1][17][18][19][20]

Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation involves exposing the compound to various stress conditions and analyzing for degradation over time.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C).

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80 °C).

    • Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation (Solution): Heat the stock solution at a controlled high temperature (e.g., 80 °C).

    • Thermal Degradation (Solid): Store the solid compound in a controlled high-temperature oven (e.g., 80 °C).

    • Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][17] A dark control sample should be stored under the same conditions but protected from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). For basic hydrolysis, samples should be neutralized before analysis.

  • Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

Caption: Overview of forced degradation stress conditions.

Analytical Methodologies for Quantification

A robust analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Recommended HPLC Method

A reverse-phase HPLC method with UV detection is recommended for the analysis of this compound and its potential degradation products.

Table 3: Suggested HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable percentage of B, ramp up to elute the compound and its more non-polar degradants, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/PDA at a suitable wavelength (e.g., 254 nm)

This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Conclusion

This compound is a chemical intermediate of significant interest in synthetic chemistry. While specific experimental data on its solubility and stability are not widely published, a comprehensive understanding can be developed through the application of fundamental chemical principles and standardized experimental protocols. This guide provides a framework for predicting the behavior of this compound and outlines detailed methodologies for its empirical characterization. The provided protocols for solubility determination via the shake-flask method and stability assessment through forced degradation studies offer a robust starting point for any researcher working with this molecule. The generation of accurate solubility and stability data is a critical step in leveraging the full synthetic potential of this compound in research and development.

References

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 4-Bromo-2-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the potential reactivity of the nitrile group in 4-Bromo-2-fluoro-5-nitrobenzonitrile, a versatile building block in medicinal chemistry and materials science. The strategic placement of three distinct electron-withdrawing groups on the aromatic ring profoundly influences the chemical behavior of the nitrile moiety, creating a unique reactivity profile that can be exploited for the synthesis of complex molecular architectures. This document will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices, empowering researchers to effectively utilize this valuable synthetic intermediate.

Electronic Landscape and its Influence on Nitrile Reactivity

This compound presents a fascinating case study in substituent effects. The nitrile group (-C≡N) itself is strongly electron-withdrawing through both inductive and resonance effects. This inherent electronic character is significantly amplified by the presence of the bromo, fluoro, and nitro substituents. The cumulative effect of these groups is a highly electron-deficient aromatic ring and a nitrile carbon with a pronounced electrophilic character.[1][2] This heightened electrophilicity is the cornerstone of the nitrile group's reactivity in this molecule, making it a prime target for nucleophilic attack.

The interplay of these substituents governs the regioselectivity and feasibility of various transformations. The fluorine atom at the 2-position and the nitro group at the 5-position exert strong electron-withdrawing effects, which are critical in activating the nitrile group. The bromine atom at the 4-position further contributes to the overall electron deficiency of the ring. Understanding this electronic landscape is paramount for predicting and controlling the outcomes of chemical reactions involving this substrate.

Key Transformations of the Nitrile Group

The enhanced electrophilicity of the nitrile carbon in this compound makes it amenable to a range of chemical transformations. This section will explore the three primary reaction pathways: hydrolysis, reduction, and cycloaddition.

Hydrolysis: Conversion to Amides and Carboxylic Acids

The conversion of the nitrile group to a carboxylic acid via hydrolysis is a fundamental transformation in organic synthesis.[3] The rate of this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. For benzonitriles, electron-withdrawing groups facilitate the hydration of the nitrile by increasing the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.[3][4][5]

Mechanism of Hydrolysis:

Hydrolysis can be catalyzed by either acid or base.[6]

  • Acid-catalyzed hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which further enhances the electrophilicity of the carbon. A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid.[6][7]

  • Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon, forming a hydroxy imine intermediate. Protonation and tautomerization then lead to the amide, which can be further hydrolyzed to the carboxylic acid under the reaction conditions.[6]

Given the electron-deficient nature of this compound, both acid- and base-catalyzed hydrolysis are expected to proceed readily.

Experimental Protocol: Base-Catalyzed Hydrolysis of this compound to 4-Bromo-2-fluoro-5-nitrobenzoic Acid

Objective: To convert the nitrile functionality into a carboxylic acid while preserving the other substituents on the aromatic ring.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl), concentrated

  • Diatomaceous earth

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add a solution of sodium hydroxide (3.0-5.0 eq) in water to the flask.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and filter through a pad of diatomaceous earth to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • The carboxylic acid product will precipitate out of solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain 4-Bromo-2-fluoro-5-nitrobenzoic acid.

Causality Behind Experimental Choices:

  • The use of a strong base like NaOH is necessary to facilitate the nucleophilic attack on the highly electron-deficient nitrile carbon.

  • A co-solvent system of ethanol and water is employed to ensure the solubility of both the organic substrate and the inorganic base.

  • Refluxing the reaction provides the necessary activation energy for the hydrolysis to proceed at a reasonable rate.

  • Acidification of the reaction mixture after completion is crucial for protonating the carboxylate salt to yield the final carboxylic acid product.

Reduction: Synthesis of Amines

The reduction of nitriles to primary amines is another cornerstone transformation in organic synthesis.[7] However, the presence of a nitro group in the target molecule introduces a significant challenge: the potential for competitive reduction of the nitro group. Selective reduction of the nitrile in the presence of an aromatic nitro group is a non-trivial synthetic endeavor.[8][9]

Several reducing agents can be employed for nitrile reduction, including lithium aluminum hydride (LiAlH₄), borane complexes, and catalytic hydrogenation.[7][10] However, many of these reagents will also readily reduce the nitro group.

Strategies for Chemoselective Nitrile Reduction:

Achieving chemoselectivity requires careful selection of the reducing agent and reaction conditions.

  • Borane Reagents with Lewis Acid Activation: A combination of a borohydride reagent (e.g., sodium borohydride) with a Lewis acid (e.g., boron trifluoride etherate) can sometimes achieve selective reduction of the nitrile.[8] The Lewis acid is thought to coordinate to the nitrile nitrogen, activating it towards hydride attack.

  • Diisopropylaminoborane: This reagent, in the presence of a catalytic amount of lithium borohydride, has been shown to reduce a variety of nitriles. Reductions of benzonitriles with electron-withdrawing groups are generally faster and occur under milder conditions.[7][11]

  • Catalytic Hydrogenation with Specific Catalysts: While many standard hydrogenation catalysts (e.g., Pd/C) will reduce both the nitrile and the nitro group, certain specialized catalysts or reaction conditions may offer some selectivity. For instance, using platinum on carbon (Pt/C) under low hydrogen pressure has been reported to selectively reduce nitro groups while leaving nitriles intact, suggesting that the reverse selectivity might be achievable under different conditions, although this is less common.[12]

dot

Reduction_Pathways cluster_Products Potential Products LiAlH4 LiAlH₄ FullyReduced 5-Amino-4-bromo-2-fluorobenzylamine LiAlH4->FullyReduced NaBH4_LewisAcid NaBH₄ / Lewis Acid TargetAmine 4-Bromo-2-fluoro-5-nitrobenzylamine NaBH4_LewisAcid->TargetAmine BH3_THF BH₃·THF BH3_THF->FullyReduced Diisopropylaminoborane BH₂N(iPr)₂ / cat. LiBH₄ Diisopropylaminoborane->TargetAmine Catalytic_H2 Catalytic H₂ ReducedNitro 4-Bromo-5-amino-2-fluorobenzonitrile Catalytic_H2->ReducedNitro Catalytic_H2->FullyReduced Start This compound Start->TargetAmine Selective Nitrile Reduction Start->ReducedNitro Selective Nitro Reduction Start->FullyReduced Non-selective Reduction caption Figure 1: Potential reduction pathways and reagent selectivity.

Caption: Figure 1: Potential reduction pathways and reagent selectivity.

Experimental Protocol: Selective Reduction of this compound to 4-Bromo-2-fluoro-5-nitrobenzylamine

Objective: To selectively reduce the nitrile group to a primary amine without affecting the nitro group.

Materials:

  • This compound

  • Diisopropylaminoborane [BH₂N(iPr)₂]

  • Lithium borohydride (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), aqueous solution

  • Sodium Hydroxide (NaOH), aqueous solution

  • Diethyl ether

Procedure:

  • To a solution of diisopropylaminoborane (1.5-2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of lithium borohydride (e.g., 0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the cooled reducing agent solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of aqueous HCl (e.g., 3 M) until the evolution of gas ceases.

  • Make the solution basic by the addition of aqueous NaOH (e.g., 6 M).

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 4-Bromo-2-fluoro-5-nitrobenzylamine.

Causality Behind Experimental Choices:

  • Diisopropylaminoborane with a catalytic amount of LiBH₄ is chosen for its reported ability to selectively reduce nitriles, particularly those activated by electron-withdrawing groups, under mild conditions.[11]

  • Anhydrous conditions and an inert atmosphere are essential as borane reagents are sensitive to moisture and air.

  • The reaction is initiated at a low temperature to control the initial exothermic reaction and then allowed to proceed at room temperature for optimal reactivity.

  • The acidic workup is necessary to hydrolyze the borane-amine complexes formed during the reaction.

  • The subsequent basic workup deprotonates the ammonium salt to liberate the free amine for extraction.

Cycloaddition Reactions: Formation of Heterocycles

The nitrile group can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to construct various heterocyclic rings. A particularly relevant transformation is the [3+2] cycloaddition with nitrile oxides to form 1,2,4-oxadiazoles.

In the context of this compound, the electron-deficient nature of the nitrile group makes it a suitable partner for reaction with electron-rich dipoles. However, the nitrile can also be converted into a nitrile oxide, which can then react with various dipolarophiles.

Formation of a Nitrile Oxide and Subsequent Cycloaddition:

The synthesis of a nitrile oxide from the corresponding benzonitrile is not a direct transformation. Typically, an aldoxime is first formed, which is then oxidized. A more direct approach in this context would be to use this compound as the dipolarophile in a reaction with a pre-formed nitrile oxide.

dot

Cycloaddition_Workflow cluster_Reactants Reactants cluster_Reaction Reaction cluster_Product Product Nitrile This compound Cycloaddition [3+2] Cycloaddition Nitrile->Cycloaddition NitrileOxide Benzonitrile Oxide (or derivative) NitrileOxide->Cycloaddition Oxadiazole Substituted 1,2,4-Oxadiazole Cycloaddition->Oxadiazole caption Figure 2: Workflow for [3+2] cycloaddition.

Caption: Figure 2: Workflow for [3+2] cycloaddition.

Theoretical Considerations for Cycloaddition:

The feasibility and regioselectivity of [3+2] cycloaddition reactions are often explained by frontier molecular orbital (FMO) theory. The reaction between a benzonitrile oxide and an electron-deficient benzonitrile would likely be a LUMO(dipole)-HOMO(dipolarophile) controlled reaction. The strong electron-withdrawing groups on this compound will lower the energy of its LUMO, making it a better dipolarophile for reaction with electron-rich nitrile oxides.

Experimental Protocol: [3+2] Cycloaddition with a Nitrile Oxide

Objective: To construct a 1,2,4-oxadiazole ring system using this compound as the dipolarophile.

Materials:

  • This compound

  • A suitable benzaldoxime (e.g., 4-methoxybenzaldoxime)

  • N-Chlorosuccinimide (NCS) or similar oxidant

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Anhydrous solvent (e.g., Dichloromethane or THF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the benzaldoxime (1.0 eq) in the anhydrous solvent.

  • Add N-Chlorosuccinimide (1.0 eq) portion-wise to the solution, maintaining the temperature at or below room temperature. Stir for 1-2 hours to form the corresponding hydroximoyl chloride.

  • To this mixture, add this compound (1.0 eq).

  • Cool the reaction mixture to 0 °C and add triethylamine (1.1 eq) dropwise. The triethylamine will generate the nitrile oxide in situ, which will then react with the dipolarophile.

  • Allow the reaction to warm to room temperature and stir until TLC analysis shows the consumption of the starting materials.

  • Filter the reaction mixture to remove the triethylammonium hydrochloride salt.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.

Causality Behind Experimental Choices:

  • The in situ generation of the nitrile oxide from the hydroximoyl chloride is a common and effective method that avoids the isolation of the potentially unstable nitrile oxide.

  • NCS is a mild and efficient chlorinating agent for the conversion of the aldoxime to the hydroximoyl chloride.

  • Triethylamine is a suitable base for the elimination of HCl to form the nitrile oxide, as it is non-nucleophilic and will not compete in the reaction.

  • The electron-deficient nature of the nitrile in this compound makes it an excellent dipolarophile for this reaction.

Summary of Reactivity and Synthetic Potential

The nitrile group in this compound is a highly activated and versatile functional group. The strong electron-withdrawing nature of the aromatic substituents renders the nitrile carbon highly electrophilic, facilitating a range of transformations that are often sluggish with electron-neutral or electron-rich benzonitriles.

Table 1: Summary of Nitrile Group Reactivity in this compound

Reaction TypeKey CharacteristicsExpected OutcomeKey Considerations
Hydrolysis Accelerated by electron-withdrawing groups.High yield of the corresponding carboxylic acid.Requires strong acid or base catalysis.
Reduction Chemoselectivity is a major challenge due to the presence of the nitro group.Formation of the primary amine is possible with specific reagents.Careful selection of reducing agent and conditions is critical to avoid nitro group reduction.
Cycloaddition The nitrile acts as an excellent electron-deficient dipolarophile.Efficient formation of heterocyclic products (e.g., 1,2,4-oxadiazoles).Requires reaction with a suitable dipole, such as a nitrile oxide.

The predictable and enhanced reactivity of the nitrile group in this molecule, coupled with the potential for further functionalization at the bromo and fluoro positions, makes this compound an exceptionally valuable tool for the construction of complex, polyfunctionalized aromatic compounds for applications in drug discovery and materials science.

References

The Strategic deployment of Substituted Bromo-Fluoro-Nitro Aromatics in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architects of Pharmaceutical Innovation

In the intricate landscape of modern drug discovery, the success of a novel therapeutic agent often hinges on the nuanced properties of its core chemical scaffolds. Among the vast arsenal of building blocks available to medicinal chemists, substituted bromo-fluoro-nitro aromatics have emerged as particularly powerful and versatile intermediates. Their unique electronic and steric characteristics, governed by the interplay of the bromo, fluoro, and nitro functional groups, provide a rich platform for the strategic optimization of pharmacokinetic and pharmacodynamic profiles. This guide offers an in-depth exploration of the synthesis, reactivity, and application of these remarkable compounds, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage their full potential. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles that drive success in the laboratory and, ultimately, in the clinic.

I. The Synthetic Toolkit: Crafting the Molecular Framework

The journey to a novel therapeutic begins with the precise and efficient synthesis of its core components. For substituted bromo-fluoro-nitro aromatics, the synthetic strategy is paramount, dictating not only the yield and purity of the intermediate but also the feasibility of large-scale production. The primary approach involves the sequential introduction of the desired functional groups onto an aromatic ring, a process that demands careful control of regioselectivity.

Electrophilic Aromatic Substitution: A Regioselective Dance

The most common route to these compounds is through a series of electrophilic aromatic substitution (EAS) reactions. The order of these reactions is critical, as the directing effects of the existing substituents will determine the position of the incoming group.

A prevalent strategy for the synthesis of compounds like 1-bromo-4-fluoro-2-nitrobenzene begins with a readily available fluorinated starting material. The fluorine atom is an ortho, para-director, while the subsequently introduced nitro group is a strong deactivating group and a meta-director.[1] This directing interplay is the cornerstone of the synthetic design.

Illustrative Synthetic Workflow:

G start Fluorobenzene step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 1-Fluoro-2-nitrobenzene & 1-Fluoro-4-nitrobenzene step1->intermediate1 step2 Separation intermediate1->step2 intermediate2 1-Fluoro-2-nitrobenzene step2->intermediate2 step3 Bromination (NBS, Acetic Acid) intermediate2->step3 product 4-Bromo-1-fluoro-2-nitrobenzene step3->product

Caption: Synthetic workflow for 4-bromo-1-fluoro-2-nitrobenzene.

Detailed Experimental Protocol: Synthesis of 4-Bromo-1-fluoro-2-nitrobenzene

This protocol provides a step-by-step methodology for the synthesis of 4-bromo-1-fluoro-2-nitrobenzene from 1-fluoro-2-nitrobenzene.

Materials:

  • 1-Fluoro-2-nitrobenzene

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Ethyl acetate

  • Petroleum ether

  • Ice water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 1-fluoro-2-nitrobenzene and acetic acid as the solvent.

  • Bromination: Cool the mixture to approximately 15°C using an ice bath. Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution, ensuring the temperature remains controlled.[2]

  • Reaction Monitoring: Monitor the progress of the reaction using Gas Chromatography (GC) until the starting material is consumed.[2]

  • Quenching and Isolation: Upon completion, slowly pour the reaction mixture into ice water to precipitate the crude product. Filter the resulting solid.[2]

  • Extraction (for any dissolved product): Extract the aqueous phase with ethyl acetate to recover any dissolved product. Combine the organic phases.[2]

  • Purification: Concentrate the combined organic phases under reduced pressure to obtain the crude product. Recrystallize the crude solid from petroleum ether to yield pure 4-bromo-1-fluoro-2-nitrobenzene.[2]

  • Characterization: Analyze the final product for purity using GC and confirm its identity using spectroscopic methods (NMR, IR, MS).

II. Spectroscopic Characterization: Unveiling the Molecular Identity

The unambiguous identification and characterization of substituted bromo-fluoro-nitro aromatics are crucial for their use in further synthetic transformations and for ensuring the quality of drug candidates. A combination of spectroscopic techniques provides a comprehensive picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the substitution pattern on the aromatic ring. The chemical shifts and coupling constants are highly sensitive to the electronic environment created by the bromo, fluoro, and nitro groups.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Bromo-Nitrobenzenes

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-Bromo-2-nitrobenzeneH-37.40-7.44C-1 (ipso-Br)
H-47.44-7.47C-2 (ipso-NO₂)
H-57.71-7.78C-3
H-67.83-7.87C-4
C-5
C-6
1-Bromo-4-nitrobenzeneH-2, H-67.69-7.87C-1 (ipso-Br)
H-3, H-58.09-8.19C-2, C-6
C-3, C-5
C-4 (ipso-NO₂)

Note: Specific chemical shifts can vary based on the solvent and spectrometer frequency. Data is compiled from representative spectra.[3][4]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy is valuable for identifying the characteristic vibrational frequencies of the functional groups present. The strong asymmetric and symmetric stretches of the nitro group are typically observed in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The C-Br and C-F stretching vibrations appear in the fingerprint region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. The presence of bromine is often indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

III. Reactivity Landscape: The Power of Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of substituted bromo-fluoro-nitro aromatics is largely defined by their susceptibility to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group, particularly when positioned ortho or para to a halogen, activates the aromatic ring towards attack by nucleophiles.[1]

The SNAr Mechanism: A Stepwise Pathway

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[5]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group.[5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.

G reactant Bromo-Fluoro-Nitro Aromatic step1 Addition (Slow, RDS) intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu- nucleophile Nucleophile (Nu-) step2 Elimination (Fast) product Substituted Product intermediate->product - X- leaving_group Leaving Group (X-)

Caption: The addition-elimination mechanism of SNAr.

Halogen Reactivity in SNAr: A Counterintuitive Trend

In the context of SNAr, the reactivity of halogens as leaving groups often follows the order F > Cl > Br > I. This is contrary to the trend observed in SN1 and SN2 reactions and is attributed to the rate-determining step being the initial nucleophilic attack. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.[6]

Beyond SNAr: Expanding the Synthetic Horizons with Cross-Coupling Reactions

The bromine atom in these scaffolds also serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds, enabling the introduction of a wide variety of aryl and vinyl substituents.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon), combine the bromo-fluoro-nitro aromatic substrate, a boronic acid or ester, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., cesium carbonate).[7]

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.[7]

  • Degassing: Sparge the reaction mixture with an inert gas to remove dissolved oxygen.[7]

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[7]

  • Work-up and Purification: After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent. Purify the product using column chromatography.

IV. Applications in Drug Development: From Building Blocks to Breakthroughs

The strategic incorporation of fluorine and the versatile reactivity of the bromo and nitro groups make these aromatic compounds highly valuable in the design of novel therapeutics.

The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate can have profound effects on its properties:

  • Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.

  • Lipophilicity and Permeability: Fluorine substitution can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes.

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity and potency.[8]

The Nitro Group: A Versatile Functional Handle and Pharmacophore

The nitro group is not merely an activating group for SNAr; it can also be a key pharmacophoric element or a precursor to other crucial functionalities.

  • Reduction to an Amine: The nitro group can be readily reduced to an amino group, which is a common feature in many drug molecules and serves as a point for further derivatization.

  • Bioactivation: In some cases, the nitro group itself is essential for the drug's mechanism of action, undergoing bioreduction in target cells to generate reactive species.[9]

Table 2: Illustrative Applications and Structure-Activity Relationships (SAR)

Parent ScaffoldR-Group ModificationBiological Target/ActivityKey SAR InsightReference
Benzylthioquinoliniump-FluoroAnti-fungal (C. neoformans)para-substitution generally leads to higher potency.[10]
Benzylthioquinoliniump-BromoAnti-fungal (C. neoformans)Bulky substituents at the para-position can enhance activity.[10]
Benzylthioquinoliniump-TrifluoromethylAnti-fungal (C. neoformans)Potent activity, comparable to methyl analogs.[10]
1,4-Benzodiazepin-2-one7-NitroHypnoticThe nitro group at the 7-position enhances therapeutic action.[11]
1,4-Benzodiazepin-2-one7-BromoHypnoticA halogen at the 7-position enhances therapeutic action.[11]

V. Conclusion: A Future Forged in Functionality

Substituted bromo-fluoro-nitro aromatics represent a class of chemical intermediates whose strategic importance in drug discovery cannot be overstated. Their synthesis, while requiring careful control of reaction conditions, is well-established, and their reactivity, dominated by nucleophilic aromatic substitution and cross-coupling reactions, offers a versatile platform for molecular elaboration. The unique properties imparted by the fluorine and nitro groups provide medicinal chemists with a powerful toolkit for fine-tuning the biological and pharmacokinetic profiles of drug candidates. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the demand for these and other highly functionalized aromatic building blocks will undoubtedly increase, paving the way for the next generation of innovative therapeutics.

VI. References

  • Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Single-Step and Multistep Mechanisms of Aromatic Nucleophilic Substitution of Halobenzenes and Halonitrobenzenes with Halide Anions: Ab Initio Computational Study. (1997, June 13). Semantic Scholar. Retrieved January 6, 2026, from --INVALID-LINK--

  • 1-Bromo-2-fluoro-4-nitrobenzene: Building Blocks for Pharmaceutical Innovation. (2025, December 23). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 6, 2026, from --INVALID-LINK--

  • Exploring 1-Bromo-2-Fluoro-4-Nitrobenzene: Properties and Applications. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • 1-Bromo-4-fluoro-2-nitrobenzene. (n.d.). PubChem. Retrieved January 6, 2026, from --INVALID-LINK--

  • 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 wiki. (n.d.). Guidechem. Retrieved January 6, 2026, from --INVALID-LINK--

  • Concerted nucleophilic aromatic substitutions. (n.d.). PubMed. Retrieved January 6, 2026, from --INVALID-LINK--

  • 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved January 6, 2026, from --INVALID-LINK--

  • 1-bromo-4-fluoro-2-nitrobenzene(446-09-3)ir1. (n.d.). ChemicalBook. Retrieved January 6, 2026, from --INVALID-LINK--

  • 4-Bromo-1-fluoro-2-nitrobenzene 96 364-73-8. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from --INVALID-LINK--

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 6, 2026, from --INVALID-LINK--

  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.). MilliporeSigma. Retrieved January 6, 2026, from --INVALID-LINK--

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 6, 2026, from --INVALID-LINK--

  • 4-Bromo-1-fluoro-2-nitrobenzene synthesis. (n.d.). ChemicalBook. Retrieved January 6, 2026, from --INVALID-LINK--

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--

  • 4-Bromo-2-fluoro-1-nitrobenzene. (n.d.). PubChem. Retrieved January 6, 2026, from --INVALID-LINK--

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 6, 2026, from --INVALID-LINK--

  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Retrieved January 6, 2026, from --INVALID-LINK--

  • Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • The Role of Structure-Activity Relationship (SAR) In Drug Discovery. (n.d.). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Retrieved January 6, 2026, from --INVALID-LINK--

  • Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (2024, December 24). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (n.d.). Echemi. Retrieved January 6, 2026, from --INVALID-LINK--

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018, May 16). Stack Exchange. Retrieved January 6, 2026, from --INVALID-LINK--

  • Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. Retrieved January 6, 2026, from --INVALID-LINK--

  • 1-Bromo-2-fluoro-4-nitrobenzene, 98% 25 g. (n.d.). Thermo Scientific Chemicals. Retrieved January 6, 2026, from --INVALID-LINK--

  • 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved January 6, 2026, from --INVALID-LINK--

  • 1-Bromo-2-nitrobenzene(577-19-5) 13C NMR spectrum. (n.d.). ChemicalBook. Retrieved January 6, 2026, from --INVALID-LINK--

  • 1-Bromo-4-nitrobenzene(586-78-7) IR Spectrum. (n.d.). ChemicalBook. Retrieved January 6, 2026, from --INVALID-LINK--

  • Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--

  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. (n.d.). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--

  • Aromatic Nucleophilic Substitution mechanism(SNAr) in Haloarenes. (2020, May 14). YouTube. Retrieved January 6, 2026, from --INVALID-LINK--

  • 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 Powder Competitive Price. (n.d.). LookChem. Retrieved January 6, 2026, from --INVALID-LINK--

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--

  • 1-Bromo-4-methyl-2-nitrobenzene. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--

References

Safety, handling, and MSDS for 4-Bromo-2-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-fluoro-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Significance

This compound is a highly functionalized aromatic compound with the molecular formula C₇H₂BrFN₂O₂ and a molecular weight of approximately 245.01 g/mol .[1] Its CAS Registry Number is 893615-25-3.[1][2] The molecule's structure, featuring bromo, fluoro, nitro, and nitrile functional groups, makes it a valuable and versatile intermediate in advanced organic synthesis. These reactive sites allow for selective chemical transformations, rendering it particularly useful in the development of novel pharmaceuticals and agrochemicals where precise molecular architecture is key to biological activity.[1] Given its complex reactivity and implicit toxicological profile, a thorough understanding of its hazards and handling requirements is paramount for ensuring laboratory safety.

Section 2: Comprehensive Hazard Analysis

While a comprehensive, officially reviewed toxicological profile for this compound is not thoroughly established, a robust hazard assessment can be synthesized by examining data on structurally similar compounds and the known risks associated with its constituent functional groups. The hazards presented by related halogenated and nitrated benzonitriles are significant and should be considered directly applicable.[3][4]

GHS Classification and Hazard Statements

Based on data from analogous compounds, this compound should be treated as a hazardous substance. The following GHS classifications, derived from similar chemicals, provide a baseline for risk assessment.

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3][5]

Signal Word: Warning [3]

Toxicological Profile: A Mechanistic Perspective

The toxicity of this compound is multifactorial, stemming from its distinct chemical moieties:

  • Nitrile Group (-CN): Benzonitriles can be metabolized to release cyanide ions, which inhibit cellular respiration, leading to systemic toxicity.[6] Although the rate of metabolism varies, the potential for cyanide poisoning necessitates treating this compound with extreme caution. Symptoms of exposure can include respiratory distress, convulsions, and loss of consciousness.[6]

  • Halogenated Aromatic Core: The bromo- and fluoro- substituents on the benzene ring enhance the molecule's reactivity and lipophilicity, potentially increasing its ability to be absorbed through the skin and interfere with biological systems. Halogenated aromatic compounds are known for their persistence and potential for bioaccumulation.[7]

  • Nitro Group (-NO₂): The nitro group is an electron-withdrawing group that activates the aromatic ring, making the compound susceptible to nucleophilic substitution reactions. From a toxicological standpoint, nitroaromatic compounds can be metabolized to reactive intermediates that may exert toxic effects.

Combustion of this compound may produce highly toxic gases, including nitrogen oxides (NOx), carbon oxides, hydrogen cyanide, hydrogen fluoride, and hydrogen bromide.

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational procedures, is essential for handling this compound.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[10]

  • Designated Area: All work with this compound should occur in a designated area of the lab, clearly marked with hazard signage. This practice limits cross-contamination and alerts other personnel.[11]

Personal Protective Equipment (PPE)

Proper PPE is mandatory and should be selected based on a thorough risk assessment.[8]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. When there is a risk of splashing, a face shield should be worn in addition to goggles.[8][10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Gloves must be inspected for tears or holes before each use.[8][10] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[10] Contaminated gloves should be disposed of as hazardous waste.[10]

  • Skin and Body Protection: A laboratory coat is required. For procedures involving larger quantities or a high potential for splashing, chemical-resistant coveralls or an apron should be used.[8] Shoes must be closed-toe.[9]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[12]

Standard Operating Procedure (SOP) for Handling

The following step-by-step protocol ensures a systematic and safe approach to handling solid this compound.

  • Pre-Handling Preparation:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment (spatulas, weigh paper, glassware, waste containers) inside the fume hood.

    • Ensure an appropriate spill kit and emergency contact information are readily accessible.

    • Don all required PPE as specified in Section 3.2.

  • Weighing and Transfer:

    • Perform all weighing operations within the fume hood or a ventilated balance enclosure to minimize the risk of inhaling fine powders.[11]

    • Use a spatula to carefully transfer the desired amount of the solid from the stock bottle to a tared container.

    • Avoid generating dust. If the material is dusty, handle it with extra care.[10]

    • Close the primary container tightly immediately after dispensing.

  • Post-Handling:

    • Clean any residual powder from the spatula and work surfaces using a solvent-moistened wipe. Dispose of the wipe in the designated solid hazardous waste container.

    • Decontaminate all work surfaces thoroughly.[11]

    • Carefully remove PPE, avoiding self-contamination, and dispose of single-use items in the appropriate waste stream.

    • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[9][10]

Section 4: Emergency Preparedness and Response

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If the person is not breathing, give artificial respiration.[5] Call a POISON CENTER or doctor if you feel unwell.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes.[3][12] Seek medical attention if irritation occurs or if you feel unwell.

  • Eye Contact: Rinse cautiously with water for several minutes, also under the eyelids.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3] If eye irritation persists, get medical advice/attention.

  • Ingestion: Do NOT induce vomiting.[13] Rinse mouth with water. Call a POISON CENTER or doctor immediately if you feel unwell.[4]

Spill Response Protocol
  • Evacuate all non-essential personnel from the immediate area.[10]

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[8]

  • Carefully sweep or scoop up the absorbed material and place it into a sealed, properly labeled container for hazardous waste disposal.[8][10]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Do not let the product enter drains.[10]

Fire Fighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For this substance, no limitations on extinguishing agents are given.

  • Specific Hazards: In case of fire, hazardous combustion gases such as carbon oxides, nitrogen oxides (NOx), hydrogen cyanide, hydrogen fluoride, and hydrogen bromide can be produced.

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.

Section 5: Storage and Disposal

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][14]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a locked cabinet or area to restrict access.

Disposal
  • This material and its container must be disposed of as hazardous waste.

  • Do not mix with other waste streams.[8]

  • Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated packaging should be treated as the product itself.

Visualizations

Safe Handling and Emergency Response Workflow

cluster_prep 1. Preparation & Risk Assessment cluster_handling 2. Compound Handling cluster_post 3. Post-Handling & Cleanup cluster_emergency 4. Emergency Response prep_node Review SDS & SOPs Verify Engineering Controls Gather all Equipment ppe_node Don Appropriate PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat prep_node->ppe_node Before starting handle_node Work in Chemical Fume Hood Weigh and Transfer Carefully Avoid Dust Generation ppe_node->handle_node Proceed to handling cleanup_node Decontaminate Surfaces Segregate Hazardous Waste Properly Remove PPE Wash Hands Thoroughly handle_node->cleanup_node After completion emergency_node Emergency Occurs (Spill, Exposure, Fire) handle_node->emergency_node If incident occurs spill_node SPILL: Evacuate & Ventilate Absorb with Inert Material Collect for Disposal emergency_node->spill_node exposure_node EXPOSURE: Move to Fresh Air (Inhalation) Flush with Water (Skin/Eye) Seek Immediate Medical Attention emergency_node->exposure_node fire_node FIRE: Use Appropriate Extinguisher Wear SCBA Cool Nearby Containers emergency_node->fire_node

References

Introduction: The Strategic Importance of 4-Bromo-2-fluoro-5-nitrobenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of 4-Bromo-2-fluoro-5-nitrobenzonitrile

Abstract: This technical guide provides a comprehensive analysis of the core electronic properties of this compound (CAS No: 893615-25-3), a key intermediate in contemporary drug discovery and organic synthesis.[1] Although direct experimental data on this specific molecule is limited, this paper synthesizes foundational principles of physical organic chemistry with data from analogous compounds to build a robust predictive model of its electronic landscape. We will explore the theoretical underpinnings of its molecular orbital energies, electron density distribution, and electrochemical behavior. Furthermore, this guide furnishes detailed, field-proven protocols for both computational and experimental characterization, designed to be self-validating and immediately applicable by researchers in the field. The insights herein are intended to empower scientists in drug development to leverage the unique electronic characteristics of this versatile scaffold for the rational design of novel therapeutics.

This compound is a polysubstituted aromatic compound with the molecular formula C₇H₂BrFN₂O₂.[2] Its significance in medicinal chemistry and agrochemical development stems from the unique and strategic arrangement of its functional groups.[1] The benzene ring is decorated with four distinct substituents: a bromo group, a fluoro group, a nitro group, and a nitrile (cyano) group. Each of these imparts specific electronic and reactive properties, making the molecule a highly versatile building block for creating complex molecular architectures with tailored biological activities.[1][3]

The core of its utility lies in the powerful electron-withdrawing nature of the nitro (-NO₂) and nitrile (-CN) groups.[4] These groups create a significantly electron-deficient (electrophilic) aromatic ring, which is a key determinant of its reactivity and intermolecular interaction potential. The halogens, fluorine and bromine, further modulate the electronic landscape through their inductive and mesomeric effects, offering multiple sites for synthetic diversification. Understanding the electronic properties of this molecule is, therefore, paramount to predicting its behavior in both synthetic transformations and biological systems.

This guide will systematically deconstruct the electronic architecture of this compound, providing both a theoretical framework and practical methodologies for its characterization.

Theoretical Framework: Unpacking the Electronic Architecture

The electronic properties of a molecule are governed by the distribution of its electrons, which can be described by its molecular orbitals. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[5][6]

The Influence of Substituents on the Aromatic System

The electronic character of this compound is a composite of the effects of its four substituents:

  • Nitro Group (-NO₂): This is one of the strongest electron-withdrawing groups through both resonance (mesomeric effect, -M) and induction (inductive effect, -I). It significantly lowers the energy of both the HOMO and LUMO, making the molecule more susceptible to nucleophilic attack and electrochemical reduction.[7][8]

  • Nitrile Group (-CN): Similar to the nitro group, the nitrile group is strongly electron-withdrawing via resonance (-M) and induction (-I), further depleting the π-electron density of the benzene ring.[4]

  • Fluorine (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). However, it also has a capacity for a weak electron-donating mesomeric effect (+M) due to its lone pairs, though the inductive effect typically dominates in halogens.

  • Bromine (-Br): Bromine also exhibits a strong -I effect and a weaker +M effect compared to fluorine. Its larger size and polarizability can also influence intermolecular interactions.

The cumulative effect of these substituents, particularly the powerful -M effects of the nitro and nitrile groups, results in a highly electron-deficient aromatic ring. This has profound implications for the molecule's frontier orbitals.

Frontier Molecular Orbitals (HOMO & LUMO)

While specific energy values for this compound require dedicated computational analysis (see Section 4), we can predict the qualitative nature of its frontier orbitals based on the electronic effects of its substituents.

  • LUMO: The LUMO is expected to be of low energy and primarily localized over the π-system of the benzene ring, with significant contributions from the nitro and nitrile groups.[9] This low-lying LUMO is the key to the molecule's electrophilicity and its susceptibility to reduction. A lower LUMO energy correlates with higher reactivity towards nucleophiles and a lower (less negative) reduction potential.[5]

  • HOMO: The HOMO will likely be of significantly lower energy compared to unsubstituted benzene. The electron-withdrawing groups stabilize the occupied orbitals, increasing the energy required to remove an electron (ionization potential).

  • HOMO-LUMO Gap: The presence of strong electron-withdrawing groups is anticipated to result in a relatively small HOMO-LUMO gap.[10] A smaller gap suggests higher chemical reactivity and a propensity for the molecule to participate in charge-transfer interactions.[6]

The predicted qualitative energetic placement of the frontier orbitals is summarized in the table below.

Molecular OrbitalPredicted Energy LevelKey Contributing GroupsImplication for Reactivity
LUMO LowNitro, Nitrile, π-systemHigh electrophilicity; Susceptible to reduction
HOMO Very LowAromatic Ring, HalogensHigh ionization potential; Resistant to oxidation
HOMO-LUMO Gap Relatively SmallAll substituentsHigh chemical reactivity; Potential for charge-transfer
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. For this compound, the MEP surface is expected to show:

  • Highly Positive (Blue) Regions: Associated with the hydrogen atoms on the aromatic ring and potentially near the carbon atoms of the nitrile and nitro groups, indicating electrophilic sites.

  • Highly Negative (Red) Regions: Concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, indicating the most nucleophilic sites.[11]

This charge distribution is a direct consequence of the powerful electron-withdrawing nature of the nitro and nitrile substituents.

Experimental Characterization of Electronic Properties

To validate the theoretical predictions and obtain quantitative data, experimental characterization is essential. The following section details the primary techniques used to probe the electronic properties of molecules like this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the premier electrochemical technique for investigating the redox behavior of a molecule. For a nitroaromatic compound, CV is particularly insightful for determining its reduction potential.[2] The nitro group is electrochemically active and typically undergoes a one-electron reduction to form a nitro radical anion in aprotic media. The potential at which this occurs is a direct measure of the LUMO energy.

G cluster_prep Sample Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dissolve Analyte (1-5 mM) in Supporting Electrolyte Solution prep2 Deoxygenate with N2/Ar (15 min) prep1->prep2 we Working Electrode (Glassy Carbon) prep2->we potentiostat Potentiostat we->potentiostat re Reference Electrode (Ag/AgCl) ce Counter Electrode (Platinum Wire) scan Apply Potential Sweep (e.g., 0 V to -1.5 V) potentiostat->scan plot Plot Cyclic Voltammogram (Current vs. Potential) potentiostat->plot record Record Current vs. Potential scan->record determine Determine Reduction Peak Potential (Epc) plot->determine

Caption: Workflow for Cyclic Voltammetry Analysis.

Experimental Protocol: Determination of Reduction Potential by Cyclic Voltammetry [12][13][14]

  • Electrode Preparation: Polish the glassy carbon working electrode with an alumina slurry on a polishing pad, sonicate in deionized water, and dry thoroughly.

  • Solution Preparation: Prepare a 1-5 mM solution of this compound in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium perchlorate or tetrabutylammonium hexafluorophosphate).

  • Deoxygenation: Purge the solution with an inert gas (high-purity nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cell Assembly: Assemble the three-electrode cell with the working, reference (e.g., Ag/AgCl), and counter (e.g., platinum wire) electrodes immersed in the deoxygenated solution.[15]

  • Cyclic Voltammetry Measurement: Using a potentiostat, set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficiently negative to observe the reduction of the nitro group (e.g., -1.5 V), and then back to the initial potential. Set a scan rate of 100 mV/s.

  • Data Acquisition: Initiate the scan and record the resulting current as a function of the applied potential. The resulting plot is the cyclic voltammogram. The peak potential of the first reduction wave (Epc) corresponds to the reduction of the nitro group.

UV-Visible Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. For a molecule like this compound, the spectrum is expected to be characterized by two main types of transitions:

  • π→π* transitions: These are typically high-intensity absorptions corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are expected in the shorter wavelength region (e.g., 250-300 nm) and involve the entire conjugated system.[16][17]

  • n→π* transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro group) to a π* antibonding orbital.[16][17] These transitions occur at longer wavelengths (e.g., ~350 nm) and are often responsible for the pale yellow color of many nitroaromatic compounds.

Experimental Protocol: UV-Visible Spectrum Acquisition

  • Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane or acetonitrile) of a known concentration (typically in the micromolar range).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-600 nm.

  • Data Analysis: Subtract the baseline spectrum from the sample spectrum. Identify the wavelength of maximum absorbance (λ_max) for each electronic transition. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Computational Modeling of Electronic Properties

In the absence of direct experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.[18] DFT calculations can provide quantitative estimates of molecular geometries, orbital energies, and other electronic properties.[19][20]

G cluster_calc DFT Calculation Setup cluster_props Property Calculation start Define Molecular Structure (this compound) functional Choose Functional (e.g., B3LYP) start->functional basis_set Select Basis Set (e.g., 6-311++G(d,p)) functional->basis_set solvation Apply Solvation Model (e.g., PCM, SMD) basis_set->solvation geom_opt Geometry Optimization solvation->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc homo_lumo HOMO/LUMO Energies & Gap freq_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) homo_lumo->mep spectra Simulate UV-Vis Spectrum (TD-DFT) mep->spectra analysis Analyze & Visualize Results spectra->analysis

Caption: Workflow for DFT Computational Analysis.

Protocol: DFT Calculation for Electronic Properties [21][22]

  • Structure Input: Build the 3D structure of this compound using a molecular editor.

  • Calculation Setup (in Gaussian or similar software):

    • Method: Specify the DFT functional. B3LYP is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[23][24]

    • Basis Set: Select a suitable basis set. A Pople-style basis set like 6-311++G(d,p) is recommended for good accuracy, including diffuse functions (++) for anions and polarization functions (d,p) for describing bonding accurately.[25]

    • Solvation: If properties in solution are desired, include an implicit solvation model like the Polarization Continuum Model (PCM).

    • Job Type: Perform a geometry optimization (Opt) followed by a frequency calculation (Freq) to ensure the optimized structure is a true energy minimum.

  • Execution: Run the calculation.

  • Analysis:

    • Orbital Energies: Extract the energies of the HOMO and LUMO from the output file to determine the HOMO-LUMO gap.

    • Visualization: Generate and visualize the 3D plots of the HOMO and LUMO to understand their spatial distribution.

    • MEP Surface: Calculate and visualize the molecular electrostatic potential mapped onto the electron density surface.

    • Spectra: For a more advanced analysis, perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry to predict the UV-Visible absorption spectrum.

Implications for Drug Development

The electronic properties of this compound are not merely of academic interest; they directly inform its strategic use in drug discovery.

  • Electrophilicity and Covalent Inhibition: The highly electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAᵣ). This reactivity can be exploited to form covalent bonds with nucleophilic residues (e.g., cysteine) in a target protein, a mechanism employed by a growing number of targeted therapies.

  • Molecular Recognition: The distinct regions of positive and negative electrostatic potential on the molecule's surface govern its ability to form non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within a protein's binding pocket. The negative potential around the nitro and nitrile groups makes them potent hydrogen bond acceptors.

  • Metabolic Stability: The presence of strong electron-withdrawing groups can influence the metabolic stability of a drug candidate. The electron-deficient ring is generally less susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Redox Cycling and Toxicity: The ease of reduction of the nitro group is a critical parameter to consider. While sometimes exploited for prodrug activation (e.g., in hypoxia-activated drugs), it can also lead to redox cycling and the generation of reactive oxygen species, a potential mechanism of toxicity.

Conclusion

This compound is a molecule engineered for purpose. Its electronic landscape, dominated by the powerful electron-withdrawing nitro and nitrile groups, creates a highly electrophilic and reactive scaffold. While this guide has provided a predictive framework based on established chemical principles and data from analogous systems, it also underscores the necessity for empirical validation. The detailed experimental and computational protocols provided herein offer a clear pathway for researchers to unlock the full potential of this versatile building block. A thorough understanding of its electronic properties is the cornerstone of its rational application in the design of the next generation of precisely targeted therapeutics.

References

Methodological & Application

Nucleophilic aromatic substitution (SNAr) with 4-Bromo-2-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) with 4-Bromo-2-fluoro-5-nitrobenzonitrile

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound in Nucleophilic Aromatic Substitution (SNAr) reactions. It delves into the mechanistic underpinnings, regioselectivity, and practical laboratory protocols.

Introduction: The Strategic Value of SNAr and this compound

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike electrophilic aromatic substitution, which relies on an electron-rich aromatic core, SNAr proceeds efficiently on electron-deficient rings, making it an indispensable tool for constructing complex molecular architectures.[1][2] The reaction's power lies in its ability to introduce nucleophilic moieties onto aromatic systems, a transformation crucial in medicinal chemistry and materials science.[3][4]

The substrate, this compound, is a highly versatile building block engineered for selective SNAr reactions. Its structure is strategically functionalized:

  • Activating Groups: A powerful nitro group (-NO₂) and a cyano group (-CN) act as strong electron-withdrawing groups.[5][6] These groups render the aromatic ring highly electrophilic and susceptible to nucleophilic attack.

  • Leaving Groups: The presence of two different halogen atoms, fluorine and bromine, at positions activated by the nitro and cyano groups, sets the stage for regioselective substitution.

This guide will elucidate the principles governing these reactions and provide actionable protocols for laboratory success.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction does not proceed via a concerted Sₙ2-type displacement, which is sterically hindered at an sp²-hybridized carbon.[1] Instead, it follows a well-established two-step addition-elimination mechanism .[7][8]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring that bears a leaving group. This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[7][9] The result is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][10]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in a rapid subsequent step through the expulsion of the leaving group.

The stability of the Meisenheimer complex is paramount to the reaction's success. The electron-withdrawing nitro and cyano groups play a critical role by delocalizing the negative charge through resonance, thereby lowering the activation energy of the first step. This stabilization is most effective when these groups are positioned ortho or para to the site of nucleophilic attack.[5][11][12]

Regioselectivity Regioselectivity of this compound Substrate This compound C2_Position C2 Position (Fluorine) Substrate->C2_Position C4_Position C4 Position (Bromine) Substrate->C4_Position C2_Factors Strong -I effect of F Activated by para-NO2 Activated by ortho-CN C2_Position->C2_Factors C4_Factors Weaker -I effect of Br Activated by ortho-NO2 C4_Position->C4_Factors RDS Rate-Determining Step: Nucleophilic Attack C2_Factors->RDS C4_Factors->RDS Conclusion Favored Pathway: Substitution at C2 RDS->Conclusion Workflow General SNAr Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents 1. Prepare Solutions Dissolve substrate and nucleophile in anhydrous polar aprotic solvent. add_base 2. Add Base (if required) prep_reagents->add_base react 3. Heat & Stir Heat to desired temperature under inert atmosphere (N₂ or Ar). add_base->react monitor 4. Monitor Progress Use TLC or LC-MS to track consumption of starting material. react->monitor quench 5. Quench Reaction Cool and pour into water or aqueous solution. monitor->quench extract 6. Extraction Extract product into an organic solvent (e.g., EtOAc, DCM). quench->extract wash_dry 7. Wash & Dry Wash organic layer (brine), dry over MgSO₄ or Na₂SO₄. extract->wash_dry concentrate 8. Concentrate Remove solvent under reduced pressure. wash_dry->concentrate purify 9. Purify Column chromatography, recrystallization, or distillation. concentrate->purify analyze 10. Characterize Confirm structure and purity (NMR, MS, etc.). purify->analyze

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-fluoro-5-nitrobenzonitrile is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1] Its structure is distinguished by a C-Br bond strategically activated for palladium-catalyzed cross-coupling reactions. The presence of strong electron-withdrawing groups—a nitro (-NO₂) group para to the bromide and a nitrile (-CN) group meta—dramatically enhances the electrophilicity of the carbon center, facilitating the crucial oxidative addition step in the catalytic cycle.[2][3][4] This inherent reactivity, combined with the presence of fluoro and nitrile moieties for subsequent chemical modification, makes it an exceptionally versatile substrate.[5]

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions utilizing this substrate. We will move beyond simple procedural lists to explain the underlying chemical principles and the rationale for selecting specific catalysts, ligands, and conditions. The protocols described herein are designed to be robust and reproducible, serving as a comprehensive resource for scientists engaged in the synthesis of complex molecular architectures.[6]

Core Principle: The Palladium Catalytic Cycle

At the heart of these transformations lies a general palladium catalytic cycle, which, despite variations, typically involves three fundamental steps:

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the aryl-bromide bond of the substrate, forming a Pd(II) intermediate. The electron-deficient nature of the this compound ring significantly accelerates this rate-limiting step.[4][7]

  • Transmetalation or Carbopalladation: In this step, the coupling partner transfers its organic group to the palladium center (e.g., from a boronic acid in Suzuki coupling) or inserts into the Pd-C bond (e.g., an alkene in Heck coupling).

  • Reductive Elimination or β-Hydride Elimination: The newly formed C-C or C-N bond is established as the product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst. For the Heck reaction, a β-hydride elimination step occurs instead, followed by reductive elimination of HX with the base.[8]

General_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation or Carbopalladation PdII_Aryl->Transmetal R-M PdII_Coupling Ar-Pd(II)L₂(R) Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Ar-R

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals.[9][10] For this compound, this reaction provides a direct route to complex cyanobiphenyls.

Mechanism & Rationale

The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester. A base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[11] The choice of base and solvent system is critical to prevent decomposition of the boronic acid while ensuring efficient catalysis.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Lₙ PdII_Aryl Ar-Pd(II)Lₙ(Br) OA_label Oxidative Addition (Ar-Br) PdII_Coupling Ar-Pd(II)Lₙ(R') TM_label Transmetalation (R'-B(OH)₂ + Base) RE_label Reductive Elimination (Ar-R') OA_label->PdII_Aryl TM_label->PdII_Coupling RE_label->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Data: Suzuki-Miyaura Coupling Conditions
EntryBoronic Acid (R-B(OH)₂)Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O (4:1)901294
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄ (3.0)Toluene/H₂O (5:1)100891
3Thiophene-2-boronic acidPd(PPh₃)₄ (3)Cs₂CO₃ (2.0)DMF851288
Detailed Experimental Protocol
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Heck-Mizoroki Reaction: For C-C Bond Formation with Alkenes

The Heck reaction is a powerful method for the arylation of alkenes, producing substituted olefins.[8][12] It is particularly useful for synthesizing precursors to complex pharmaceutical agents and materials.[13]

Mechanism & Rationale

The cycle involves oxidative addition, followed by migratory insertion of the alkene (carbopalladation) into the Aryl-Pd bond. The final step is a β-hydride elimination, which forms the double bond in the product and generates a palladium-hydride species. This species is then reductively eliminated by the base to regenerate the Pd(0) catalyst.[8][14] The use of a phosphine ligand is often required for aryl bromides.[13]

Heck_Reaction_Cycle Heck-Mizoroki Catalytic Cycle Pd0 Pd(0)Lₙ PdII_Aryl Ar-Pd(II)Lₙ(Br) Pd0->PdII_Aryl Oxidative Addition (Ar-Br) Insertion Migratory Insertion Complex PdII_Aryl->Insertion Alkene Insertion Hydride H-Pd(II)Lₙ(Br) Insertion->Hydride β-Hydride Elimination (Product Out) Hydride->Pd0 Base (Reductive Elim.)

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Comparative Data: Heck Reaction Conditions
EntryAlkeneCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2) / P(o-tol)₃ (4)Et₃N (2.0)DMF1101685
2n-Butyl acrylatePd(OAc)₂ (2)K₂CO₃ (2.0)NMP1201289
34-VinylpyridinePdCl₂(PPh₃)₂ (3)i-Pr₂NEt (2.5)Acetonitrile902478
Detailed Experimental Protocol
  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and any solid ligand (e.g., P(o-tol)₃, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon or Nitrogen.

  • Reagent Addition: Add the anhydrous solvent (e.g., DMF), the base (e.g., Et₃N, 2.0 equiv.), and the alkene (1.5 equiv.) via syringe.

  • Reaction: Seal the tube tightly and heat in an oil bath to the specified temperature (e.g., 110 °C) with stirring.

  • Monitoring: Follow the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and evaporate the solvent. Purify the residue by flash chromatography.

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a highly efficient route to aryl alkynes, which are versatile intermediates in organic synthesis and key components in materials science.[15][16]

Mechanism & Rationale

This reaction uniquely employs a dual-catalyst system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide species then undergoes transmetalation with the Pd(II)-aryl complex.[15] An amine base is used to deprotonate the alkyne and neutralize the H-Br formed during the cycle.[16]

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Oxidative Addition PdII_Coupling Ar-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Coupling Transmetalation PdII_Coupling->Pd0 Reductive Elimination (Product Out) Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide CuI, Base Cu_Acetylide->PdII_Aryl

Caption: Dual catalytic cycles of the Sonogashira coupling.

Comparative Data: Sonogashira Coupling Conditions
EntryTerminal AlkyneCatalyst (mol%)Co-Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3.0)THF60695
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (3.0)Toluene70892
31-HeptynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3.0)DMF501087
Detailed Experimental Protocol
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 3.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[17][18][19] This reaction is invaluable in drug discovery, as the aryl amine motif is a common pharmacophore.

Mechanism & Rationale

This reaction's success hinges on the use of bulky, electron-rich phosphine ligands (e.g., X-Phos, RuPhos).[20] These ligands promote the crucial, often difficult, reductive elimination step that forms the C-N bond and prevents undesirable side reactions like β-hydride elimination from the palladium-amido intermediate.[17] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate, is required to deprotonate the amine and form the active palladium-amido complex.[20][21]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L PdII_Aryl Ar-Pd(II)L(Br) Pd0->PdII_Aryl Oxidative Addition (Ar-Br) Pd_Amido Ar-Pd(II)L(NR'R'') PdII_Aryl->Pd_Amido Amine Coordination & Deprotonation (HNR'R'' + Base) Pd_Amido->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Comparative Data: Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)X-Phos (4)NaOtBu (1.5)Toluene1001293
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101886
3BenzylaminePd₂(dba)₃ (2)BINAP (4)Cs₂CO₃ (2.0)Toluene1002481
Detailed Experimental Protocol
  • Glovebox Setup: Inside an inert atmosphere glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., X-Phos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry reaction vial.

  • Reagent Addition: Add this compound (1.0 equiv.), the anhydrous solvent (e.g., Toluene), and finally the amine (1.2 equiv.).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction by adding saturated aqueous NH₄Cl. Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Purification: Dry the organic phase (MgSO₄), filter, and concentrate. Purify the product via silica gel chromatography.

General Experimental Workflow

The successful execution of these protocols relies on a systematic workflow, from careful preparation of reagents to final purification of the product.

Experimental_Workflow start Start setup Reaction Setup (Weigh Reagents, Add to Flask) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent & Liquid Reagents inert->solvent reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup purify Purification (Dry, Concentrate, Column Chromatography) workup->purify analysis Product Analysis (NMR, MS, etc.) purify->analysis end End analysis->end

References

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 4-Bromo-2-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of synthetic strategies for creating diverse heterocyclic compounds from the versatile building block, 4-Bromo-2-fluoro-5-nitrobenzonitrile. We delve into the underlying principles of its reactivity, focusing on nucleophilic aromatic substitution (SNAr) as the cornerstone of our synthetic design. This document offers not just step-by-step protocols but also the scientific rationale behind experimental choices, empowering researchers to adapt and innovate. Detailed methodologies for the synthesis of high-value benzimidazoles, quinoxalines, and benzothiazoles are presented, complete with workflow diagrams and data tables.

Introduction: The Strategic Value of this compound

This compound (CAS 893615-25-3) is a polysubstituted aromatic compound engineered for synthetic versatility.[1][2] Its structure is primed for sequential, regioselective transformations, making it an ideal starting material for constructing complex molecular architectures, particularly the heterocyclic systems that form the backbone of many pharmaceuticals.[3]

The synthetic utility of this molecule is derived from its distinct functional groups:

  • Fluoro and Bromo Groups: Both serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position is particularly activated.

  • Nitro and Nitrile Groups: These powerful electron-withdrawing groups render the aromatic ring electron-deficient, significantly accelerating the rate of SNAr reactions.[4][5] Furthermore, the nitro group can be readily reduced to an amine, a crucial transformation for subsequent cyclization reactions.

  • Positional Activation: The ortho and para relationship of the leaving groups (F, Br) to the activating groups (NO₂, CN) is optimal for stabilizing the negatively charged Meisenheimer complex intermediate formed during SNAr, thereby dictating the reaction's feasibility and regioselectivity.[4]

This guide will demonstrate how to harness this latent reactivity to build core heterocyclic scaffolds with proven biological relevance.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway exploited in this guide is the SNAr mechanism. Unlike electrophilic substitutions common to benzene, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring. The reaction proceeds via a two-step addition-elimination sequence.

  • Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing a leaving group (LG), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups.[4]

  • Elimination: The aromaticity is restored by the expulsion of the leaving group.

In this compound, the fluorine atom is generally more susceptible to substitution than bromine due to the greater polarization of the C-F bond, which enhances the electrophilicity of the attached carbon.[6]

Figure 1: General SNAr Mechanism on the Substrate.

Application Protocol 1: Synthesis of Benzimidazole Scaffolds

The synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry, is achieved through a robust three-step sequence involving diamine formation, nitro reduction, and cyclization.[7][8]

Benzimidazole_Workflow start 4-Bromo-2-fluoro- 5-nitrobenzonitrile step1 Step 1: SNAr (Amine Substitution) start->step1 intermediate1 2-Amino-4-bromo- 5-nitrobenzonitrile Derivative step1->intermediate1 step2 Step 2: Reduction (Nitro to Amine) intermediate1->step2 intermediate2 2,5-Diamino- 4-bromobenzonitrile Derivative step2->intermediate2 step3 Step 3: Cyclization (Phillips Condensation) intermediate2->step3 product Substituted Benzimidazole step3->product

Figure 2: Workflow for Benzimidazole Synthesis.
Step 1: Synthesis of 2-Amino-4-bromo-5-nitrobenzonitrile

  • Principle & Rationale: This step utilizes an SNAr reaction to displace the highly activated fluorine atom with an amine. Aqueous ammonia is used as the nucleophile. The reaction is typically performed in a polar aprotic solvent like DMSO or DMF to ensure solubility of the reactants and facilitate the reaction.

  • Experimental Protocol:

    • To a solution of this compound (1.0 eq) in DMSO (5 mL/mmol), add aqueous ammonia (28-30%, 5.0 eq) dropwise at room temperature.

    • Stir the reaction mixture at 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

    • A yellow precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

    • The crude product can be purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of 4-Bromo-2,5-diaminobenzonitrile
  • Principle & Rationale: The nitro group is selectively reduced to a primary amine, creating the required ortho-phenylenediamine moiety. Tin(II) chloride (SnCl₂) in concentrated HCl is a classic and effective method for this transformation. The acidic medium protonates the nitro group, facilitating reduction by the stannous chloride.

  • Experimental Protocol:

    • Suspend the 2-Amino-4-bromo-5-nitrobenzonitrile (1.0 eq) from Step 1 in ethanol (10 mL/mmol).

    • Add a solution of SnCl₂·2H₂O (4.0-5.0 eq) in concentrated HCl (4 mL/mmol) portion-wise while cooling the flask in an ice bath to manage the exotherm.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours, or until TLC indicates the disappearance of the starting material.

    • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the diamine product.

Step 3: Cyclization to Form the Benzimidazole Ring (Phillips Condensation)
  • Principle & Rationale: The ortho-phenylenediamine is condensed with a carboxylic acid (or its derivative) under acidic conditions to form the imidazole ring. The acid protonates the carbonyl of the carboxylic acid, making it more electrophilic for attack by one of the amino groups, followed by dehydration and cyclization.

  • Experimental Protocol:

    • Combine the 4-Bromo-2,5-diaminobenzonitrile (1.0 eq) from Step 2 and the desired carboxylic acid (e.g., acetic acid, benzoic acid, 1.1 eq) in a flask.

    • Add polyphosphoric acid (PPA) or 4M HCl as a catalyst and solvent.

    • Heat the mixture to 120-150 °C for 3-5 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with aqueous ammonia or NaOH solution until a precipitate forms.

    • Collect the solid by filtration, wash with water, and dry. Purify by column chromatography or recrystallization.

Step Key Reagents Typical Solvent Temp (°C) Yield (%)
1. SNArAqueous NH₃DMSO60-7085-95
2. ReductionSnCl₂·2H₂O, HClEthanol0 - RT70-85
3. CyclizationR-COOH, PPAPPA (neat)120-15060-80
Table 1: Summary of Reaction Conditions for Benzimidazole Synthesis.

Application Protocol 2: Synthesis of Quinoxaline Derivatives

Quinoxalines are synthesized by condensing the key ortho-phenylenediamine intermediate with a 1,2-dicarbonyl compound.[9][10] This reaction is often straightforward and high-yielding.

Quinoxaline_Workflow start 4-Bromo-2,5-diaminobenzonitrile (From Protocol 1, Step 2) step1 Condensation with 1,2-Dicarbonyl Compound start->step1 product Substituted Quinoxaline step1->product

Figure 3: Workflow for Quinoxaline Synthesis.
Experimental Protocol: Synthesis of a 7-Bromo-6-cyanoquinoxaline

  • Principle & Rationale: The two amino groups of the ortho-phenylenediamine nucleophilically attack the two carbonyl carbons of the 1,2-dicarbonyl compound. The reaction is typically catalyzed by a small amount of acid and driven by the removal of water to form the stable, aromatic pyrazine ring.

  • Experimental Protocol:

    • Dissolve the 4-Bromo-2,5-diaminobenzonitrile (1.0 eq, from Protocol 1, Step 2) in ethanol or acetic acid (10 mL/mmol).

    • Add the 1,2-dicarbonyl compound (e.g., benzil, glyoxal, 2,3-butanedione) (1.0 eq).

    • Add a catalytic amount of acetic acid (2-3 drops) if using ethanol as the solvent.

    • Reflux the mixture for 2-4 hours. Monitor by TLC.

    • Cool the reaction to room temperature. The product often precipitates from the solution.

    • Collect the solid by filtration. If no precipitate forms, reduce the solvent volume in vacuo and add water to induce precipitation.

    • Wash the product with cold ethanol and dry.

1,2-Dicarbonyl Reagent Product Name
GlyoxalHH7-Bromo-6-cyanoquinoxaline
2,3-ButanedioneCH₃CH₃7-Bromo-2,3-dimethyl-6-cyanoquinoxaline
BenzilPhPh7-Bromo-2,3-diphenyl-6-cyanoquinoxaline
Table 2: Examples of Quinoxaline Products from Various 1,2-Dicarbonyls.

Application Protocol 3: Synthesis of Benzothiazole Derivatives

This pathway introduces a sulfur atom via nucleophilic substitution, which, after subsequent transformations, cyclizes to form the benzothiazole ring system, another scaffold of high interest in drug discovery.[11][12]

Benzothiazole_Workflow start 4-Bromo-2-fluoro- 5-nitrobenzonitrile step1 Step 1: SNAr (Thiolation) start->step1 intermediate1 4-Bromo-2-mercapto- 5-nitrobenzonitrile step1->intermediate1 step2 Step 2: Reduction (Nitro to Amine) intermediate1->step2 intermediate2 5-Amino-4-bromo- 2-mercaptobenzonitrile step2->intermediate2 step3 Step 3: Cyclization (Condensation) intermediate2->step3 product Substituted Benzothiazole step3->product

Figure 4: Workflow for Benzothiazole Synthesis.
Step 1 & 2: Synthesis of 5-Amino-4-bromo-2-mercaptobenzonitrile

  • Principle & Rationale: A two-step, one-pot procedure can be employed. Sodium sulfide (Na₂S) acts as both the sulfur nucleophile to displace the fluorine and the reducing agent for the nitro group. This is an efficient route to the key 2-aminothiophenol intermediate.

  • Experimental Protocol:

    • Dissolve this compound (1.0 eq) in a mixture of water and dioxane (1:1).

    • Add sodium sulfide nonahydrate (Na₂S·9H₂O, 3.0 eq) in portions.

    • Heat the mixture to reflux for 8-12 hours, until TLC analysis shows the conversion is complete.

    • Cool the reaction mixture and carefully acidify with dilute HCl to a pH of ~5-6. This will precipitate the product.

    • Collect the crude 2-aminothiophenol derivative by filtration, wash with water, and dry under vacuum. Use this material directly in the next step.

Step 3: Cyclization to Form the Benzothiazole Ring
  • Principle & Rationale: The 2-aminothiophenol derivative is condensed with an aldehyde. The reaction proceeds via the formation of a thiazoline intermediate which then undergoes oxidation to the aromatic benzothiazole. The oxidation can occur spontaneously with air or be promoted by a mild oxidant.

  • Experimental Protocol:

    • Suspend the crude 5-Amino-4-bromo-2-mercaptobenzonitrile (1.0 eq) in ethanol (15 mL/mmol).

    • Add the desired aromatic or aliphatic aldehyde (1.1 eq).

    • Reflux the mixture for 6-8 hours. Often, a colored precipitate of the product forms.

    • Cool the mixture, collect the solid by filtration, wash with cold ethanol, and dry.

    • Purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Aldehyde Reagent R-CHO Product Name
BenzaldehydePh-CHO2-Phenyl-4-bromo-5-cyanobenzothiazole
4-Chlorobenzaldehyde4-Cl-Ph-CHO2-(4-Chlorophenyl)-4-bromo-5-cyanobenzothiazole
ButyraldehydeCH₃(CH₂)₂-CHO2-Propyl-4-bromo-5-cyanobenzothiazole
Table 3: Examples of Benzothiazole Products.

Conclusion

This compound stands out as a pre-activated and highly functionalized platform for the efficient synthesis of diverse heterocyclic systems. The strategic positioning of its functional groups allows for a predictable and modular approach to building complex molecules. The protocols detailed herein for benzimidazoles, quinoxalines, and benzothiazoles provide a reliable foundation for researchers in medicinal chemistry and materials science to generate libraries of novel compounds for screening and development. The principles of reactivity and the specific experimental conditions can be readily adapted to introduce a wide array of substituents, enabling fine-tuning of physicochemical and biological properties.

References

The Strategic Utility of 4-Bromo-2-fluoro-5-nitrobenzonitrile in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of modern drug discovery, the strategic design and synthesis of small molecule inhibitors remain a cornerstone of therapeutic innovation. Among the myriad of chemical building blocks available to medicinal chemists, 4-Bromo-2-fluoro-5-nitrobenzonitrile has emerged as a particularly valuable intermediate. Its utility lies in its unique substitution pattern, which offers a versatile platform for the construction of complex heterocyclic systems, most notably in the development of targeted therapies such as kinase inhibitors.

This technical guide provides an in-depth exploration of this compound as a pharmaceutical intermediate. We will delve into its physicochemical properties, analyze its reactivity with a focus on Nucleophilic Aromatic Substitution (SNAr) reactions, and present detailed, field-proven protocols for its application in the synthesis of key pharmacophores. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 893615-25-3[1][2]
Molecular Formula C₇H₂BrFN₂O₂[1][2]
Molecular Weight 245.01 g/mol [1][2]
Appearance White to pale yellow crystalline powder[1]
Storage Sealed in dry, Room Temperature

Core Reactivity: The Nuances of Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of this compound is predominantly centered around the Nucleophilic Aromatic Substitution (SNAr) reaction. The benzene ring is highly activated towards nucleophilic attack by the strong electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups, positioned ortho and para to the halogen substituents.

A key consideration in the reactivity of this molecule is the differential lability of the two halogen atoms. In SNAr reactions, the rate of displacement of halogens typically follows the order F > Cl > Br > I. This is a consequence of the high electronegativity of fluorine, which polarizes the C-F bond, rendering the carbon atom more electrophilic and better able to stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack.[3] Therefore, in reactions with nucleophiles, the fluorine atom at the 2-position is the preferred site of substitution over the bromine atom at the 4-position. This regioselectivity is a critical feature that allows for a stepwise and controlled elaboration of the molecular scaffold.

Figure 1: Generalized mechanism of the SNAr reaction on this compound.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies that function by blocking the action of protein kinases, enzymes that are frequently overactive in cancer cells. This compound is a key starting material for the synthesis of inhibitors targeting various signaling pathways, including those mediated by Fibroblast Growth Factor Receptors (FGFRs).

Protocol 1: Synthesis of an N-Aryl Piperazine Intermediate for FGFR1 Inhibitors

This protocol details the SNAr reaction of this compound with a substituted piperazine, a common motif in kinase inhibitors.

Reaction Scheme:

Figure 2: Synthesis of an N-Aryl Piperazine Intermediate.

Materials:

  • This compound (1.0 eq)

  • Substituted Piperazine (e.g., 1-(tert-butoxycarbonyl)piperazine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound in DMSO, add the substituted piperazine and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl piperazine intermediate.

Causality Behind Experimental Choices:

  • Solvent: DMSO is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the potassium carbonate and the intermediate Meisenheimer complex, thereby increasing the reaction rate.

  • Base: Potassium carbonate is a mild inorganic base used to deprotonate the piperazine, generating the nucleophile in situ. An excess is used to drive the reaction to completion.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy of the SNAr reaction, particularly with less reactive nucleophiles.

  • Work-up: The aqueous work-up is designed to remove the inorganic salts (K₂CO₃ and KBr) and the DMSO. The brine wash helps to remove any remaining water from the organic layer.

  • Purification: Column chromatography is a standard method for purifying organic compounds of moderate polarity, effectively separating the product from any unreacted starting materials or byproducts.

Further Synthetic Transformations

The bromine atom at the 4-position of the N-aryl piperazine intermediate remains available for further functionalization, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl or heteroaryl groups, providing a modular approach to building a library of potential kinase inhibitors.

Protocol 2: Suzuki Coupling for the Introduction of an Aryl Moiety

This protocol outlines a general procedure for the Suzuki coupling of the N-aryl piperazine intermediate with a boronic acid.

Reaction Scheme:

Figure 3: Suzuki cross-coupling reaction.

Materials:

  • N-Aryl Piperazine Intermediate (from Protocol 1) (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 - 0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0 - 3.0 eq)

  • Solvent (e.g., Dioxane, Toluene, or DMF with water)

  • Diatomaceous Earth

Procedure:

  • In a reaction vessel, combine the N-aryl piperazine intermediate, aryl boronic acid, palladium catalyst, and base.

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers, and wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for the efficiency of the Suzuki coupling and may require optimization for specific substrates.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction outcome.

  • Solvent System: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.

  • Degassing: Removing dissolved oxygen is critical as oxygen can oxidize the active palladium(0) catalyst, leading to catalyst deactivation and poor reaction yields.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable intermediate in pharmaceutical synthesis. Its well-defined reactivity, particularly the regioselective nature of its SNAr reactions, allows for the controlled and efficient construction of complex molecular architectures. The protocols outlined in this guide provide a solid foundation for the application of this building block in the synthesis of kinase inhibitors and other targeted therapies. By understanding the underlying principles of its reactivity and the rationale behind the experimental procedures, researchers can effectively utilize this compound to accelerate their drug discovery and development efforts.

References

Application of 4-Bromo-2-fluoro-5-nitrobenzonitrile in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-2-fluoro-5-nitrobenzonitrile

This compound is a highly functionalized aromatic compound poised as a strategic building block in the synthesis of modern agrochemicals.[1][2] Its utility stems from a unique combination of four distinct functional groups—a nitrile, a nitro group, and two different halogen atoms (bromine and fluorine)—on a single benzene ring. This arrangement offers a rich platform for selective chemical transformations, enabling the construction of complex molecular architectures with potent biological activities.[1][2] The electron-withdrawing nature of the nitrile and nitro groups significantly influences the reactivity of the aromatic ring, making it a versatile precursor for a new generation of herbicides, fungicides, and insecticides. This guide provides an in-depth look at the chemical reactivity of this compound and outlines a detailed protocol for its application in a representative agrochemical synthesis.

Key Chemical Transformations for Agrochemical Scaffolds

The synthetic versatility of this compound is rooted in the differential reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecule to achieve a desired target structure.

Nucleophilic Aromatic Substitution (SNAr)

The presence of strongly electron-withdrawing nitro and nitrile groups activates the aryl halides towards nucleophilic aromatic substitution (SNAr).[3][4] The fluorine atom, being the most electronegative halogen, is typically the most susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for introducing key pharmacophores and modulating the physicochemical properties of the final agrochemical product.[5]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine under various conditions, such as catalytic hydrogenation. This transformation is pivotal as it introduces a primary amine, a versatile functional handle that can be further derivatized through reactions like acylation, alkylation, or diazotization to build more complex heterocyclic systems common in many pesticides.

Transformations of the Nitrile Group

The nitrile group offers another avenue for synthetic diversification. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.[6][7][8] These transformations are crucial for creating agrochemicals with different modes of action and for fine-tuning their solubility and transport properties within the target organism.

Application Protocol: Synthesis of a Hypothetical Herbicide Intermediate via Nucleophilic Aromatic Substitution

This section provides a detailed protocol for a representative nucleophilic aromatic substitution reaction using this compound. The resulting product, an N-substituted aminobenzonitrile, is a common scaffold in various herbicides.

Rationale

The introduction of an amino side chain via SNAr is a key step in the synthesis of many commercial herbicides. The resulting N-aryl aniline derivatives can act as inhibitors of crucial plant enzymes. The protocol below describes the displacement of the activated fluorine atom by a generic primary amine.

Experimental Protocol

Reaction: Synthesis of 4-Bromo-5-nitro-2-(alkylamino)benzonitrile

Objective: To demonstrate a typical nucleophilic aromatic substitution reaction on this compound.

Materials:

  • This compound (CAS: 893615-25-3)[9][10][11][12]

  • Primary amine (e.g., propylamine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), potassium carbonate (1.5 eq), and N,N-Dimethylformamide (DMF) to create a stirrable solution.

  • Addition of Nucleophile: Slowly add the primary amine (1.1 eq) to the reaction mixture at room temperature with vigorous stirring.

  • Reaction: Heat the mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine solution, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Data Presentation

ParameterValue
Starting MaterialThis compound
NucleophilePropylamine
BasePotassium Carbonate
SolventDMF
Reaction Temperature80°C
Reaction Time4-6 hours
Expected Product4-Bromo-5-nitro-2-(propylamino)benzonitrile
Theoretical YieldDependent on starting material quantity
Expected Purity>95% after chromatography

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with This compound, K2CO3, and DMF B Add primary amine (e.g., propylamine) A->B Room Temperature C Heat to 80°C for 4-6 hours B->C D Monitor by TLC C->D E Cool and quench with water D->E Reaction Complete F Extract with Ethyl Acetate E->F G Wash with brine and dry F->G H Concentrate and purify by column chromatography G->H

References

Application Note & Protocol: Chemoselective Reduction of 4-Bromo-2-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Amino-4-bromo-2-fluorobenzonitrile

The selective reduction of the nitro group in 4-Bromo-2-fluoro-5-nitrobenzonitrile is a critical transformation in synthetic organic chemistry. The resulting product, 5-amino-4-bromo-2-fluorobenzonitrile, is a highly valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] The strategic placement of the amino, bromo, fluoro, and nitrile functionalities on the aromatic ring allows for a diverse range of subsequent chemical modifications, making it a versatile building block for complex molecular architectures.

The primary challenge in this transformation lies in the chemoselective reduction of the nitro group in the presence of other reducible moieties, namely the nitrile group and the carbon-bromine bond.[2] Catalytic hydrogenation, a common method for nitro group reduction, often poses a risk of dehalogenation, particularly with palladium-based catalysts.[2][3] Furthermore, overly harsh reducing conditions can lead to the reduction of the nitrile group.[4] Therefore, the selection of an appropriate reduction protocol is paramount to achieving a high yield and purity of the desired product.

This document provides a comprehensive guide to the chemoselective reduction of this compound, outlining various effective protocols, discussing the underlying chemical principles, and offering detailed experimental procedures.

Challenges in Chemoselective Reduction

The successful synthesis of 5-amino-4-bromo-2-fluorobenzonitrile hinges on navigating the following potential side reactions:

  • Dehalogenation: The carbon-bromine bond is susceptible to cleavage under certain reductive conditions, particularly with catalytic hydrogenation using palladium on carbon (Pd/C).[2][5]

  • Nitrile Reduction: The nitrile group can be reduced to a primary amine under harsh conditions, such as with strong reducing agents like lithium aluminum hydride (LiAlH4).[4]

  • Incomplete Reduction: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[6][7] Inefficient reaction conditions can lead to the accumulation of these intermediates, resulting in a complex product mixture and low yield of the desired amine.[8]

To address these challenges, several reduction methods have been developed that offer high chemoselectivity for the nitro group. This application note will focus on two robust and widely applicable methods: Stannous Chloride (SnCl₂) Reduction and Iron (Fe) in Acidic Media .

Method Selection: A Comparative Overview

The choice of reduction protocol often depends on factors such as substrate compatibility, desired scale, and available laboratory equipment. Below is a comparative table summarizing the key features of the recommended methods.

Method Reducing Agent Advantages Disadvantages Typical Solvents
Stannous Chloride Reduction SnCl₂·2H₂OHigh chemoselectivity, tolerates halogens and nitriles.[2][3][9] Mild reaction conditions.Work-up can be challenging due to the formation of tin salts.[4] Requires stoichiometric amounts of the reagent.Ethanol, Ethyl Acetate[9]
Iron in Acidic Media Fe powder / HCl or Acetic AcidCost-effective and environmentally benign.[10][11] High chemoselectivity for the nitro group.[1][3][12]Can require longer reaction times. The reaction can be heterogeneous and require efficient stirring.Ethanol/Water, Acetic Acid[9]

Reaction Pathway and Logic

The reduction of an aromatic nitro group to a primary amine is a six-electron process. The general pathway involves the stepwise reduction through nitroso and hydroxylamine intermediates.

Nitro Reduction Pathway cluster_reagents Reducing Systems Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitrosoarene) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Aniline) Hydroxylamine->Amine +2e⁻, +2H⁺ -H₂O SnCl2 SnCl₂ / H⁺ Fe Fe / H⁺

Caption: Generalized pathway for the reduction of an aromatic nitro compound.

Protocol 1: Stannous Chloride (SnCl₂) Reduction

This method is highly reliable for the chemoselective reduction of aromatic nitro compounds in the presence of halogens and nitriles.[2][3] Tin(II) chloride is a mild reducing agent that effectively converts the nitro group to an amine without affecting other sensitive functionalities.[9]

Materials
  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • 2 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heat source

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (5-10 mL per gram of starting material).

  • Addition of Reducing Agent: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 - 10.0 eq).[9] An excess is required to drive the reaction to completion.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux (50-80 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • To the crude residue, carefully add a 2 M solution of KOH or NaOH until the mixture is strongly basic (pH > 12). This step is crucial to dissolve the tin salts and liberate the free amine.[4]

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-amino-4-bromo-2-fluorobenzonitrile.

Protocol 2: Iron (Fe) in Acidic Media

The use of iron powder in the presence of an acid is a classic, cost-effective, and environmentally friendly method for nitro group reduction.[3][10][12] This method demonstrates excellent chemoselectivity, leaving halogens and nitriles intact.[1][2]

Materials
  • This compound

  • Iron powder (Fe), fine grade

  • Glacial Acetic Acid (AcOH) or Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate (EtOAc) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite or a similar filter aid

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and heat source

Experimental Procedure
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 or 3:1 ratio).

  • Addition of Reagents: Add glacial acetic acid (or a catalytic amount of HCl) to the suspension, followed by the portion-wise addition of iron powder (3.0 - 5.0 eq). The addition of iron can be exothermic, so it should be done carefully.

  • Reaction Conditions: Heat the reaction mixture to reflux (80-100 °C) with vigorous stirring. The reaction progress can be monitored by TLC. Typically, the reaction is complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Carefully neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.

    • Extract the product into ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent using a rotary evaporator.

    • The crude 5-amino-4-bromo-2-fluorobenzonitrile can be further purified by column chromatography or recrystallization.

Troubleshooting and Optimization

Problem Possible Cause Solution
Incomplete Reaction Insufficient reducing agent, low reaction temperature, or poor solubility of the starting material.[8]Increase the equivalents of the reducing agent, raise the reaction temperature, or consider a co-solvent to improve solubility.[8]
Formation of Side Products (e.g., hydroxylamine) The reaction has not gone to completion.Increase the reaction time or temperature to ensure full conversion to the amine.[8]
Dehalogenation The chosen method is not suitable (e.g., Pd/C with H₂).Use a chemoselective method like SnCl₂ or Fe/HCl which are known to preserve halogens.[2]
Difficult Work-up (with SnCl₂) Incomplete dissolution of tin salts.Ensure the pH is strongly basic (pH > 12) during the work-up to fully dissolve the tin hydroxides.[4]

Workflow for Method Selection

Method Selection Workflow start Start: Reduce this compound check_scale Consider Scale and Cost start->check_scale large_scale Large Scale / Cost-Sensitive? check_scale->large_scale sncl2_protocol Use SnCl₂ Protocol large_scale->sncl2_protocol No fe_hcl_protocol Use Fe/H⁺ Protocol large_scale->fe_hcl_protocol Yes end Product: 5-Amino-4-bromo-2-fluorobenzonitrile sncl2_protocol->end fe_hcl_protocol->end

References

Application Note: 1H and 13C NMR Characterization of 4-Bromo-2-fluoro-5-nitrobenzonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This application note provides a comprehensive guide to the structural characterization of 4-bromo-2-fluoro-5-nitrobenzonitrile and its derivatives using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for sample preparation, data acquisition, and spectral interpretation of ¹H and ¹³C NMR, including advanced techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). This guide is intended for researchers, scientists, and professionals in drug development and materials science who are working with complex substituted aromatic compounds.

Introduction

This compound is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The presence of multiple substituents—bromo, fluoro, nitro, and nitrile groups—on the benzene ring creates a complex electronic environment, making unambiguous structural confirmation essential.[1] NMR spectroscopy is an indispensable tool for elucidating the precise substitution pattern and electronic structure of these molecules. This document outlines the theoretical basis and practical application of ¹H and ¹³C NMR for the detailed characterization of this class of compounds.

Theoretical Background

The chemical shifts (δ) and coupling constants (J) observed in the ¹H and ¹³C NMR spectra of substituted benzonitriles are governed by the electronic effects (inductive and resonance) of the various substituents.

  • ¹H NMR: The aromatic protons are sensitive to the electron-donating or electron-withdrawing nature of the substituents. The strongly electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups, along with the electronegative halogens (-Br, -F), deshield the aromatic protons, causing them to resonate at higher chemical shifts (downfield).[2] The multiplicity of the signals is determined by spin-spin coupling between neighboring protons (JHH) and through-space or through-bond coupling with the fluorine nucleus (JHF).

  • ¹³C NMR: The chemical shifts of the aromatic carbons are also significantly influenced by the substituents. The carbon atom directly attached to the electron-withdrawing nitrile group is typically found at a distinct chemical shift.[3] The carbon atoms bonded to the halogens exhibit characteristic shifts, and the presence of the nitro group further modulates the electronic environment of the entire ring.[3]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[4][5]

Materials:

  • This compound derivative (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[6][7]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)[6]

  • High-quality 5 mm NMR tubes[8]

  • Glass Pasteur pipette with a cotton or glass wool plug[4]

  • Internal standard (e.g., Tetramethylsilane - TMS) (optional)[5][6]

Protocol:

  • Weigh the appropriate amount of the benzonitrile derivative and transfer it to a small, clean vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6][7][8] The choice of solvent is crucial; Chloroform-d (CDCl₃) is suitable for many organic compounds, while DMSO-d₆ can be used for less soluble samples.

  • Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube to remove any particulate matter.[4] Suspended particles can degrade the quality of the NMR spectrum.[4]

  • If an internal standard is required for precise chemical shift referencing, a small amount of TMS can be added, though referencing to the residual solvent peak is often sufficient.[6]

  • Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse experiment

  • Spectral Width: Typically 0-12 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16 (can be increased for dilute samples)

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled single-pulse experiment

  • Spectral Width: Typically 0-200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on sample concentration.

2D NMR Spectroscopy (HSQC and HMBC): For unambiguous assignment of proton and carbon signals, 2D NMR experiments are invaluable.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular structure.[10][11]

Data Analysis and Interpretation

The following sections detail the expected NMR spectral features for this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound will exhibit two aromatic proton signals.

  • H-3: This proton is ortho to the fluorine and meta to the nitrile group. It will appear as a doublet due to coupling with the fluorine atom.

  • H-6: This proton is ortho to the nitro group and meta to the bromine atom. It will appear as a singlet or a very finely split multiplet.

The strong electron-withdrawing effects of the nitro, fluoro, and nitrile groups will shift both proton signals downfield, typically in the range of 7.5-8.5 ppm.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Carbon AtomExpected Chemical Shift Range (ppm)Rationale
C-CN115-120Characteristic chemical shift for a nitrile carbon.
C-F160-170 (doublet due to ¹JCF)Strong deshielding by the highly electronegative fluorine atom.
C-Br110-125Shielding effect compared to an unsubstituted carbon, but deshielded by other groups.
C-NO₂145-155Deshielded by the electron-withdrawing nitro group.
C-H120-140Aromatic carbons attached to hydrogen.
Quaternary Carbons120-150Carbons not directly bonded to hydrogen.

Note: The chemical shifts are approximate and can be influenced by the solvent and the presence of other substituents in derivatives.

2D NMR for Unambiguous Assignments
  • HSQC: The HSQC spectrum will show cross-peaks connecting the ¹H signals of H-3 and H-6 to their directly attached ¹³C signals (C-3 and C-6). This provides a direct and unambiguous assignment of these protonated carbons.

  • HMBC: The HMBC spectrum is key to assigning the quaternary carbons. For example, the proton at H-6 will show correlations to C-4 (bearing the bromine), C-5 (bearing the nitro group), and C-1 (bearing the nitrile group), confirming their positions relative to H-6. Similarly, H-3 will show correlations to C-1, C-2 (bearing the fluorine), and C-4.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for NMR characterization of this compound derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter H1 1D ¹H NMR filter->H1 Transfer to Spectrometer C13 1D ¹³C NMR H1->C13 HSQC 2D HSQC C13->HSQC HMBC 2D HMBC HSQC->HMBC process Process Spectra HMBC->process Analyze Data assign_1d Assign 1D Spectra process->assign_1d assign_2d Assign 2D Spectra assign_1d->assign_2d structure Structure Elucidation assign_2d->structure

References

Application Note: High-Throughput Analysis of 4-Bromo-2-fluoro-5-nitrobenzonitrile using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methodologies for the determination of 4-Bromo-2-fluoro-5-nitrobenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Two orthogonal techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), are detailed. The HPLC-UV method is optimized for rapid purity assessment and quantification, leveraging reversed-phase chromatography for excellent resolution and sensitivity. The GC-MS method provides a complementary analysis, offering definitive identification and quantification of the analyte and potential volatile impurities. These protocols are designed for researchers, quality control analysts, and drug development professionals requiring accurate and reliable characterization of this compound.

Introduction and Analyte Properties

This compound is a substituted aromatic compound whose unique arrangement of bromo, fluoro, nitro, and nitrile functional groups makes it a versatile building block in organic synthesis.[1] The accurate determination of its purity and the identification of any process-related impurities are critical for ensuring the quality and safety of downstream products. The inherent properties of the molecule, particularly its aromaticity, polarity, and the presence of highly electronegative atoms, dictate the optimal analytical strategies.

The aromatic core and nitro group act as strong chromophores, making HPLC with UV detection an ideal choice for quantitative analysis.[2] Concurrently, the compound's molecular weight and the presence of bromine and fluorine atoms make it suitable for GC-MS analysis, which provides structural confirmation through characteristic fragmentation patterns and high sensitivity, especially with specialized detectors.[3][4][5]

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Structure Chemical Structure PubChem
Molecular Formula C₇H₂BrFN₂O₂ [6][7]
Molecular Weight 245.01 g/mol [6][7]
CAS Number 893615-25-3 [6]

| XLogP3 (Polarity) | 2.3 |[6] |

HPLC-UV Method for Purity and Quantitative Analysis

Principle and Method Rationale

Reversed-phase HPLC is the premier technique for the analysis of non-volatile and semi-volatile compounds. Given the moderate polarity of this compound, a C18 stationary phase is selected to provide optimal retention through hydrophobic interactions.[8][9][10] A mobile phase consisting of acetonitrile and water offers excellent solvating power and is compatible with UV detection. The addition of 0.1% formic acid to the aqueous phase is a critical step; it ensures the protonation of any residual silanol groups on the silica-based stationary phase, thereby minimizing peak tailing and improving chromatographic peak shape for the analyte.[2] A gradient elution is employed to ensure the efficient elution of the target analyte while also separating it from potential impurities with different polarities.

Experimental Protocol: HPLC-UV

Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC grade Acetonitrile, Water, and Formic Acid.

  • 0.45 µm solvent filters.

  • Analytical balance and volumetric flasks.

Table 2: Optimized HPLC Chromatographic Conditions

Parameter Setting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min, 40-90% B; 10-12 min, 90% B; 12.1-15 min, 40% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength 254 nm

| Run Time | 15 minutes |

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC grade water. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with acetonitrile.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Further dilute as necessary to fall within the calibration range.

  • System Suitability: Before analysis, inject a mid-range standard solution five times. The system is deemed ready if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the tailing factor for the analyte peak is between 0.9 and 1.5.

  • Analysis: Inject the blank (acetonitrile), standard solutions, and sample solutions. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the analyte in the sample from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases C System Setup & Equilibration A->C B Prepare Standard & Sample Solutions D System Suitability Test (SST) B->D C->D E Inject Samples & Standards D->E F Integrate Peaks E->F G Generate Calibration Curve F->G H Quantify Analyte & Report Results G->H

Caption: HPLC-UV analysis workflow from preparation to final reporting.

GC-MS Method for Identification and Trace Analysis

Principle and Method Rationale

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[11][12] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[12] The analyte is vaporized and separated on a column based on its boiling point and interaction with the stationary phase. A low-polarity 5% phenyl-methylpolysiloxane stationary phase is chosen for its versatility and robustness in separating a wide range of analytes.[13] Electron Ionization (EI) is used to generate reproducible mass spectra, creating a unique fragmentation "fingerprint" for the analyte that allows for unambiguous identification by comparing it to spectral libraries or by interpreting the fragmentation patterns. This method is particularly useful for confirming the identity of the main component and identifying any volatile impurities that may not be resolved by HPLC.

Given the highly electronegative nature of the analyte (due to Br, F, and NO₂ groups), GC with an Electron Capture Detector (GC-ECD) can also be employed as an alternative for ultra-trace quantification, as ECDs are exceptionally sensitive to halogenated and nitro compounds.[3][4][5][14]

Experimental Protocol: GC-MS

Instrumentation and Consumables:

  • GC-MS system with a split/splitless injector and a mass selective detector (e.g., Agilent 8890/5977, Shimadzu GCMS-QP2020).

  • Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity Helium (carrier gas).

  • GC vials with inserts.

  • Analytical grade solvent for dilution (e.g., Acetone or Ethyl Acetate).

Table 3: Optimized GC-MS Conditions

Parameter Setting
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min)
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Scan Range | 50 - 350 amu |

Procedure:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetone.

  • Working Standard Solutions: Prepare a series of standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with acetone.

  • Sample Preparation: Prepare a sample solution of approximately 10 µg/mL in acetone. Ensure the sample is fully dissolved.

  • GC-MS Analysis:

    • Perform a solvent blank injection to ensure system cleanliness.

    • Inject the standard solutions to establish retention time and generate a calibration curve for quantitative analysis.

    • Inject the sample solution.

  • Data Analysis:

    • Identification: Identify the analyte peak by its retention time and by comparing its mass spectrum with the reference standard's spectrum. Key expected fragments include the molecular ion (M⁺) and fragments corresponding to the loss of Br, NO₂, and CN.

    • Quantification: Calculate the concentration of the analyte in the sample using the calibration curve established from the standard solutions.

GC-MS Workflow Diagram

GCMS_Workflow A Prepare Standard & Sample Solutions in Volatile Solvent B Configure GC-MS (Temperatures, Flow, Scan) A->B C Inject Sample (1 µL, Splitless) B->C D Separation in GC Column (Temperature Program) C->D E Ionization (EI, 70 eV) & Mass Filtering (MS) D->E F Data Acquisition (Chromatogram & Spectra) E->F G Identify by Retention Time & Mass Spectrum F->G H Quantify using Calibration Curve G->H

Caption: GC-MS analysis workflow from sample preparation to data interpretation.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide a comprehensive analytical toolkit for the robust characterization of this compound. The HPLC method is ideally suited for routine quality control, offering rapid and precise quantification of purity. The GC-MS method serves as an excellent orthogonal technique, providing definitive structural confirmation and the ability to detect and identify volatile impurities. Adherence to these protocols, which are grounded in established chromatographic principles and incorporate self-validating system suitability checks, will ensure high-quality, reliable, and reproducible data for researchers and drug development professionals.

References

Application Notes & Protocols: 4-Bromo-2-fluoro-5-nitrobenzonitrile as a Strategic Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. The success of these inhibitors hinges on the rational design and efficient synthesis of complex heterocyclic scaffolds that can precisely target the ATP-binding site of a specific kinase.[2] This document provides an in-depth guide to the strategic application of 4-Bromo-2-fluoro-5-nitrobenzonitrile , a highly functionalized and versatile building block, in the synthesis of novel kinase inhibitors. We will explore the unique reactivity of this reagent, provide detailed, field-proven protocols for its key transformations, and illustrate its utility in constructing molecular frameworks for targeting kinases such as Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).

The Strategic Advantage of this compound

The chemical architecture of this compound is uniquely suited for the rapid and controlled elaboration of complex molecular structures.[3] Its value in medicinal chemistry stems from the orthogonal reactivity of its functional groups, which allows for a stepwise and predictable synthetic strategy.

  • Activated Aromatic Core : The potent electron-withdrawing effects of the cyano (-CN) and nitro (-NO₂) groups strongly activate the benzene ring towards nucleophilic aromatic substitution (SNAr).[4]

  • Excellent Leaving Group : The fluorine atom at the C2 position is an exceptional leaving group for SNAr reactions, generally leading to faster reaction rates and higher yields compared to its chloro or bromo analogs.[5][6] This is due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[7]

  • Secondary Reaction Handle : The bromine atom at the C4 position is relatively stable under SNAr conditions but serves as a crucial handle for subsequent carbon-carbon or carbon-nitrogen bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • Latent Functionality : The nitro group can be readily reduced to a primary amine, providing a key nucleophile or a site for further derivatization, often enabling cyclization to form heterocyclic cores common in kinase inhibitors.

This combination of features enables a powerful synthetic approach: an initial SNAr reaction to install a core fragment, followed by reduction of the nitro group, and concluding with a cross-coupling reaction to build out the final inhibitor structure.

G cluster_0 Strategic Derivatization Start This compound SNAr Step 1: Nucleophilic Aromatic Substitution (SNAr) at C2-F Start->SNAr Displaces Fluorine Reduction Step 2: Reduction of Nitro Group (NO2 -> NH2) SNAr->Reduction Unmasks Amine Coupling Step 3: Cross-Coupling Reaction at C4-Br Reduction->Coupling Builds Complexity Final Diverse Kinase Inhibitor Scaffold Coupling->Final

Caption: Logical workflow for the sequential functionalization of this compound.

Core Mechanism: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The primary and most critical transformation involving this building block is the SNAr reaction. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (typically an amine, thiol, or alcohol) attacks the electron-deficient carbon atom attached to the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The negative charge is effectively delocalized by the ortho-cyano and para-nitro groups. The subsequent elimination of the highly electronegative fluoride ion restores the aromaticity of the ring, yielding the substituted product.

G cluster_ring cluster_intermediate cluster_product Start Nu: + Ring Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition Product Substituted Ring + F⁻ Intermediate->Product Elimination Ring Meisenheimer FinalRing

Caption: General mechanism of the SNAr reaction on the activated aromatic ring.

Experimental Protocols

The following protocols are designed as robust starting points for researchers. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are recommended for moisture-sensitive steps like cross-coupling.

Protocol 1: SNAr with an Amine Nucleophile

This protocol details the displacement of the fluoride with a generic primary or secondary amine, a key step in building scaffolds for inhibitors like those targeting BTK or EGFR.[8][9]

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., 3-aminopyrazole, 4-morpholinoaniline) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) or DIPEA (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound.

  • Dissolve the starting material in DMF (approx. 0.2 M concentration).

  • Add the amine nucleophile (1.1 eq) followed by the base (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 60-80 °C.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (typical eluents: Hexanes/Ethyl Acetate gradient) to yield the desired product. Characterize by ¹H NMR and MS.

Protocol 2: Reduction of the Nitro Group

This procedure converts the electron-withdrawing nitro group into a versatile amino group, essential for subsequent cyclization or coupling reactions.

Materials:

  • Substituted 4-bromo-5-nitrobenzonitrile derivative (from Protocol 1) (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Diatomaceous earth (Celite®)

Procedure:

  • Dissolve the nitro-containing compound in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (4.0 eq) portion-wise. The reaction is often exothermic.

  • Heat the mixture to reflux (approx. 78 °C) and stir vigorously.

  • Self-Validation: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 1-3 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Dilute the residue with ethyl acetate and carefully quench by slowly adding saturated NaHCO₃ solution until the pH of the aqueous layer is ~8.

  • A thick precipitate (tin salts) will form. Filter the entire mixture through a pad of diatomaceous earth, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the aniline product, which is often used in the next step without further purification.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol utilizes the bromo-substituent as a handle to introduce aryl or heteroaryl moieties, a common strategy for exploring the solvent-front region of a kinase ATP binding site.

Materials:

  • Bromo-substituted aniline derivative (from Protocol 2) (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid/Ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 - 0.10 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, DME)

Procedure:

  • In a flask suitable for heating under reflux, combine the bromo-substituted starting material, the boronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (0.05 eq) under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., Dioxane/Water 4:1).

  • Heat the reaction to 80-100 °C.

  • Self-Validation: Monitor the reaction by LC-MS. The disappearance of the starting material and the appearance of a product with the expected mass indicates progress (typically 4-16 hours).

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the final coupled product. Characterize by ¹H NMR and MS.

Application in Kinase Inhibitor Design: Structure-Activity Relationship (SAR)

The true power of this compound lies in its ability to facilitate the rapid generation of compound libraries for SAR studies. By varying the nucleophile in Protocol 1 and the boronic acid in Protocol 3, researchers can systematically probe the chemical space around a core scaffold.

The table below provides a representative example of how IC₅₀ values (the concentration of an inhibitor required to reduce kinase activity by 50%) might be modulated by these substitutions for a hypothetical BTK inhibitor.

Compound IDR¹ (from Amine Nucleophile)R² (from Boronic Acid)BTK IC₅₀ (nM)
HY-01 MorpholinePhenyl150
HY-02 N-methylpiperazinePhenyl75
HY-03 Morpholine4-phenoxyphenyl25
HY-04 N-methylpiperazine4-phenoxyphenyl5

Note: The data presented in this table is representative and for illustrative purposes only. Actual values will depend on the specific scaffold and assay conditions.[8][9]

Such studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. For instance, kinases like BTK are key components of the B-cell receptor signaling pathway, and their inhibition is a validated strategy for treating B-cell malignancies.[9][10]

G BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates Downstream Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream Response Cell Proliferation & Survival Downstream->Response Inhibitor BTK Inhibitor (e.g., from HY-04) Inhibitor->BTK Blocks ATP Site

Caption: Simplified diagram of the BTK signaling pathway and the point of intervention.

Conclusion

This compound is a pre-eminent building block for the synthesis of kinase inhibitors. Its distinct and orthogonal reactive sites—an SNAr-activated fluoride, a cross-coupling-ready bromide, and a reducible nitro group—provide a logical and efficient pathway for constructing complex, drug-like molecules. The protocols and strategies outlined in this guide empower medicinal chemists and drug development professionals to leverage this versatile reagent to its full potential, accelerating the discovery of next-generation targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Reactivity in 4-Bromo-2-fluoro-5-nitrobenzonitrile Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions involving 4-Bromo-2-fluoro-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to enhance your experimental success.

Understanding the Reactivity of this compound

This compound is a highly activated aromatic compound, making it a valuable building block in medicinal chemistry and materials science.[1] Its reactivity in SNAr reactions is dictated by the interplay of its substituents:

  • Activating Groups: The nitro (-NO₂) and cyano (-CN) groups are powerful electron-withdrawing groups (EWGs).[2][3] They render the aromatic ring electron-deficient and highly susceptible to nucleophilic attack.[4] The nitro group, being para to the bromine and ortho to the fluorine, provides strong resonance stabilization to the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[5][6]

  • Leaving Groups: The molecule possesses two potential leaving groups: a bromine atom and a fluorine atom. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond.[4] Due to fluorine's high electronegativity, it polarizes the C-F bond, making the attached carbon more electrophilic and thus more readily attacked by nucleophiles.[7] This often leads to a reactivity trend of F > Cl ≈ Br > I for the leaving group.[5][8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you might encounter during your experiments in a question-and-answer format.

Question 1: My reaction is sluggish, or I'm observing no product formation. What are the likely causes and how can I improve the conversion?

Answer: Low or no conversion in SNAr reactions with this substrate can stem from several factors. A systematic approach to troubleshooting is recommended.

Probable Causes & Recommended Solutions:

Probable CauseRecommended SolutionScientific Rationale
Insufficient Nucleophilicity • Use a stronger nucleophile. For instance, if using an alcohol, convert it to the more nucleophilic alkoxide using a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[9]The rate of SNAr reactions is directly proportional to the strength of the nucleophile. A more potent nucleophile will attack the electron-deficient aromatic ring more readily.
Inappropriate Solvent • Switch to a polar aprotic solvent such as DMF, DMSO, or NMP.[10]Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, thus preserving its reactivity.[11]
Low Reaction Temperature • Increase the reaction temperature. Reactions can be heated from room temperature up to reflux, depending on the nucleophile's reactivity.[7] Consider using microwave heating for accelerated reaction times.[9]Higher temperatures provide the necessary activation energy to overcome the reaction barrier, leading to faster reaction rates.
Poor Leaving Group Departure • While fluorine is generally a better leaving group in SNAr, if substitution at the bromine position is desired and sluggish, ensure optimal conditions are met. If the desired product is substitution at the bromine, the fluorine at the ortho position will still enhance the electrophilicity of the carbon attached to the bromine.The departure of the leaving group occurs in the second, typically faster, step of the addition-elimination mechanism. However, factors that stabilize the transition state for leaving group expulsion can influence the overall rate.[8]

Question 2: I'm observing the formation of multiple products. How can I improve the selectivity of my reaction?

Answer: The presence of two different halogen atoms on this compound can lead to competitive substitution reactions.

Probable Causes & Recommended Solutions:

Probable CauseRecommended SolutionScientific Rationale
Competitive Substitution • To favor substitution of the fluorine atom, milder reaction conditions (lower temperature, less reactive nucleophile) can be employed.The C-F bond is highly polarized, making the carbon atom it's attached to the most electrophilic site on the ring, favoring nucleophilic attack at this position under kinetic control.[7]
Side Reactions • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your nucleophile or product is sensitive to oxygen or moisture.Minimizing side reactions is crucial for obtaining a clean product profile and simplifying purification.
Hydrolysis of the Nitrile Group • If using strongly basic or acidic conditions, the nitrile group can be susceptible to hydrolysis. Use milder bases or carefully control the reaction pH.The nitrile group can undergo hydrolysis to a carboxylic acid or amide under harsh conditions, leading to unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more likely to be substituted in this compound?

A1: In SNAr reactions, fluorine is generally a better leaving group than bromine.[5] This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[7] Therefore, substitution of the fluorine atom is often favored. However, the reaction conditions can be tuned to influence the selectivity.

Q2: What is the role of the nitro and cyano groups in this reaction?

A2: The nitro (-NO₂) and cyano (-CN) groups are strong electron-withdrawing groups that activate the aromatic ring for nucleophilic attack.[2][4] They do this by inductively and through resonance withdrawing electron density from the ring, making it more electrophilic.[12] Their positions ortho and para to the halogens are crucial for stabilizing the negatively charged Meisenheimer complex intermediate through resonance.[5][6]

Q3: Can I use protic solvents for this reaction?

A3: While polar aprotic solvents are generally preferred, some SNAr reactions can be carried out in protic solvents like alcohols.[10] However, protic solvents can solvate and deactivate the nucleophile through hydrogen bonding, potentially slowing down the reaction.[11] If a protic solvent is used, it may also act as a nucleophile under certain conditions.

Q4: What are some common nucleophiles used with this substrate?

A4: A wide range of nucleophiles can be used, including amines, alcohols, thiols, and their corresponding anions (amides, alkoxides, thiolates).[13][14] The choice of nucleophile will depend on the desired product and its reactivity.

Experimental Protocols

General Protocol for Nucleophilic Substitution of an Amine

This protocol provides a starting point for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (1.1 - 1.5 equivalents)

  • Non-nucleophilic base (e.g., K₂CO₃, Et₃N, 2.0 equivalents)

  • Polar aprotic solvent (e.g., DMF, DMSO)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Inert atmosphere setup (optional)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen polar aprotic solvent.

  • Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.

  • Add the non-nucleophilic base (2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Mechanisms and Troubleshooting

SNAr_Mechanism A Aromatic Substrate + Nucleophile B Meisenheimer Complex (Rate-Determining Step) A->B Nucleophilic Attack C Product + Leaving Group B->C Elimination

Caption: The two-step addition-elimination mechanism of SNAr.

Troubleshooting_Workflow Start Low or No Product Yield Q1 Is the nucleophile strong enough? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the solvent polar aprotic? A1_Yes->Q2 Sol1 Use a stronger nucleophile or pre-form the anion. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the temperature high enough? A2_Yes->Q3 Sol2 Switch to DMF, DMSO, or NMP. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Reaction Optimized A3_Yes->End Sol3 Increase temperature or use microwave heating. A3_No->Sol3 Sol3->End

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-2-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and process development professionals working with 4-Bromo-2-fluoro-5-nitrobenzonitrile in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate the unique challenges presented by this substrate and achieve optimal reaction outcomes.

Understanding the Substrate: A Double-Edged Sword

This compound is a challenging yet valuable substrate in medicinal chemistry and materials science. Its reactivity in Suzuki couplings is governed by a combination of potent electronic activation and significant steric hindrance, creating a delicate balance that requires careful optimization.

  • Electronic Activation: The presence of three strong electron-withdrawing groups (nitro, cyano, and fluoro) renders the aryl bromide highly electron-deficient. This significantly facilitates the oxidative addition of the C-Br bond to the Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1][2] In principle, this should lead to a highly reactive substrate.

  • Steric Hindrance: The fluorine atom positioned ortho to the bromine creates considerable steric bulk around the reaction center. This steric clash can impede the approach of the bulky palladium catalyst, potentially slowing down the oxidative addition step and hampering the overall reaction efficiency.

The key to success lies in selecting a catalytic system that can overcome the steric barrier while leveraging the substrate's inherent electronic activation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when performing Suzuki couplings with this compound.

Q1: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I fix it?

A1: Low conversion is a common initial hurdle. The primary suspects are an inefficient catalyst system or suboptimal reaction conditions that fail to overcome the steric hindrance.

Troubleshooting Steps:

  • Evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates. You need a catalyst system designed for challenging couplings.

    • Ligand Choice is Critical: Employ bulky, electron-rich phosphine ligands. The Buchwald biarylphosphine ligands are the industry standard for such transformations. Ligands like SPhos, XPhos, and RuPhos are excellent starting points as they are known to accelerate both oxidative addition and reductive elimination.[3]

    • Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be even more effective than phosphine ligands in some cases, offering high stability and activity.

    • Use a Modern Pre-catalyst: To ensure the efficient generation of the active Pd(0) species, use a well-defined pre-catalyst like a G3 or G4 palladacycle (e.g., XPhos Pd G3). This avoids issues with the reduction of Pd(II) sources like Pd(OAc)₂.

  • Optimize the Base: The base is crucial for activating the boronic acid in the transmetalation step.[4]

    • Use a Strong, Non-nucleophilic Base: For this substrate, a strong base is recommended to drive the reaction forward. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic to promote the formation of the reactive boronate species without promoting significant side reactions.

    • Ensure Proper Mixing: These bases are often insoluble. Vigorous stirring is essential to ensure adequate interaction between all reaction components.

  • Increase Reaction Temperature: Higher temperatures (e.g., 80-110 °C) can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

  • Check Reagent Quality: Ensure your boronic acid is pure and has not degraded. Boronic acids can be prone to decomposition, especially if they are old or have been stored improperly.

Q2: I'm observing significant formation of a byproduct that appears to be my starting material without the bromine (hydrodehalogenation). What causes this and how can I prevent it?

A2: Hydrodehalogenation is a common side reaction where the aryl bromide is reduced to the corresponding arene. This occurs when a palladium-hydride species is formed in the catalytic cycle, which then undergoes reductive elimination with the aryl group.

Troubleshooting Steps:

  • Scrutinize Your Base and Solvent:

    • Avoid Hydroxide Bases: Bases like NaOH or KOH can promote the formation of palladium-hydride species, especially at elevated temperatures. Stick with carbonates or phosphates.

    • Ensure Anhydrous Conditions (Initially): While a small amount of water is often necessary to dissolve the base and facilitate the catalytic cycle, excess water or protic solvents (like alcohols) can be a source of protons for the formation of the palladium-hydride intermediate. Use dry, degassed solvents.

  • Optimize the Ligand: The choice of ligand can influence the relative rates of the desired cross-coupling versus the undesired hydrodehalogenation. A bulky ligand that promotes rapid reductive elimination of the product can outcompete the hydrodehalogenation pathway.

Q3: My desired product is formed, but I also see a significant amount of homocoupled boronic acid (biaryl byproduct from the boronic acid). How can I minimize this?

A3: Homocoupling of the boronic acid is typically caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid, or issues with the Pd(0)/Pd(II) balance in the catalytic cycle.

Troubleshooting Steps:

  • Rigorous Degassing is Essential: Ensure your solvent and reaction vessel are thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pd(0) Source or an Efficient Pre-catalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the remaining Pd(II) can promote homocoupling. Using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that cleanly generates Pd(0) can mitigate this issue.

Q4: My boronic acid seems to be decomposing during the reaction (protodeboronation). What can I do?

A4: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a common issue, especially with electron-rich or heteroaromatic boronic acids.

Troubleshooting Steps:

  • Use a Milder Base: If you are using a very strong base and observing significant protodeboronation, consider switching to a slightly milder base like K₂CO₃, or using a fluoride source like CsF or KF, which can be effective in anhydrous conditions.

  • Use a Boronic Ester: Pinacol (Bpin) or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[5] They act as a slow-release source of the boronic acid under the reaction conditions.

  • Minimize Water Content: While some water is often beneficial, excess water can accelerate protodeboronation. Try running the reaction under nearly anhydrous conditions with a base like K₃PO₄.

Recommended Starting Protocols

While no specific protocol for this compound has been found in the literature, the following protocols are based on best practices for sterically hindered and electron-deficient aryl bromides and serve as an excellent starting point for optimization.

Protocol 1: Buchwald Ligand System

This protocol utilizes a highly active and commercially available Buchwald pre-catalyst.

ComponentAmountMoles (mmol)Molar Equiv.
This compound(as per scale)1.01.0
Arylboronic Acid(as per scale)1.21.2
XPhos Pd G3(as per scale)0.020.02 (2 mol%)
K₃PO₄ (Potassium Phosphate)(as per scale)2.02.0
1,4-Dioxane/H₂O (10:1)(as per scale)--

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe. The typical concentration is 0.1 - 0.5 M with respect to the aryl bromide.

  • Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Pd₂(dba)₃ / SPhos System

This protocol uses a common Pd(0) source and a highly effective ligand, which are often readily available.

ComponentAmountMoles (mmol)Molar Equiv.
This compound(as per scale)1.01.0
Arylboronic Acid(as per scale)1.51.5
Pd₂(dba)₃(as per scale)0.0150.015 (1.5 mol%)
SPhos(as per scale)0.030.03 (3 mol%)
Cs₂CO₃ (Cesium Carbonate)(as per scale)2.02.0
Toluene(as per scale)--

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and Cs₂CO₃.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring & Workup: Follow steps 5-7 from Protocol 1.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps involved in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting and optimizing your experiments.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L₂(X) oa->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_diaryl Ar-Pd(II)L₂(Ar') transmetal->pd2_diaryl re Reductive Elimination pd2_diaryl->re re->pd0 product Ar-Ar' (Product) re->product start Ar-X (Your Substrate) start->oa boronic Ar'-B(OR)₂ boronic->transmetal base Base base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow

When a reaction fails, a systematic approach is key. The following decision tree can guide your troubleshooting process.

Troubleshooting_Workflow start Low / No Yield check_sm Starting Material Recovered? start->check_sm Analyze Crude Reaction check_side_products Side Products Observed? check_sm->check_side_products No sm_yes Mainly SM check_sm->sm_yes Yes sp_yes Complex Mixture check_side_products->sp_yes Yes sm_action Issue: Slow Oxidative Addition 1. Use Bulky, e⁻-rich Ligand (SPhos, XPhos) 2. Use Stronger Base (K₃PO₄) 3. Increase Temperature sm_yes->sm_action hydrodehalogenation Hydrodehalogenation? sp_yes->hydrodehalogenation protodeboronation Protodeboronation? hydrodehalogenation->protodeboronation No hydro_action Issue: Pd-H Formation 1. Avoid -OH bases 2. Ensure dry/degassed solvent hydrodehalogenation->hydro_action Yes proto_action Issue: Boronic Acid Instability 1. Use Milder Base (K₂CO₃) 2. Use Boronic Ester (Bpin) 3. Minimize Water protodeboronation->proto_action Yes

Caption: A decision tree for troubleshooting failed reactions.

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Bromo-2-fluoro-5-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-2-fluoro-5-nitrobenzonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging chemical intermediate.[1] Here, we address common side reactions and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind these experimental challenges and offer robust, self-validating protocols to enhance the success of your syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unwanted Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position

Question: During the reaction of this compound with a nucleophile, I'm observing a significant amount of a byproduct where the fluorine atom is displaced instead of the intended bromine. Why is this happening, and how can I improve the selectivity for substitution at the bromine position?

Answer:

This is a classic case of competing nucleophilic aromatic substitution (SNAr) reactions. The aromatic ring of this compound is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups.[2][3] Both the fluorine and bromine atoms are potential leaving groups.

Causality:

  • Leaving Group Ability: Fluorine is generally a better leaving group than bromine in SNAr reactions on activated aromatic rings. This is because the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[3][4] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

  • Steric Hindrance: The fluorine atom is located ortho to the cyano group, which may present some steric hindrance to an incoming nucleophile compared to the bromine atom. However, the electronic effect of the fluorine often dominates.

  • Reaction Conditions: The nature of the nucleophile, solvent, and temperature can significantly influence the regioselectivity of the substitution.

Troubleshooting Strategies:

  • Choice of Nucleophile:

    • Hard vs. Soft Nucleophiles: "Hard" nucleophiles (e.g., alkoxides, hydroxide) tend to favor reaction at the more electrophilic carbon, which is often the one bonded to fluorine. "Softer" nucleophiles (e.g., thiols, some amines) may show a greater preference for displacing the more polarizable bromine atom.

    • Steric Bulk: Employing a bulkier nucleophile can sometimes shift the selectivity towards the less sterically hindered bromine position.

  • Solvent Effects:

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, and NMP are commonly used for SNAr reactions as they effectively solvate the cation of the nucleophilic salt while leaving the nucleophile relatively "bare" and reactive.

    • Protic Solvents: In some cases, the use of protic solvents (e.g., alcohols) can alter the reactivity of the nucleophile through hydrogen bonding and may influence the reaction's regioselectivity.

  • Temperature Control:

    • Lowering the reaction temperature can sometimes increase the selectivity of the reaction. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

Experimental Protocol for Selective Substitution:

The following is a general protocol that can be adapted to favor substitution at the bromine position.

ParameterRecommended ConditionRationale
Nucleophile Use a "softer" or sterically hindered nucleophile if possible.May favor displacement of the more polarizable bromine.
Solvent Polar aprotic (e.g., DMF, DMSO)Promotes SNAr reactions.
Temperature Start at a lower temperature (e.g., 0-25 °C) and slowly warm if necessary.Can enhance selectivity.
Base Use a non-nucleophilic base if proton abstraction is required.Prevents competition with the primary nucleophile.
Issue 2: Hydrolysis of the Nitrile Group to a Carboxylic Acid

Question: My final product is contaminated with a significant amount of the corresponding carboxylic acid (4-bromo-2-fluoro-5-nitrobenzoic acid). What reaction conditions are causing the hydrolysis of the nitrile group, and how can I prevent this?

Answer:

The hydrolysis of the nitrile (-CN) group to a carboxylic acid (-COOH) is a common side reaction, especially when the reaction is performed under strongly acidic or basic conditions in the presence of water.[5][6][7]

Causality:

  • Basic Hydrolysis: Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile, leading to the formation of an intermediate that, after a series of proton transfers, ultimately yields a carboxylate salt.[8] Subsequent acidification during the workup protonates the carboxylate to form the carboxylic acid.

  • Acidic Hydrolysis: In the presence of strong acid and water, the nitrile nitrogen is protonated, which activates the carbon atom towards nucleophilic attack by water. This leads to the formation of a carboxylic acid and an ammonium salt.

  • Water Content: The presence of water in the reaction mixture, even in small amounts, can facilitate this hydrolysis, especially at elevated temperatures.

Troubleshooting Strategies:

  • Control of pH:

    • If possible, conduct the reaction under neutral or mildly basic/acidic conditions.

    • If a strong base is required, use a non-aqueous base or minimize the amount of water present.

  • Anhydrous Conditions:

    • Use anhydrous solvents and reagents.

    • Dry all glassware thoroughly before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Temperature Management:

    • Avoid excessively high reaction temperatures, as this can accelerate the rate of hydrolysis.

Workflow for Minimizing Nitrile Hydrolysis:

Caption: Troubleshooting workflow for nitrile hydrolysis.

Issue 3: Formation of Diarylethene or Biaryl Impurities

Question: I am observing the formation of high molecular weight impurities that appear to be diarylethenes or biaryl compounds. What is the likely cause of this side reaction?

Answer:

The formation of diarylethene or biaryl impurities can occur through several mechanisms, often involving radical pathways or metal-catalyzed cross-coupling reactions.

Causality:

  • Radical Reactions: Under certain conditions (e.g., high temperatures, presence of radical initiators), radical intermediates can be formed, which can then dimerize to form biaryl compounds.

  • Metal-Catalyzed Coupling: If your reaction involves a metal catalyst (e.g., palladium, copper), and the conditions are not optimized, you can get homocoupling of your starting material.

  • Reaction with Intermediates: In some cases, the desired product can react with the starting material or other intermediates to form higher molecular weight species.

Troubleshooting Strategies:

  • Inert Atmosphere: If radical reactions are suspected, ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon) to exclude oxygen, which can promote radical formation.

  • Radical Inhibitors: The addition of a small amount of a radical inhibitor (e.g., BHT) may suppress these side reactions.

  • Optimize Catalyst System: If using a metal catalyst, screen different ligands and reaction conditions to minimize homocoupling.

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants to avoid an excess of any one component that might lead to side reactions.

Issue 4: Incomplete Reaction or Low Conversion

Question: My reaction is not going to completion, and I'm recovering a significant amount of starting material. What are the common reasons for low conversion?

Answer:

Low conversion can be attributed to a number of factors, from reagent quality to suboptimal reaction conditions.

Causality:

  • Reagent Purity: The purity of your starting material, nucleophile, and any catalysts is crucial. Impurities can inhibit the reaction.

  • Insufficient Activation: The aromatic ring may not be sufficiently activated for the chosen nucleophile under the reaction conditions.

  • Poor Solubility: If any of the reactants are not fully dissolved in the solvent, the reaction rate will be significantly reduced.

  • Suboptimal Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.

  • Catalyst Deactivation: If a catalyst is being used, it may be deactivating over the course of the reaction.

Troubleshooting Strategies:

  • Verify Reagent Quality: Ensure all reagents are of high purity and are stored correctly.

  • Increase Temperature: Gradually increase the reaction temperature and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Solvent Screening: If solubility is an issue, try a different solvent or a solvent mixture.

  • Catalyst Loading: If using a catalyst, you may need to increase the catalyst loading or use a more active catalyst system.

Decision Tree for Troubleshooting Low Conversion:

Low_Conversion_Troubleshooting start Low Conversion Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_solubility Are all Reactants Soluble? check_reagents->check_solubility change_solvent Screen Different Solvents check_solubility->change_solvent No check_temp Is Reaction Temperature Optimal? check_solubility->check_temp Yes change_solvent->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_catalyst Is a Catalyst Used? check_temp->check_catalyst Yes increase_temp->check_catalyst optimize_catalyst Optimize Catalyst System/Loading check_catalyst->optimize_catalyst Yes solution Improved Conversion check_catalyst->solution No optimize_catalyst->solution

References

Technical Support Center: Purification Strategies for 4-Bromo-2-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Bromo-2-fluoro-5-nitrobenzonitrile. This valuable intermediate, characterized by its bromo, fluoro, nitro, and nitrile functional groups, is instrumental in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides in-depth troubleshooting and frequently asked questions to address specific challenges encountered during the purification of this compound, ensuring the high purity required for subsequent synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The primary impurities often stem from the starting materials and potential side reactions during synthesis. Common contaminants may include unreacted starting materials like 4-bromo-2-fluorobenzonitrile[2], regioisomers formed during nitration, and hydrolysis byproducts. The specific impurity profile will depend on the synthetic route employed.

Q2: My purified product has a persistent yellow color. What is the likely cause and how can I remove it?

A yellow tint in the final product is often due to residual nitrated impurities or degradation products. While minor coloration may not always indicate significant impurity, for high-purity applications, it should be addressed. Techniques like recrystallization with activated charcoal or column chromatography can be effective in removing colored impurities.[3]

Q3: Which analytical techniques are best for assessing the purity of this compound?

A combination of analytical methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying non-volatile impurities.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and can also be used for quantitative analysis (qNMR).[4][5]

Q4: Can I use recrystallization as the sole purification method?

Recrystallization is a powerful technique for purifying solid compounds, especially for removing small amounts of impurities from a large amount of material.[6][7] However, its effectiveness depends on the solubility differences between the desired product and the impurities in the chosen solvent system. For crude products with significant amounts of impurities or impurities with similar solubility profiles, column chromatography may be necessary as a primary purification step or in conjunction with recrystallization.

Q5: What safety precautions should I take when handling this compound and the solvents used for its purification?

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Purification procedures, especially those involving volatile organic solvents, should be performed in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for the compound and all solvents used for specific handling and disposal instructions.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Poor recovery after recrystallization.

Potential Cause 1: Incorrect solvent choice. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[7] If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor, leading to low recovery.

Solution:

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find the optimal one. Common solvents to test for polar aromatic compounds include ethanol, methanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof.[8]

  • Solvent System: Consider using a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Potential Cause 2: Using too much solvent. Using an excessive volume of solvent will result in a significant portion of the product remaining dissolved even after cooling, thus reducing the yield.[7]

Solution:

  • Minimal Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.

  • Concentration: If too much solvent has been added, carefully evaporate some of the solvent to concentrate the solution before allowing it to cool.

Issue 2: The product oils out instead of crystallizing.

Potential Cause 1: The boiling point of the solvent is higher than the melting point of the compound. If the solvent's boiling point is above the melting point of your product, it may melt in the hot solvent and separate as an oil upon cooling.

Solution:

  • Choose a lower-boiling solvent: Select a recrystallization solvent with a boiling point below the melting point of this compound.

Potential Cause 2: The presence of significant impurities. High levels of impurities can disrupt the crystal lattice formation, causing the product to separate as an oil.

Solution:

  • Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as passing it through a short plug of silica gel, before attempting recrystallization.

  • Slow Cooling: Allow the solution to cool very slowly to encourage crystal nucleation. Rapid cooling can sometimes promote oiling out. If crystals do not form after the solution reaches room temperature, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.[7]

Issue 3: Ineffective separation of impurities by column chromatography.

Potential Cause 1: Inappropriate solvent system (mobile phase). The choice of eluent is critical for successful column chromatography.[9] A solvent that is too polar will elute all components, including impurities, too quickly, resulting in poor separation. Conversely, a solvent that is not polar enough will result in very slow or no elution.[9][10]

Solution:

  • TLC Analysis: First, determine the optimal solvent system using Thin-Layer Chromatography (TLC).[9] The ideal eluent should provide a good separation of the desired compound from its impurities, with the Rf value of the product typically between 0.2 and 0.4.

  • Solvent Gradient: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased, can be more effective than an isocratic (constant polarity) elution.[10] Start with a less polar solvent to elute non-polar impurities, then gradually increase the polarity to elute the desired product and then any more polar impurities.

Potential Cause 2: Improperly packed column. Cracks, bubbles, or an uneven surface in the stationary phase can lead to channeling of the mobile phase and poor separation.[11]

Solution:

  • Proper Packing Technique: Ensure the column is packed uniformly. A "slurry" method, where the adsorbent (e.g., silica gel) is mixed with the initial eluent and poured into the column, is often preferred to dry packing.[11]

  • Avoid Letting the Column Run Dry: The top of the adsorbent should always be covered with solvent to prevent the introduction of air and the formation of cracks.[11]

Purification Strategy Workflow

The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy for this compound.

Purification_Workflow start Crude Product (this compound) tlc_analysis Purity Assessment by TLC/HPLC start->tlc_analysis high_purity High Purity (>95%)? tlc_analysis->high_purity recrystallization Recrystallization high_purity->recrystallization Yes column_chromatography Column Chromatography high_purity->column_chromatography No final_product Pure Product recrystallization->final_product fraction_analysis Analyze Fractions by TLC column_chromatography->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure recrystallization_post_cc Recrystallization (Optional) combine_pure->recrystallization_post_cc recrystallization_post_cc->final_product

Caption: Decision workflow for purification strategy.

Summary of Purification Parameters
Purification MethodStationary PhaseMobile Phase (Eluent) ExamplesKey Considerations
Recrystallization N/AEthanol, Isopropanol, Ethyl Acetate/Hexane, TolueneIdeal for removing small amounts of impurities. Solvent selection is critical for good recovery.
Column Chromatography Silica Gel, AluminaHexane/Ethyl Acetate gradient, Dichloromethane/Hexane gradientExcellent for separating complex mixtures and closely related impurities. Requires careful selection of the mobile phase based on TLC analysis.[12]
Experimental Protocols
Protocol 1: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol or isopropanol) while stirring and heating until the solid is completely dissolved.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is just above the silica surface.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the column.[10]

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.[10]

  • Fraction Collection: Collect the eluent in a series of fractions.[13]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[9][13]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Purity Analysis Workflow

Purity_Analysis_Workflow start Purified Product hplc HPLC Analysis (Quantitative Purity) start->hplc gcms GC-MS Analysis (Volatile Impurities) start->gcms nmr NMR Spectroscopy (Structural Confirmation) start->nmr purity_assessment Purity Confirmation hplc->purity_assessment gcms->purity_assessment nmr->purity_assessment pass Meets Specification purity_assessment->pass Yes fail Further Purification Required purity_assessment->fail No

Caption: Workflow for purity analysis.

References

Technical Support Center: Optimizing Reactions with 4-Bromo-2-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-fluoro-5-nitrobenzonitrile (CAS 893615-25-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but challenging building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction dynamics, enabling you to troubleshoot effectively and maximize your yields.

Understanding the Reactivity of this compound

This compound is a highly functionalized aromatic ring, making it an excellent intermediate for pharmaceuticals and agrochemicals.[1] Its reactivity is dominated by Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for forming carbon-heteroatom bonds.

The key to successfully using this molecule is understanding the regioselectivity of the SNAr reaction. The benzene ring is rendered electron-deficient by two powerful electron-withdrawing groups: a nitrile (-CN) group and a nitro (-NO₂) group. Their specific placement dictates which halogen is preferentially substituted.

  • The C4-Bromine: This position is activated by both the para-nitrile group and the ortho-nitro group. Both groups can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

  • The C2-Fluorine: This position is activated by the ortho-nitrile group but is meta to the nitro group. A meta-nitro group cannot stabilize the intermediate via resonance, only through a weaker inductive effect.[2]

Therefore, nucleophilic attack will overwhelmingly occur at the C4 position , displacing the bromide. This selective activation is the cornerstone of its utility.

Caption: Preferred site of nucleophilic attack on this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during experiments.

Q1: My SNAr reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a common frustration, but it can almost always be traced back to a few key parameters. The rate-determining step in SNAr is the initial attack of the nucleophile.[2][3] Optimizing conditions to favor this step is critical.

Troubleshooting Workflow for Low Conversion

start Low Yield / Incomplete Reaction temp Increase Temperature Incrementally (e.g., RT -> 50°C -> 80°C) start->temp solvent Switch to Higher Boiling Polar Aprotic Solvent? (e.g., THF -> DMF -> DMSO) temp->solvent Still low? base Increase Base Strength or Equivalents? (e.g., K2CO3 -> Cs2CO3 or 1.5 -> 2.5 eq) solvent->base Yes success Yield Improved solvent->success No, fixed! anhydrous Ensure Anhydrous Conditions (Dry solvents/reagents, inert atmosphere) base->anhydrous Yes base->success No, fixed! anhydrous->success Check complete

Caption: Logical troubleshooting workflow for optimizing SNAr reaction yield.

Consider these factors systematically:

  • Reaction Temperature: Many SNAr reactions require heat to overcome the activation energy.[2] If your reaction is sluggish at room temperature, incrementally increasing the heat (e.g., to 50 °C, then 80 °C) while monitoring by TLC or LC-MS is the first step.

  • Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMSO, DMF, NMP, and acetonitrile are superior.[2] They solvate the cation of the nucleophile's salt, leaving the anion more "naked" and thus more nucleophilic. Protic solvents (like ethanol or water) can hydrogen-bond with the nucleophile, reducing its reactivity.

  • Base Selection: If your nucleophile is an amine or alcohol, a base is required for deprotonation. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common. If the reaction is slow, a stronger base or a different organic base (like DBU or DIPEA) may be required.

  • Moisture: Water can deactivate potent nucleophiles and, more critically, lead to hydrolysis of the nitrile group (see Q3). Using anhydrous solvents and reagents under an inert atmosphere (N₂ or Ar) is highly recommended.[2]

Q2: How do I select the optimal starting conditions for my SNAr reaction?

A well-designed initial experiment saves significant optimization time. The table below provides validated starting points for reacting this compound with common nucleophiles.

ParameterPrimary RecommendationRationaleSecondary Option
Solvent DMF or DMSO High boiling point, excellent at solvating salts, accelerates SNAr.[2]Acetonitrile (CH₃CN)
Nucleophile (Nu-H) 1.0 - 1.2 equivalentsA slight excess of the nucleophile can help drive the reaction to completion.1.5 equivalents
Base K₂CO₃ (2.0 eq)Common, effective, and cost-efficient for deprotonating amines and phenols.Cs₂CO₃ (2.0 eq)
Temperature 50 - 80 °C A good starting point that balances reaction rate with minimizing side reactions.[2]Room Temperature
Atmosphere Nitrogen or Argon Prevents side reactions with atmospheric moisture and oxygen.Ambient (if reagents are not sensitive)

Self-Validation: Always monitor your reaction by TLC or LC-MS. A successful reaction will show the clean consumption of the starting material and the appearance of a single, new product spot/peak.

Q3: I'm observing a major, more polar byproduct. Could it be from nitrile hydrolysis?

Yes, this is a very common and often overlooked side reaction. The nitrile group, while robust, can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid under either acidic or basic conditions, particularly in the presence of water and heat.[4][5][6][7]

Nitrile Product-CN (Desired Product) H2O + H₂O, H⁺ or OH⁻ (Heat) Nitrile->H2O Amide Product-CONH₂ (Amide Byproduct) H2O->Amide CarboxylicAcid Product-COOH (Carboxylic Acid Byproduct) Amide->CarboxylicAcid + H₂O, H⁺ or OH⁻

Caption: Simplified pathway for the hydrolysis of the product's nitrile group.

Causality & Prevention:

  • Cause: The presence of water in your reaction, often from wet solvents, reagents, or incomplete drying of glassware. This is exacerbated by elevated temperatures and prolonged reaction times.[5]

  • Prevention:

    • Use Anhydrous Solvents: Use freshly dried solvents or purchase anhydrous grade solvents and store them over molecular sieves.

    • Dry Reagents: Ensure your nucleophile and base are dry. If necessary, dry them in a vacuum oven before use.

    • Inert Atmosphere: Running the reaction under nitrogen or argon minimizes exposure to atmospheric moisture.

    • Moderate Conditions: Avoid excessively high temperatures (>120 °C) or unnecessarily long reaction times once the starting material is consumed.

Q4: What are the best practices for reaction work-up and product purification?

A clean work-up is essential for obtaining a high-purity product and simplifying purification.

  • Work-Up Protocol:

    • Cool the reaction mixture to room temperature.

    • If using a high-boiling solvent like DMF or DMSO, pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., Ethyl Acetate, CH₂Cl₂). The product will move to the organic layer, while the solvent and salts remain in the aqueous layer.

    • Extract the aqueous layer 2-3 times with the organic solvent to ensure full recovery.

    • Combine the organic layers and wash with water, followed by a brine wash to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7]

  • Purification Methods:

    • Recrystallization: If the crude product is a solid and reasonably pure, recrystallization is an excellent method for obtaining high-purity material. Test various solvent systems (e.g., Ethanol/water, Hexanes/Ethyl Acetate) to find one where the product is soluble when hot but sparingly soluble when cold.[8]

    • Silica Gel Chromatography: For mixtures or oily products, column chromatography is the standard method. Use a solvent system determined by TLC analysis (aim for a product Rf of ~0.3) to separate your desired product from impurities.[8][9]

Experimental Protocol: General SNAr with an Amine Nucleophile

This protocol provides a robust, self-validating starting point for the substitution of the C4-bromo group with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine Nucleophile (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times.

  • Reagent Addition: Under a positive pressure of nitrogen, add anhydrous DMF via syringe to create a ~0.2 M solution. Add the amine nucleophile (1.1 eq) dropwise at room temperature.

  • Heating & Monitoring: Heat the reaction mixture to 60 °C in an oil bath. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS every 1-2 hours. The reaction is complete when the starting material is no longer visible.

  • Work-Up: Once complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing an equal volume of water.

  • Extraction: Extract the aqueous mixture with EtOAc (3x the volume of DMF used).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Drying & Concentration: Dry the organic layer over Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel chromatography or recrystallization as needed.

By applying these principles and protocols, you will be better equipped to optimize your reactions, troubleshoot challenges, and achieve higher yields and purity in your synthesis endeavors.

References

Stability issues of 4-Bromo-2-fluoro-5-nitrobenzonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-fluoro-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive molecule. Here, we address common stability issues encountered during synthetic applications, providing in-depth troubleshooting advice and detailed experimental protocols to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The molecule has several electrophilic and functional sites. The aromatic ring is electron-deficient due to the strong electron-withdrawing effects of the nitro (-NO₂) and nitrile (-CN) groups. This activates the ring for nucleophilic aromatic substitution (SNAr). The primary sites of reactivity are:

  • C-F Bond: The fluorine atom is positioned ortho to the nitrile and meta to the nitro group. Due to the high electronegativity of fluorine and its position relative to the electron-withdrawing groups, it is the most likely leaving group in an SNAr reaction.[1][2]

  • C-Br Bond: The bromine atom is para to the nitrile and ortho to the nitro group. While bromine is a good leaving group, in the context of SNAr on highly activated fluoroarenes, fluoride is often more readily displaced.[1][2]

  • Nitrile Group (-CN): This group can undergo hydrolysis to a carboxylic acid or an amide under strongly acidic or basic conditions, especially at elevated temperatures.[3] It can also be reduced to an amine.

  • Nitro Group (-NO₂): The nitro group is generally stable but can be reduced to an amine under various conditions, which may be an intended transformation or an undesired side reaction.

Q2: I am observing a mixture of products in my SNAr reaction. What could be the cause?

A2: A mixture of products often points to a lack of chemoselectivity or the occurrence of side reactions. Here are the most probable causes:

  • Competitive Displacement of Bromine: While fluorine is generally a better leaving group in SNAr reactions on activated rings, displacement of bromine can occur, especially under harsh conditions (high temperatures, very strong nucleophiles).[1][2]

  • Hydrolysis of the Nitrile Group: If your reaction is run in the presence of strong aqueous base or acid, particularly with heating, you may be hydrolyzing the nitrile to a carboxamide or a carboxylic acid.[3]

  • Reaction with the Nitro Group: Some nucleophiles, particularly those with reducing properties, might interact with the nitro group.

To troubleshoot, consider lowering the reaction temperature, using a less harsh base, or ensuring anhydrous conditions if nitrile hydrolysis is suspected.

Q3: My SNAr reaction is not proceeding to completion. What can I do?

A3: If your reaction is sluggish, several factors could be at play:

  • Insufficient Activation: The SNAr reaction relies on the electron-withdrawing nature of the substituents to activate the ring. Ensure your reaction conditions are appropriate for the nucleophile's reactivity.

  • Poor Nucleophile: Weakly nucleophilic species will require more forcing conditions (higher temperatures, stronger base for deprotonation if applicable).

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they solvate the cation of the nucleophilic salt, leaving the anion more reactive.[4][5] Protic solvents can solvate the nucleophile and reduce its reactivity.[4][6]

  • Inappropriate Base: If your nucleophile requires deprotonation (e.g., a phenol or an amine), the base must be strong enough to generate a sufficient concentration of the active nucleophile.

Consider switching to a more polar aprotic solvent, increasing the reaction temperature incrementally, or using a stronger, non-nucleophilic base to deprotonate your nucleophile.

Troubleshooting Guide

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Explanation Recommended Solution
Suboptimal Solvent The choice of solvent significantly impacts the rate of SNAr reactions. Protic solvents (e.g., alcohols) can hydrogen-bond with the nucleophile, reducing its reactivity.[4][6]Use a polar aprotic solvent such as DMF, DMSO, THF, or acetonitrile to enhance the nucleophilicity of your reagent.[4][7]
Low Reaction Temperature SNAr reactions often have a significant activation energy barrier. Room temperature may not be sufficient for less reactive nucleophiles.Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.
Weak Nucleophile The inherent nucleophilicity of your reactant may be low.If possible, switch to a more nucleophilic reagent. Alternatively, if the nucleophile is an alcohol or amine, use a stronger base to increase the concentration of the more nucleophilic alkoxide or amide.
Incomplete Deprotonation For nucleophiles like phenols or thiols, an appropriate base is crucial for generating the active nucleophile.Use a base with a pKa that is at least 2 units higher than the pKa of your nucleophile. For example, for phenols, K₂CO₃ or Cs₂CO₃ are often effective. For less acidic nucleophiles, stronger bases like NaH may be necessary.[1]
Issue 2: Formation of an Unwanted Carboxylic Acid or Amide Byproduct
Potential Cause Explanation Recommended Solution
Nitrile Hydrolysis The nitrile group is susceptible to hydrolysis under strongly acidic or basic aqueous conditions, especially when heated.[3][8]If possible, run the reaction under anhydrous conditions. If an aqueous workup is necessary, perform it at a low temperature and minimize the time the reaction mixture is in contact with the aqueous acid or base. For basic reactions, consider using a non-hydroxide base like DBU or Hunig's base.
Vigorous Reaction Conditions High temperatures in the presence of water can accelerate nitrile hydrolysis.Optimize the reaction temperature to the minimum required for the SNAr reaction to proceed at a reasonable rate. Monitor the reaction progress to avoid prolonged heating after the starting material is consumed.
Issue 3: Evidence of Nitro Group Reduction
Potential Cause Explanation Recommended Solution
Reducing Nucleophile/Reagents Some nucleophiles or additives can have reducing properties, leading to the reduction of the nitro group to a nitroso, hydroxylamine, or amine functionality.If the nucleophile is the reducing agent, this may be an unavoidable side reaction. If other reagents are present that could cause reduction (e.g., certain phosphines), consider alternatives. If the desired product is the amino-substituted compound, a one-pot SNAr/reduction can be designed.
Catalytic Hydrogenation Conditions If you are attempting a reaction in the presence of a hydrogenation catalyst (e.g., Pd/C) and a hydrogen source, the nitro group will likely be reduced.If the goal is to perform a reaction without reducing the nitro group, avoid catalytic hydrogenation conditions. For selective nitro group reduction, there are specific protocols available.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general starting point for the displacement of the fluorine atom.

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile, ~0.1-0.5 M).

  • Addition of Nucleophile and Base: Add the nucleophile (1.1-1.5 eq). If the nucleophile requires deprotonation, add the appropriate base (1.2-2.0 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 60-120°C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by pouring it into water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.

Protocol 2: Minimizing Nitrile Hydrolysis during a Base-Mediated SNAr

This protocol is designed for reactions where nitrile hydrolysis is a concern.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents.

  • Choice of Base: Employ a non-nucleophilic, non-hydroxide base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Temperature Control: Start the reaction at a lower temperature (e.g., 40-50°C) and only increase it if the reaction is not proceeding.

  • Aqueous Workup: When the reaction is complete, cool the mixture to 0°C before quenching with cold water or a buffer solution. Minimize the time the product is in contact with the aqueous basic solution.

  • Purification: Proceed with extraction and purification as described in the general protocol.

Visualizing Reaction Pathways

Decision Tree for Troubleshooting SNAr Reactions

G start Reaction Issue with This compound q1 What is the primary issue? start->q1 a1 Low Conversion q1->a1 a2 Side Product Formation q1->a2 a3 Decomposition q1->a3 sub1 Troubleshoot Low Conversion a1->sub1 sub2 Identify Side Product a2->sub2 sub3 Troubleshoot Decomposition a3->sub3 sub1_opt1 Increase Temperature sub1->sub1_opt1 sub1_opt2 Change Solvent to Polar Aprotic (DMF, DMSO) sub1->sub1_opt2 sub1_opt3 Use Stronger Base sub1->sub1_opt3 sub2_q1 Is it the Bromo-substituted product? sub2->sub2_q1 sub2_q2 Is it the hydrolyzed nitrile (amide/acid)? sub2->sub2_q2 sub2_q3 Is it the reduced nitro product? sub2->sub2_q3 sub2_a1 Optimize for F vs. Br selectivity (Lower Temp, Milder Conditions) sub2_q1->sub2_a1 sub2_a2 Use Anhydrous Conditions & Non-hydroxide Base sub2_q2->sub2_a2 sub2_a3 Avoid Reducing Agents sub2_q3->sub2_a3 sub3_opt1 Lower Reaction Temperature sub3->sub3_opt1 sub3_opt2 Check Reagent Purity sub3->sub3_opt2 sub3_opt3 Ensure Inert Atmosphere sub3->sub3_opt3

Caption: Troubleshooting workflow for SNAr reactions.

Potential Degradation Pathways

G start 4-Bromo-2-fluoro- 5-nitrobenzonitrile sub_F SNA_r Product (F-displaced) start->sub_F Nucleophile (Desired Pathway) sub_Br SNA_r Product (Br-displaced) start->sub_Br Nucleophile (Harsh Conditions) hydrolysis Hydrolysis Product (Carboxylic Acid/Amide) start->hydrolysis H₂O / H⁺ or OH⁻ (Heat) reduction Reduction Product (Amine) start->reduction Reducing Agent

Caption: Competing reaction pathways.

References

Challenges in the scale-up synthesis of 4-Bromo-2-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-Bromo-2-fluoro-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the scale-up synthesis of this important chemical intermediate.[1] As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to overcome challenges in your synthetic work.

This compound is a versatile building block in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1] Its synthesis, typically involving the nitration of 4-bromo-2-fluorobenzonitrile, can present several challenges, especially during scale-up. This guide will address these potential issues in a practical, question-and-answer format.

Key Physicochemical Properties

A clear understanding of the physical and chemical properties of the starting material and product is crucial for successful synthesis and purification.

Property4-Bromo-2-fluorobenzonitrile (Starting Material)This compound (Product)
CAS Number 105942-08-3[2][3][4][5][6][7]893615-25-3[1][8][9][10]
Molecular Formula C₇H₃BrFN[2][5][11]C₇H₂BrFN₂O₂[1][9]
Molecular Weight 200.01 g/mol [2][5][11]245.01 g/mol [1][8][9]
Melting Point 69-72 °C[5][6]Not specified, but expected to be higher than starting material
Boiling Point 238-239 °C at 760 mmHg[6]Not specified
Appearance White or almost white solid[5]Not specified, likely a yellow crystalline solid

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound.

Question 1: Why is my yield of this compound lower than expected?

Low yields can be attributed to several factors, ranging from incomplete reactions to product loss during workup and purification.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[12] The presence of a significant amount of starting material (4-bromo-2-fluorobenzonitrile) indicates an incomplete reaction.

    • Solution:

      • Reaction Time: Extend the reaction time and continue monitoring until the starting material is consumed.

      • Temperature: Ensure the reaction is maintained at the optimal temperature. Nitration reactions are often temperature-sensitive. A temperature that is too low can lead to a sluggish reaction, while a temperature that is too high can promote side reactions.

      • Reagent Stoichiometry: Verify the stoichiometry of the nitrating agent. On a larger scale, slower addition of the nitrating agent may be necessary to control the reaction temperature, which could require an adjustment in the total amount used.

  • Side Reactions:

    • Diagnosis: The formation of unexpected spots on a TLC plate or peaks in an HPLC or GC-MS chromatogram suggests the presence of byproducts.

    • Solution:

      • Over-nitration: The formation of dinitro compounds is a potential side reaction. This can be minimized by careful control of the nitrating agent stoichiometry and reaction temperature.

      • Hydrolysis of the Nitrile Group: Although less common under nitrating conditions, hydrolysis of the nitrile to a carboxylic acid or amide can occur, especially during aqueous workup if conditions are not carefully controlled. Maintaining a neutral or slightly acidic pH during workup can mitigate this.

  • Product Loss During Workup and Purification:

    • Diagnosis: If the reaction appears complete by analytical monitoring, but the isolated yield is low, the issue may lie in the workup or purification steps.

    • Solution:

      • Extraction: Ensure the correct solvent and pH are used for extraction to maximize the recovery of the product from the aqueous phase.

      • Recrystallization: If recrystallization is used for purification, some product will remain in the mother liquor. Optimize the recrystallization solvent and temperature to minimize this loss. Consider a second crop crystallization from the mother liquor.

Question 2: My final product is not pure enough. What are the likely impurities and how can I remove them?

The purity of this compound is critical for its use in subsequent synthetic steps, particularly in pharmaceutical applications.[5]

Common Impurities and Purification Strategies:

  • Unreacted Starting Material (4-Bromo-2-fluorobenzonitrile):

    • Identification: This can be readily identified by comparing the analytical data (e.g., NMR, HPLC, GC-MS) of your product with that of the starting material.

    • Removal:

      • Recrystallization: A carefully chosen solvent system for recrystallization can often effectively separate the product from the starting material, especially if there is a significant difference in their solubilities.

      • Column Chromatography: For smaller scales or when high purity is essential, column chromatography can be an effective, albeit less scalable, purification method.

  • Isomeric Byproducts:

    • Identification: Nitration of an aromatic ring can sometimes lead to the formation of regioisomers. The directing effects of the bromo, fluoro, and nitrile groups on the benzene ring will influence the position of the incoming nitro group. While the desired product is this compound, other isomers may form in small amounts. Advanced analytical techniques like 2D NMR may be necessary for unambiguous identification.

    • Removal: The separation of regioisomers can be challenging due to their similar physical properties. Fractional crystallization or preparative HPLC may be required.

  • Hydrolysis Products:

    • Identification: The presence of 4-bromo-2-fluoro-5-nitrobenzoic acid or its corresponding amide can be detected by spectroscopic methods (e.g., IR spectroscopy showing a broad O-H stretch for the carboxylic acid).

    • Removal: An acidic wash during the workup can help remove basic impurities, while a basic wash can remove acidic impurities like the carboxylic acid. However, be cautious as a strongly basic wash could promote further hydrolysis of the nitrile group in the desired product.

Question 3: The nitration reaction is difficult to control on a larger scale. How can I improve safety and consistency?

Nitration reactions are notoriously exothermic and require careful management, especially during scale-up.

Scale-up Considerations for Safety and Control:

  • Heat Management:

    • Controlled Addition: The nitrating agent should be added slowly and portion-wise to the reaction mixture to allow for the dissipation of heat. The addition rate should be adjusted based on the real-time temperature of the reaction.

    • Efficient Cooling: Ensure the reaction vessel is equipped with an efficient cooling system (e.g., a cooling bath or a jacketed reactor with a chiller).

    • Monitoring: Continuous monitoring of the internal reaction temperature is critical.

  • Mixing:

    • Adequate Agitation: Inadequate mixing can lead to localized "hot spots" where the concentration of the nitrating agent is high, increasing the risk of runaway reactions and the formation of byproducts. Use an overhead stirrer with appropriate impeller design to ensure efficient mixing.

  • Quenching:

    • Controlled Quenching: The reaction mixture should be quenched by slowly adding it to a mixture of ice and water. Never add water directly to the concentrated acid mixture, as this can cause a violent exothermic reaction.

Workflow for Troubleshooting Low Yield or Purity

G start Problem: Low Yield or Purity check_completion 1. Check Reaction Completion (TLC, HPLC, GC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_reaction Troubleshoot Reaction: - Extend reaction time - Check temperature - Verify reagent stoichiometry incomplete->troubleshoot_reaction analyze_impurities 2. Analyze Impurities (NMR, LC-MS) complete->analyze_impurities troubleshoot_reaction->check_completion starting_material Unreacted Starting Material? analyze_impurities->starting_material isomers Isomeric Byproducts? analyze_impurities->isomers other_impurities Other Impurities? analyze_impurities->other_impurities purify_sm Purification: - Recrystallization - Column Chromatography starting_material->purify_sm Yes purify_isomers Purification: - Fractional Crystallization - Preparative HPLC isomers->purify_isomers Yes purify_other Purification: - Acid/Base Wash - Recrystallization other_impurities->purify_other Yes end Pure Product, Optimized Yield purify_sm->end purify_isomers->end purify_other->end

Caption: A troubleshooting workflow for low yield or purity issues.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling the reagents and the product?

A: The synthesis of this compound involves hazardous materials that require strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14][15][16][17]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust, vapors, or mists.[13][14][15][16]

  • Handling Nitrating Agents: Concentrated nitric acid and sulfuric acid are highly corrosive. Handle them with extreme care and have appropriate spill kits readily available.

  • Product Handling: this compound and its precursor are harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[2][13][15] Avoid creating dust when handling the solid product.[17]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines and local regulations.[13][14][16]

Q2: How should I store this compound?

A: The product should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[14][16] Room temperature storage is generally acceptable.[5][10]

Q3: What analytical methods are recommended for quality control?

A: A combination of analytical techniques is recommended to ensure the identity and purity of the final product.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for confirming the identity of the product and detecting impurities.[12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[12]

  • Chromatography (HPLC, GC): Ideal for assessing the purity of the product and quantifying any impurities.[12]

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Reaction Scheme

G cluster_0 Synthesis of this compound 4-Bromo-2-fluorobenzonitrile reagents + HNO₃ / H₂SO₄ 4-Bromo-2-fluorobenzonitrile->reagents label_sm 4-Bromo-2-fluorobenzonitrile This compound label_prod This compound reagents->this compound

References

Identifying and minimizing impurities in 4-Bromo-2-fluoro-5-nitrobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-fluoro-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to identify and minimize impurities, ensuring the successful and efficient production of this valuable chemical intermediate.

I. Introduction to the Synthesis and its Challenges

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its synthesis, typically achieved through the nitration of 4-bromo-2-fluorobenzonitrile, presents a significant challenge in controlling regioselectivity. The presence of three distinct functional groups on the starting material—a bromo group, a fluoro group, and a nitrile group—each exerting its own electronic and steric effects, can lead to the formation of multiple regioisomeric impurities. This guide will provide a comprehensive overview of the synthesis, with a primary focus on the identification and mitigation of these impurities.

II. Synthetic Pathway and Impurity Formation

The primary route to this compound is the electrophilic aromatic substitution (nitration) of 4-bromo-2-fluorobenzonitrile.

start 4-Bromo-2-fluorobenzonitrile reagents HNO3 / H2SO4 product This compound (Desired Product) reagents->product Nitration impurity1 Regioisomeric Impurities reagents->impurity1 Side Reactions

Caption: General reaction scheme for the synthesis of this compound.

Understanding Regioisomeric Impurity Formation

The formation of regioisomers is the principal challenge in this synthesis. The directing effects of the substituents on the 4-bromo-2-fluorobenzonitrile ring dictate the position of the incoming nitro group.

  • Bromo (Br) and Fluoro (F) groups: These are ortho-, para-directing, yet deactivating groups.

  • Nitrile (CN) group: This is a meta-directing and strongly deactivating group.

Considering these effects, the nitration can occur at several positions, leading to a mixture of products. The desired product is formed by nitration at the 5-position. However, other isomers are also likely to be formed.

cluster_products Potential Products start 4-Bromo-2-fluorobenzonitrile nitration Nitration (HNO3/H2SO4) start->nitration product This compound (Desired) nitration->product Major impurity1 4-Bromo-2-fluoro-6-nitrobenzonitrile nitration->impurity1 Minor impurity2 4-Bromo-2-fluoro-3-nitrobenzonitrile nitration->impurity2 Minor

Caption: Potential regioisomers formed during the nitration of 4-bromo-2-fluorobenzonitrile.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. While the reaction is typically run at low temperatures to control exotherms, a slightly elevated temperature or longer reaction time might be necessary for completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material is consumed.

  • Suboptimal Nitrating Agent Concentration:

    • Cause: The concentration of the nitrating mixture (HNO₃/H₂SO₄) is critical. An excess of nitric acid can lead to over-nitration or oxidative side reactions.

    • Solution: Use a carefully controlled molar ratio of nitric acid to the starting material. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.

  • Product Loss During Work-up:

    • Cause: The product may be partially soluble in the aqueous phase during quenching and extraction.

    • Solution: Ensure thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Perform multiple extractions (3x) to maximize recovery.

Q2: I am observing multiple spots on my TLC plate after the reaction. How can I identify the desired product and the impurities?

A2: The presence of multiple spots indicates a mixture of products, most likely the desired this compound and its regioisomers.

  • Identification Strategy:

    • Reference Standard: If available, co-spot a reference standard of the desired product on the TLC plate.

    • Polarity: The polarity of the isomers will differ slightly, leading to different Rf values. Generally, isomers with more intramolecular hydrogen bonding potential or different dipole moments will exhibit different polarities.

    • Spectroscopic Analysis: Isolate the major spots from a preparative TLC plate or a flash column chromatography separation and analyze them using ¹H NMR and Mass Spectrometry. The ¹H NMR spectrum of the desired product is expected to show two doublets in the aromatic region. The coupling constants will be indicative of the substitution pattern. For example, a smaller meta-coupling constant would be expected between the protons at the 3 and 6 positions.

Q3: How can I minimize the formation of regioisomeric impurities?

A3: Controlling the reaction conditions is key to influencing the regioselectivity of the nitration.

  • Temperature Control:

    • Rationale: Lowering the reaction temperature (e.g., -10°C to 0°C) can enhance the selectivity of the reaction by favoring the kinetically controlled product.

    • Procedure: Add the nitrating agent dropwise to a cooled solution of the starting material, ensuring the internal temperature does not rise significantly.

  • Choice of Nitrating Agent:

    • Rationale: While mixed acid (HNO₃/H₂SO₄) is common, other nitrating agents can offer different selectivity profiles.

    • Alternative: Consider using a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), which can sometimes provide better regioselectivity.

Q4: What is the best way to purify the final product and remove the isomeric impurities?

A4: A combination of techniques is often necessary for effective purification.

  • Fractional Recrystallization:

    • Principle: Isomers often have different solubilities in a given solvent system. By carefully selecting a solvent or a mixture of solvents, it may be possible to selectively crystallize the desired product.

    • Suggested Solvents: Experiment with solvent systems of varying polarity, such as ethanol/water, isopropanol, or toluene/heptane mixtures.

  • Column Chromatography:

    • Principle: The slight differences in polarity between the isomers can be exploited for separation on a silica gel column.

    • Procedure: Use a long column with a shallow solvent gradient (e.g., starting with a non-polar eluent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane) to achieve good separation. Monitor the fractions by TLC.

IV. Detailed Experimental Protocols

Synthesis of this compound

Materials:

  • 4-Bromo-2-fluorobenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ice-salt bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromo-2-fluorobenzonitrile (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10°C.

  • Cool the solution of the starting material to -5°C to 0°C using an ice-salt bath.

  • Add the nitrating mixture dropwise to the stirred solution of 4-bromo-2-fluorobenzonitrile over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by fractional recrystallization.

V. Data Presentation and Analysis

Table 1: Physicochemical Properties
PropertyValueSource
Product Name This compound
CAS Number 893615-25-3[3]
Molecular Formula C₇H₂BrFN₂O₂[3]
Molecular Weight 245.01 g/mol [3]
Appearance Pale yellow solid
Starting Material 4-Bromo-2-fluorobenzonitrile
CAS Number 105942-08-3[4]
Molecular Formula C₇H₃BrFN[4]
Molecular Weight 200.01 g/mol [4]
¹H NMR Spectral Interpretation (Predicted)

The ¹H NMR spectrum is a powerful tool for distinguishing between the desired product and its regioisomeric impurities. The chemical shifts and coupling constants of the aromatic protons are highly informative.

  • This compound (Desired Product): Two doublets are expected in the aromatic region. The proton at C6 will be a doublet coupled to the fluorine at C2. The proton at C3 will be a doublet also coupled to the fluorine at C2.

  • Regioisomeric Impurities: The substitution pattern of the isomers will result in different splitting patterns and coupling constants. For instance, the presence of ortho-protons would lead to larger coupling constants (typically 7-9 Hz) compared to meta- (2-3 Hz) or para- (0-1 Hz) couplings.

VI. Visualization of Workflows

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 4-bromo-2-fluorobenzonitrile in H2SO4 add_nitrating_agent Add HNO3/H2SO4 dropwise at 0-5°C start->add_nitrating_agent react Stir at 0-5°C for 1-2h add_nitrating_agent->react quench Pour onto ice react->quench extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify analyze Characterize by NMR, HPLC, MS purify->analyze

Caption: Experimental workflow for the synthesis and purification of this compound.

VII. References

  • Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved January 6, 2026, from --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum. Retrieved January 6, 2026, from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved January 6, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis method of 2-fluoro-4-nitrobenzonitrile. Retrieved January 6, 2026, from --INVALID-LINK--

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzonitrile. Retrieved January 6, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). Process for preparing para-bromo benzonitrile. Retrieved January 6, 2026, from --INVALID-LINK--

  • European Patent Office. (2011). Process for the synthesis of organic compounds (EP 2266961 B1). Retrieved January 6, 2026, from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved January 6, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. Retrieved January 6, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved January 6, 2026, from --INVALID-LINK--

  • The Chemical Versatility of 4-Bromo-2-fluorobenzonitrile in Modern Industrial Applications. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). 5-bromo-2-fluorobenzonitrile synthesis method. Retrieved January 6, 2026, from --INVALID-LINK--

  • CymitQuimica. (n.d.). CAS 105942-08-3: 4-Bromo-2-fluorobenzonitrile. Retrieved January 6, 2026, from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Bromo-2-fluorobenzonitrile. Retrieved January 6, 2026, from --INVALID-LINK--

  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved January 6, 2026, from --INVALID-LINK--

  • United States Biological. (n.d.). 430772 4-Bromo-2-fluorobenzonitrile CAS: 105942-08-3. Retrieved January 6, 2026, from --INVALID-LINK--

References

Technical Support Center: Refining Reaction Parameters for 4-Bromo-2-fluoro-5-nitrobenzonitrile Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 4-Bromo-2-fluoro-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your synthetic strategies.

Introduction

This compound is a highly versatile building block in medicinal chemistry and materials science.[1] Its unique electronic structure, characterized by the presence of electron-withdrawing nitro and cyano groups, and two distinct halogen atoms, allows for a range of selective chemical transformations. The primary reaction pathways for this substrate are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This guide will delve into the nuances of these reactions, providing practical solutions to common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the functionalization of this compound.

Low or No Yield in Suzuki-Miyaura Coupling

Problem: You are attempting a Suzuki-Miyaura cross-coupling reaction to replace the bromine atom, but you observe low to no formation of the desired product.

Possible Causes & Solutions:

  • Catalyst Inactivity: The Pd(0) active species may not be forming or is being deactivated.

    • Solution: Ensure rigorous degassing of all solvents and reagents to remove oxygen, which can oxidize the Pd(0) catalyst.[2][3] Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active species.[2]

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be a rate-limiting step, especially with electron-deficient boronic acids.[2]

    • Solution: Use a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ to facilitate the formation of the more reactive boronate species.[2][4] Ensure the base is sufficiently soluble in the reaction medium.

  • Steric Hindrance: If your boronic acid is sterically hindered, the reaction may require more forcing conditions.

    • Solution: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos to accelerate both oxidative addition and reductive elimination.[2][4] Higher reaction temperatures may also be necessary.[2]

  • Protodeboronation: The boronic acid may be decomposing before it can participate in the catalytic cycle.

    • Solution: Use anhydrous solvents and consider milder bases like KF to minimize this side reaction.[3]

Poor Selectivity in Nucleophilic Aromatic Substitution (SNAr)

Problem: You are performing a nucleophilic aromatic substitution and observe a mixture of products where the nucleophile has displaced the fluorine atom instead of or in addition to the intended bromine atom.

Possible Causes & Solutions:

  • Relative Reactivity of Halogens: In SNAr reactions, the rate-determining step is typically the nucleophilic attack.[5] The highly electronegative fluorine atom makes the carbon it is attached to very electrophilic, often leading to its preferential displacement over bromine.[6]

    • Solution: To favor substitution at the bromine position, steric hindrance around the fluorine can be exploited if the incoming nucleophile is bulky. For less hindered nucleophiles, careful optimization of reaction temperature and time is crucial. Lower temperatures may favor the kinetically preferred substitution at the fluorine position, while higher temperatures could potentially allow for the thermodynamically more stable product to form, though this is highly substrate-dependent.

  • Reaction Conditions: The choice of solvent and base can influence the regioselectivity.

    • Solution: Aprotic polar solvents like DMSO or DMF are commonly used for SNAr reactions. The choice of base should be carefully considered to avoid side reactions.

Unwanted Reduction of the Nitro Group

Problem: During a reaction, you observe the reduction of the nitro group to an amine or other reduced species.

Possible Causes & Solutions:

  • Reducing Agents Present: Certain reagents or reaction conditions can inadvertently reduce the nitro group. For example, some palladium catalysts under hydrogenation conditions will readily reduce nitro groups.[7]

    • Solution: If the goal is to preserve the nitro group, avoid reagents known for nitro group reduction such as H₂/Pd/C, SnCl₂, or Fe/HCl.[7] When performing a Suzuki coupling, ensure the reaction is conducted under an inert atmosphere and that the reagents are free of contaminants that could act as reducing agents.

Frequently Asked Questions (FAQs)

Q1: Which position, bromo or fluoro, is more reactive in a Suzuki-Miyaura coupling?

A1: The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. The oxidative addition of the palladium catalyst to the C-Br bond is much more facile than to the C-F bond.[8] Therefore, Suzuki-Miyaura coupling will selectively occur at the bromine position.

Q2: In a nucleophilic aromatic substitution (SNAr) reaction, which halide is the better leaving group?

A2: In SNAr reactions, the leaving group ability is often inversely related to its basicity. However, the rate-determining step is the initial nucleophilic attack on the aromatic ring.[5][9] The high electronegativity of fluorine makes the carbon at position 2 highly electrophilic and thus more susceptible to nucleophilic attack.[6] Therefore, fluorine is typically a better leaving group than bromine in SNAr reactions on electron-deficient aromatic rings.

Q3: How can I selectively reduce the nitro group to an amine without affecting the nitrile or halogen substituents?

A3: Chemoselective reduction of the nitro group in the presence of a nitrile and halogens can be achieved using specific reagents. Catalytic hydrogenation with Raney Nickel is often preferred over Pd/C to avoid dehalogenation.[7] Other mild methods include using iron powder in acidic media (e.g., acetic acid) or tin(II) chloride (SnCl₂).[7][10]

Q4: What is the role of the nitro group in the functionalization of this molecule?

A4: The nitro group is a strong electron-withdrawing group.[11] It activates the aromatic ring towards nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate that forms upon nucleophilic attack.[12] This effect is most pronounced when the nitro group is ortho or para to the leaving group.[13][12] In the case of this compound, the nitro group is ortho to the bromine and meta to the fluorine, thus strongly activating the C-Br bond for SNAr.

Q5: I am observing homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?

A5: Homocoupling is often a result of oxygen in the reaction mixture, which can lead to the oxidation of the palladium catalyst and promote the unwanted coupling of two boronic acid molecules.[14] To minimize this, ensure thorough degassing of solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[2][3] Using the correct stoichiometry of reagents and ensuring the purity of the boronic acid can also help.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.03 equivalents)

  • K₃PO₄ (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol outlines a general procedure for the SNAr reaction of this compound with a primary or secondary amine, targeting the more reactive fluorine position.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (1.5 equivalents)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve this compound in DMSO.

  • Add the amine and potassium carbonate to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure substituted product.

Data Presentation

Table 1: Troubleshooting Suzuki-Miyaura Coupling Reactions
IssueProbable CauseRecommended Action
Low to No YieldInactive catalystEnsure rigorous degassing; use a Pd(0) source or efficient pre-catalyst.[2][3]
Slow transmetalationUse a strong, soluble base like K₃PO₄ or Cs₂CO₃.[2][4]
Steric hindranceEmploy bulky, electron-rich ligands (e.g., SPhos, XPhos) and higher temperatures.[2][4]
ProtodeboronationUse anhydrous solvents and consider milder bases like KF.[3]
Homocoupling of Boronic AcidOxygen contaminationThoroughly degas all solvents and maintain an inert atmosphere.[2][3][14]
Table 2: Regioselectivity in Functionalization Reactions
Reaction TypeMore Reactive SiteRationale
Suzuki-Miyaura CouplingC-BrThe C-Br bond is more susceptible to oxidative addition by the palladium catalyst.[8]
Nucleophilic Aromatic Substitution (SNAr)C-FThe high electronegativity of fluorine makes the attached carbon highly electrophilic and prone to nucleophilic attack.[6]

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Starting Material, Boronic Acid, and Base Inert_Atmosphere Purge with Inert Gas Reagents->Inert_Atmosphere 1. Catalyst_Addition Add Pd Catalyst and Ligand Inert_Atmosphere->Catalyst_Addition 2. Solvent_Addition Add Degassed Solvent Catalyst_Addition->Solvent_Addition 3. Heating Heat with Vigorous Stirring Solvent_Addition->Heating 4. Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring 5. Quenching Cool and Dilute with Organic Solvent Monitoring->Quenching 6. Extraction Wash with Water and Brine Quenching->Extraction 7. Drying Dry Organic Layer Extraction->Drying 8. Purification Purify by Chromatography Drying->Purification 9. SNAr_Troubleshooting Start Poor Selectivity in SNAr Cause1 Relative Reactivity of Halogens (F > Br) Start->Cause1 Cause2 Reaction Conditions Start->Cause2 Solution1a Use Bulky Nucleophile Cause1->Solution1a Solution1b Optimize Temperature and Time Cause1->Solution1b Solution2 Solvent/Base Optimization (e.g., DMSO, K2CO3) Cause2->Solution2

References

Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling of 4-Bromo-2-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cross-coupling of 4-Bromo-2-fluoro-5-nitrobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this highly activated, yet challenging, aryl halide. The presence of strong electron-withdrawing nitro and nitrile groups, combined with the steric and electronic influence of an ortho-fluorine atom, necessitates a carefully considered approach to catalyst selection and reaction optimization.

This document provides field-proven insights, troubleshooting workflows, and detailed protocols to empower you to achieve efficient and reproducible cross-coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the cross-coupling of this compound?

A1: The substrate this compound presents a unique set of challenges and opportunities. The strong electron-withdrawing nature of the nitro and cyano groups significantly activates the C-Br bond towards oxidative addition, which is often the rate-determining step in palladium-catalyzed cross-coupling reactions.[1][2] However, several factors can complicate these reactions:

  • Steric Hindrance: The fluorine atom at the C-2 position, ortho to the bromine, can sterically hinder the approach of the bulky phosphine-ligated palladium catalyst to the C-Br bond.

  • Competing Reactivity: The nitro group is susceptible to reduction under certain catalytic conditions, potentially leading to undesired side products.

  • Catalyst Inhibition: The nitrile group, while generally stable, can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3]

  • Product Inhibition: The resulting cross-coupled product may be a good ligand for the transition metal, leading to substrate and product inhibition, a common issue with heteroaromatics.[2]

Q2: Which cross-coupling reactions are most suitable for this substrate?

A2: Given its structure, this substrate is an excellent candidate for several key palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide range of aryl, heteroaryl, or vinyl boronic acids and esters. It is favored for its mild conditions and broad functional group tolerance.[4][5]

  • Buchwald-Hartwig Amination: The premier method for forming C-N bonds with primary or secondary amines, ammonia equivalents, or N-heterocycles.[6][7][8] This is critical for synthesizing arylamines, which are prevalent in pharmaceuticals.[8]

  • Heck Reaction: Suitable for forming C-C bonds by coupling with alkenes.[9] The high activation of the C-Br bond on your substrate is favorable for this transformation.

Q3: How does the electronic nature of this substrate guide initial catalyst selection?

A3: The electron-deficient aromatic ring facilitates the oxidative addition of the palladium(0) catalyst into the C-Br bond.[1][10] This means that less forcing conditions (e.g., lower temperatures) may be required compared to electron-rich or neutral aryl bromides. For catalyst selection, this points towards:

  • Palladium Precursors: Standard Pd(0) sources like Pd₂(dba)₃ or Pd(II) precursors such as Pd(OAc)₂ that are reduced in situ are excellent starting points.[3]

  • Ligands: While oxidative addition is facile, the subsequent steps of transmetalation (in Suzuki coupling) and reductive elimination are critical. Electron-rich and sterically hindered phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly recommended.[11] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active, and they accelerate the reductive elimination step to release the product and regenerate the catalyst.[6]

Catalyst and Condition Selection Guide

The selection of the catalyst system is paramount for success. The following table provides recommended starting points for various cross-coupling reactions with this compound. Optimization will likely be required.

Reaction TypePalladium Precatalyst (mol%)Recommended Ligands (mol%)Recommended Base (equiv.)Solvent SystemTypical Temp. (°C)Key Considerations
Suzuki-Miyaura Pd(OAc)₂ (1-3%) or Pd₂(dba)₃ (0.5-1.5%)SPhos, XPhos, RuPhos (1.2-1.5x Pd)K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Dioxane/H₂O (10:1), Toluene, 2-MeTHF80-110A strong base is often needed to facilitate the transmetalation step.[11][12] The quality of the boronic acid is crucial; protodeboronation is a common side reaction.[11]
Buchwald-Hartwig Pd₂(dba)₃ (1-2%) or XPhos Pd G3 (1-2%)XPhos, RuPhos, BrettPhos (1.1-1.5x Pd)NaOt-Bu or K₃PO₄ (1.5-2.5 equiv.)Toluene, Dioxane80-110Base selection is critical; NaOt-Bu is strong but can be sensitive. K₃PO₄ is a milder alternative. Ensure anhydrous conditions when using strong alkoxide bases.[8]
Heck Pd(OAc)₂ (1-5%)P(o-tol)₃ or PPh₃ (2-4x Pd)Et₃N or K₂CO₃ (1.5-2.0 equiv.)DMF, Acetonitrile80-120The reaction is often tolerant of various functional groups. The regioselectivity of the alkene addition must be considered.[9]

Troubleshooting Guide

Even with optimized conditions, challenges can arise. This guide addresses the most common issues encountered during the cross-coupling of this compound.

Problem 1: Low or No Product Yield
Potential CauseScientific ExplanationRecommended Solution(s)
Inactive Catalyst The active Pd(0) species is susceptible to oxidation. Impurities in reagents or solvents, or insufficient degassing, can poison the catalyst. Pd(II) precatalysts require in situ reduction, which may be inefficient.[12]1. Verify Inert Atmosphere: Ensure the reaction vessel is properly flame-dried and purged with an inert gas (Argon or Nitrogen).[11] Use freshly degassed solvents. 2. Use Fresh Reagents: Use a fresh bottle of palladium precatalyst and ligand. 3. Consider a Pre-activated Catalyst: Use an air-stable precatalyst like an XPhos Palladacycle (e.g., XPhos Pd G3), which forms the active Pd(0) species more reliably.[12]
Inefficient Transmetalation (Suzuki) The transfer of the organic group from boron to palladium requires activation of the boronic acid, typically by a base, to form a more nucleophilic boronate species.[4][13] If the base is too weak or insoluble, this step will be slow or fail.1. Switch to a Stronger Base: Move from carbonate bases (e.g., K₂CO₃) to phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[11][12] 2. Optimize Solvent: While often beneficial, too much water can lead to side reactions.[11] Screen different ratios of organic solvent to water (e.g., 10:1 to 5:1 Dioxane/H₂O). 3. Use a Trifluoroborate Salt: Potassium aryltrifluoroborates are often more robust and reactive than their corresponding boronic acids.[14]
Catalyst Decomposition At elevated temperatures, the catalyst can decompose to form inactive palladium black, especially if the ligand concentration is insufficient to stabilize the active species.1. Lower the Temperature: Since the substrate is highly activated, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). 2. Increase Ligand Ratio: Slightly increase the ligand-to-palladium ratio (e.g., from 1.2:1 to 2:1) to better stabilize the catalyst. 3. Use a More Robust Ligand: Switch to a more sterically hindered ligand (e.g., BrettPhos) or a bidentate ligand like dppf, which can offer greater thermal stability.[6]
Problem 2: Significant Side Product Formation
Potential CauseScientific ExplanationRecommended Solution(s)
Homocoupling of Boronic Acid (Suzuki) This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[1]1. Rigorous Degassing: Degas the solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with Argon for 30-60 minutes).[11] 2. Use a Pd(0) Source Directly: Using a precatalyst like Pd₂(dba)₃ can sometimes minimize homocoupling compared to Pd(II) sources that require in situ reduction.
Protodehalogenation The aryl-palladium intermediate reacts with a proton source to replace the halogen with a hydrogen atom. Common proton sources include water, alcohols, or the amine base itself.[1]1. Use Anhydrous Conditions: If possible, use anhydrous solvents and reagents. 2. Select a Non-Coordinating Base: In some cases, a weaker, non-nucleophilic base like K₂CO₃ might be preferable to stronger bases that can promote this pathway. 3. Avoid Alcoholic Solvents: Do not use alcohol as a solvent or co-solvent unless the protocol specifically requires it.
Nitro Group Reduction Phosphine ligands, especially electron-rich trialkylphosphines, can act as reducing agents, particularly at higher temperatures, converting the nitro group to an amino group or other reduced forms.1. Milder Conditions: Reduce the reaction temperature and time. 2. Screen Ligands: Switch to a different class of ligand, such as an N-heterocyclic carbene (NHC), which is less likely to reduce the nitro group. 3. Monitor Reaction Carefully: Stop the reaction as soon as the starting material is consumed to avoid over-reduction of the product.

Visualized Workflows and Mechanisms

To better illustrate the core concepts, the following diagrams outline the catalytic cycle and a general troubleshooting workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂(Br) (Oxidative Addition Product) Pd0->ArPdBr ArPdOR Ar-Pd(II)L₂(OR) ArPdBr->ArPdOR Ligand Exchange ArPdR Ar-Pd(II)L₂(R') ArPdOR->ArPdR ArPdR->Pd0 Catalyst Regeneration Product Ar-R' (Coupled Product) ArPdR->Product Reductive Elimination start Ar-Br start->Pd0 Oxidative Addition boronic R'-B(OH)₂ boronic->ArPdOR Transmetalation base Base (e.g., K₃PO₄) base->boronic Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert Step 1: Check Basics change_catalyst Use Fresh/Pre-activated Catalyst System check_inert->change_catalyst If basics are okay optimize_base Optimize Base (e.g., K₂CO₃ → K₃PO₄) change_catalyst->optimize_base If still no yield optimize_ligand Screen Ligands (e.g., Bulky, Electron-Rich) optimize_base->optimize_ligand If transmetalation is suspected issue optimize_temp Adjust Temperature optimize_ligand->optimize_temp If catalyst decomposition is suspected success Reaction Successful optimize_temp->success Iterate to success

References

Validation & Comparative

A Definitive Guide to the Structural Validation of 4-Bromo-2-fluoro-5-nitrobenzonitrile: An In-depth Comparison of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unequivocal structural determination of novel chemical entities is paramount. 4-Bromo-2-fluoro-5-nitrobenzonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical agents, presents a compelling case for rigorous structural validation.[1] Its unique arrangement of bromo, fluoro, nitro, and nitrile functionalities necessitates a precise understanding of its three-dimensional architecture to inform structure-activity relationship (SAR) studies and guide further molecular design. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of this class of compounds, grounded in scientific integrity and practical, field-proven insights.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[2] It provides an unambiguous three-dimensional map of electron density, revealing precise bond lengths, bond angles, and intermolecular interactions.[3][4] For a molecule like this compound, where substituent effects and potential for polymorphism exist, SC-XRD offers an unparalleled level of structural detail.

The journey from a synthesized compound to a refined crystal structure is a multi-step process, each stage demanding meticulous execution and a clear understanding of the underlying principles.

Experimental Workflow for X-ray Crystallography

The successful crystallographic analysis of this compound hinges on a systematic workflow, from obtaining suitable single crystals to the final validation of the structural model.

X-ray Crystallography Workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Diffraction cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement A Synthesis & Purification of This compound B Selection of Appropriate Solvent System A->B C Slow Evaporation / Vapor Diffusion / Cooling Crystallization B->C D Harvesting of High-Quality Single Crystals C->D E Mounting of Crystal on Goniometer D->E F Data Collection on Diffractometer (e.g., Mo Kα radiation) E->F G Data Processing & Reduction F->G H Structure Solution (e.g., Direct Methods) G->H I Refinement of Atomic Positions & Thermal Parameters H->I J Validation of the Structural Model I->J K K J->K Final Crystallographic Information File (CIF)

Caption: A typical experimental workflow for the structural confirmation of a new chemical entity.

Detailed Experimental Protocol for X-ray Crystallographic Analysis

The following protocol provides a detailed, step-by-step methodology for the structural validation of this compound by single-crystal X-ray diffraction.

1. Crystal Growth (The Art of Patience):

  • Rationale: The quality of the diffraction data is directly proportional to the quality of the single crystal. The goal is to grow a well-ordered, single crystal of sufficient size (typically >0.1 mm in all dimensions) and free from defects.[2]

  • Procedure:

    • Ensure the purity of the synthesized this compound using techniques like NMR and LC-MS.

    • Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and binary mixtures) to find a suitable system where the compound has moderate solubility.

    • Employ slow evaporation of a saturated solution in a loosely covered vial. Alternatively, use vapor diffusion by dissolving the compound in a solvent and placing it in a sealed container with a less volatile anti-solvent.

    • Once suitable crystals have formed, carefully select a well-formed, transparent crystal under a microscope.

2. Data Collection (Capturing the Diffraction Pattern):

  • Rationale: This step involves irradiating the crystal with monochromatic X-rays and recording the diffraction pattern. The angles and intensities of the diffracted beams contain the information about the crystal's internal structure.[2]

  • Procedure:

    • Mount the selected crystal on a goniometer head.[5]

    • Collect X-ray diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[5]

    • A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement (Decoding the Data):

  • Rationale: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The crystal structure is then solved using computational methods and refined to obtain an accurate molecular model.[5]

  • Procedure:

    • Process the diffraction data to integrate the reflection intensities and apply corrections for various factors like absorption.

    • Solve the crystal structure using direct methods or Patterson methods, which provide an initial model of the atomic arrangement.

    • Refine the initial structural model against the experimental data by adjusting atomic coordinates, and thermal parameters until the calculated diffraction pattern matches the observed pattern. The quality of the refinement is assessed by parameters like the R-factor.[6]

4. Validation and Analysis (Ensuring Accuracy):

  • Rationale: The final structural model must be validated to ensure its chemical and crystallographic sensibility.[7]

  • Procedure:

    • Examine the final model for any unusual bond lengths, angles, or thermal ellipsoids.

    • Check for missed symmetry elements and ensure the correct space group has been assigned.

    • Generate a Crystallographic Information File (CIF), which is the standard format for reporting crystal structures.[8][9]

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer valuable and often complementary information, particularly about the structure in solution and its molecular formula.

Technique Comparison Figure 2: Comparison of Structural Validation Techniques X-ray Crystallography X-ray Crystallography Definitive 3D Structure Definitive 3D Structure X-ray Crystallography->Definitive 3D Structure Provides Solid State Solid State X-ray Crystallography->Solid State Analyzes NMR Spectroscopy NMR Spectroscopy Connectivity & Environment Connectivity & Environment NMR Spectroscopy->Connectivity & Environment Reveals Solution State Solution State NMR Spectroscopy->Solution State Analyzes Mass Spectrometry Mass Spectrometry Molecular Weight & Formula Molecular Weight & Formula Mass Spectrometry->Molecular Weight & Formula Determines Gas Phase Gas Phase Mass Spectrometry->Gas Phase Analyzes

Caption: A logical comparison of the primary applications of each structural validation technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[10] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F.

  • ¹H NMR: For this compound, the proton NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about their relative positions.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical environments.

  • ¹⁹F NMR: The fluorine NMR spectrum is particularly useful for fluorinated compounds, providing a sensitive probe for the electronic environment of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly effective for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This provides a clear signature for the presence of a single bromine atom in the molecule.

Comparative Analysis of Techniques

The choice of analytical technique depends on the specific information required. The following table provides a comparative summary of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the structural validation of this compound.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)SolutionGas/Solution
Information Provided 3D structure, bond lengths, bond angles, intermolecular interactionsConnectivity, chemical environment of atoms, stereochemistryMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous structural determinationProvides information on structure in solution, non-destructiveHigh sensitivity, determines molecular formula
Limitations Requires high-quality single crystals, structure may differ from solutionCan be complex for large molecules, may not provide absolute stereochemistryDoes not provide 3D structure, fragmentation can be complex
Application to this compound Definitive confirmation of the substitution pattern and solid-state conformation.Confirmation of the connectivity and electronic environment of the aromatic ring.Confirmation of the molecular weight and the presence of bromine.

Conclusion

The structural validation of this compound is a critical step in its application in drug discovery and materials science. While NMR spectroscopy and mass spectrometry are indispensable tools for initial characterization and confirmation of molecular formula and connectivity, single-crystal X-ray diffraction remains the unequivocal gold standard for determining the precise three-dimensional structure. The detailed atomic coordinates and intermolecular interaction data obtained from X-ray crystallography provide a solid foundation for understanding the compound's properties and for the rational design of new molecules with enhanced biological activity. A multi-technique approach, leveraging the strengths of each method, provides the most comprehensive and robust structural validation.

References

A Senior Application Scientist's Guide to the Bioactive Potential of 4-Bromo-2-fluoro-5-nitrobenzonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical assessment of 4-bromo-2-fluoro-5-nitrobenzonitrile as a strategic starting material for the synthesis of bioactive compounds. We will objectively compare its synthetic utility and the bioactivity of its potential derivatives against established alternatives, supported by experimental data from peer-reviewed literature. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical scaffolds for novel therapeutic agents.

Introduction: The Strategic Value of a Multifunctional Scaffold

This compound is a highly functionalized aromatic compound poised for significant applications in medicinal chemistry. Its structure, featuring bromo, fluoro, nitro, and nitrile functional groups, presents a versatile platform for the synthesis of complex heterocyclic compounds.[1] The electron-withdrawing properties of the nitrile and nitro groups activate the C-F and C-Br bonds towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the construction of drug-like molecules.

The strategic placement of these functional groups allows for sequential and site-selective reactions, enabling the generation of diverse molecular architectures. This guide will focus on the potential of this compound in the synthesis of two prominent classes of bioactive molecules: kinase inhibitors based on the azaindole scaffold and pyrazolo[1,5-a]pyrimidine derivatives, which have demonstrated broad therapeutic potential.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The efficacy of a starting material in drug discovery is often dictated by its reactivity and the efficiency of subsequent chemical transformations. In the context of SNAr reactions, the nature of the halogen atom is a critical determinant of reaction kinetics. The C-F bond is significantly more polarized and susceptible to nucleophilic attack than C-Cl or C-Br bonds.

A comparative analysis with related 4-halo-3-nitrobenzonitriles demonstrates the superior reactivity of the fluoro-substituted analog.[2] This heightened reactivity translates to milder reaction conditions, shorter reaction times, and often, higher yields, which are critical considerations for both laboratory-scale synthesis and industrial production.

Table 1: Comparative Reactivity of 4-Halo-3-nitrobenzonitriles in SNAr Reactions

Parameter4-Fluoro-3-nitrobenzonitrile4-Chloro-3-nitrobenzonitrile4-Bromo-3-nitrobenzonitrile
Relative Reaction Rate HighestIntermediateLowest
Typical Reaction Conditions Lower temperatures, shorter timesHigher temperatures, longer timesHarsher conditions may be required
Suitability for Complex Scaffolds ExcellentGoodModerate

This enhanced reactivity makes this compound a particularly attractive, albeit more specialized, starting material compared to its non-fluorinated counterparts. The presence of the additional bromine atom offers a secondary site for modification, for instance, through palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility.

Synthesis of Bioactive Azaindole Scaffolds

The 7-azaindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved and investigational kinase inhibitors. While direct synthesis from this compound is not extensively documented in publicly available literature, its structure makes it a plausible precursor for intermediates like 5-bromo-7-azaindole.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual pathway from a substituted aminopyridine, a plausible derivative of the topic compound, to the 7-azaindole core.

G A Substituted Aminopyridine B Suzuki-Miyaura Coupling with (2-ethoxyvinyl)borolane A->B Step 1 C Intermediate Adduct B->C D Acid-Catalyzed Cyclization C->D Step 2 E Substituted 7-Azaindole D->E

Caption: Conceptual workflow for 7-azaindole synthesis.

Experimental Protocol: Synthesis of 5-Bromo-7-azaindole

The synthesis of 5-bromo-7-azaindole is a key step in the development of many kinase inhibitors. A common method involves the bromination of 7-azaindole.[3]

Step 1: Formation of Dihydro-7-azaindole-2-sodium sulfonate

  • In a suitable reaction vessel, charge 7-azaindole and isopropyl alcohol.

  • Slowly add an aqueous solution of sodium bisulfite at a controlled temperature (e.g., 30°C).

  • Stir the reaction mixture for 24-36 hours, monitoring the consumption of 7-azaindole by HPLC.

  • Upon completion, extract the mixture with dichloromethane to remove any unreacted starting material. The aqueous phase containing the product is used directly in the next step.

Step 2: Bromination

  • To the aqueous solution from Step 1, slowly add liquid bromine at a low temperature (e.g., 0-10°C).

  • Stir the reaction mixture for several hours, maintaining the low temperature. Monitor the reaction by HPLC.

  • Quench the excess bromine by adding a 10% aqueous solution of sodium sulfite.

Step 3: Elimination to form 5-Bromo-7-azaindole

  • To the reaction mixture from Step 2, add a solution of sodium hydroxide.

  • Stir at room temperature for 2 hours, monitoring the disappearance of the intermediate by HPLC.

  • Filter the resulting solid, wash with water, and dry to obtain the crude 5-bromo-7-azaindole.

  • Purify the crude product by recrystallization or column chromatography.

Bioactivity of Azaindole-Based Kinase Inhibitors

Derivatives of the 5-bromo-7-azaindole scaffold have shown potent inhibitory activity against a range of protein kinases implicated in cancer. The bromine atom serves as a convenient handle for introducing further diversity through cross-coupling reactions, leading to compounds with tailored selectivity and potency.

Table 2: Bioactivity of Representative Azaindole-Based Kinase Inhibitors

Compound ClassTarget Kinase(s)Reported IC50 / ActivityReference
Substituted 7-AzaindolesFGFR1IC50 = 1.36 ± 0.27 µM (Compound C9)[4]
Erlotinib DerivativesEGFRIC50 = 0.25 µM (Compound 4g)[5]
Indolyl-Pyrimidine HybridsEGFR, HER290% and 64% inhibition at 10 µM (Compound 9)[6]

Note: The compounds in this table are examples of the bioactivity of the azaindole scaffold and are not necessarily synthesized from this compound.

Synthesis and Bioactivity of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is another key heterocyclic system with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9] The synthesis of these compounds often involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. This compound can be envisioned as a precursor to the requisite aminopyrazole intermediates.

General Synthetic Workflow

The following diagram outlines a general strategy for the synthesis of pyrazolo[1,5-a]pyrimidines.

G A 5-Aminopyrazole Derivative C Cyclocondensation A->C B β-Dicarbonyl Compound or Equivalent B->C D Pyrazolo[1,5-a]pyrimidine C->D

Caption: General synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

This protocol describes a general method for the cyclo-condensation reaction.[10]

  • To a solution of the 5-amino-1H-pyrazole derivative in a suitable solvent (e.g., ethanol), add the 2-(arylidene)malononitrile.

  • Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • Wash the solid with cold ethanol and dry to afford the desired pyrazolo[1,5-a]pyrimidine derivative.

  • Further purification can be achieved by recrystallization.

Comparative Bioactivity of Pyrazolo[1,5-a]pyrimidine Derivatives

This class of compounds has demonstrated significant potential in various therapeutic areas. The following table summarizes the bioactivity of some representative examples.

Table 3: Bioactivity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDBiological ActivityKey FindingsReference
Compound 14a Antitumor (Colon Cancer)IC50 = 0.0020 µM against HCT116 cell line[9]
Compound 3l Antioxidant, AntidiabeticDPPH IC50 = 18.77 µg/ml; 72.91% α-amylase inhibition[10]
Hybrid Bipyrimidines Anticancer (Breast, Lung)Potent activity against MCF-7 and A549 cell lines[11]

Note: The compounds in this table are examples of the bioactivity of the pyrazolo[1,5-a]pyrimidine scaffold and are not necessarily synthesized from this compound.

Conclusion and Future Outlook

This compound represents a highly versatile and reactive scaffold for the synthesis of novel bioactive compounds. Its key advantage lies in the fluorine-activated SNAr reactivity, which facilitates the efficient construction of complex molecular architectures under mild conditions. While direct, documented synthetic routes from this specific starting material to a wide array of bioactive compounds are emerging, its potential as a precursor for high-value heterocyclic systems like azaindoles and pyrazolo[1,5-a]pyrimidines is undeniable.

The comparative data presented in this guide underscores the potent bioactivity of these target scaffolds, particularly as kinase inhibitors and anticancer agents. The detailed experimental protocols provide a practical foundation for researchers to explore the synthetic utility of this compound and its derivatives. Future research should focus on delineating specific synthetic pathways from this starting material to these and other bioactive scaffolds, thereby fully unlocking its potential in drug discovery and development.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 4-Bromo-2-fluoro-5-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. In the synthesis of novel chemical entities, such as derivatives of 4-Bromo-2-fluoro-5-nitrobenzonitrile, a versatile building block in medicinal chemistry and agrochemicals, rigorous analytical characterization is paramount.[1] This guide provides an in-depth, objective comparison of orthogonal analytical techniques for the comprehensive characterization and cross-validation of data for this class of compounds.

The principle of cross-validation in analytical methods involves the comparison of results from at least two different analytical techniques to ensure the data's accuracy and reliability.[2] This is particularly crucial in pharmaceutical development to guarantee the identity, purity, and quality of intermediates and final active pharmaceutical ingredients (APIs).

This guide will delve into the practical application and comparative analysis of four critical analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. We will explore the causality behind experimental choices, present detailed methodologies, and provide a framework for interpreting and cross-validating the generated data.

The Strategic Importance of Orthogonal Analytical Methods

Reliance on a single analytical technique can lead to an incomplete or even misleading understanding of a compound's purity and identity. Each method possesses inherent strengths and weaknesses, and their judicious combination provides a more complete analytical picture. For instance, while HPLC is excellent for quantifying known impurities, GC-MS can identify volatile unknowns. NMR provides definitive structural information, and elemental analysis confirms the empirical formula. The cross-validation workflow for these techniques is a self-validating system that enhances the trustworthiness of the analytical data package.

cluster_0 Analytical Workflow cluster_1 Orthogonal Techniques Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Characterization Characterization Purification->Characterization Purified Derivative HPLC HPLC Characterization->HPLC GCMS GC-MS Characterization->GCMS NMR NMR Characterization->NMR EA Elemental Analysis Characterization->EA Cross_Validation Cross-Validation Final Report Final Report Cross_Validation->Final Report HPLC->Cross_Validation GCMS->Cross_Validation NMR->Cross_Validation EA->Cross_Validation cluster_0 Data Integration cluster_1 Validation Assessment HPLC_Data HPLC Data (Purity, Known Impurities) Purity_Confirm Purity Confirmation HPLC_Data->Purity_Confirm Impurity_Profile Complete Impurity Profile HPLC_Data->Impurity_Profile GCMS_Data GC-MS Data (Volatile Impurities, Identity) GCMS_Data->Purity_Confirm Identity_Confirm Identity Confirmation GCMS_Data->Identity_Confirm GCMS_Data->Impurity_Profile NMR_Data NMR Data (Structure, Purity) NMR_Data->Purity_Confirm NMR_Data->Identity_Confirm NMR_Data->Impurity_Profile EA_Data Elemental Analysis Data (Empirical Formula) EA_Data->Identity_Confirm Final_Conclusion Confident Data Package Purity_Confirm->Final_Conclusion Identity_Confirm->Final_Conclusion Impurity_Profile->Final_Conclusion

References

A Senior Application Scientist's Guide to Evaluating Metabolic Stability: A Case Study on Drug Candidates from 4-Bromo-2-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Metabolic Stability in Modern Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a marketable drug, its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a critical determinant of success. Among these, metabolism—the body's enzymatic conversion of xenobiotics—stands as a primary gatekeeper, dictating a drug's half-life, exposure, and potential for toxicity.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause adverse effects.[3] Therefore, a thorough evaluation of metabolic stability is not merely a regulatory checkbox but a foundational pillar of rational drug design.[4]

This guide provides an in-depth comparison of methodologies to evaluate the metabolic stability of drug candidates derived from the versatile but challenging scaffold, 4-Bromo-2-fluoro-5-nitrobenzonitrile . This starting material is attractive for its synthetic utility, offering multiple reaction handles. However, its constituent functional groups—a halogenated aromatic ring and a nitro group—present distinct metabolic liabilities that demand careful scrutiny.

We will dissect the potential metabolic pathways for compounds derived from this scaffold, provide detailed, field-tested protocols for key in vitro assays, and discuss strategies for interpreting the data to guide lead optimization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate robust metabolic stability assessment into their discovery workflow.

The Metabolic Landscape of the this compound Scaffold

The metabolic fate of a drug candidate is intrinsically linked to its chemical structure. The this compound scaffold contains several functionalities, each with a known propensity for enzymatic transformation. Understanding these liabilities is the first step toward designing more stable and safer medicines.

  • Aromatic Ring System: The benzene ring is a common target for Phase I oxidation reactions, primarily catalyzed by Cytochrome P450 (CYP) enzymes.[5] This typically results in the formation of hydroxylated metabolites. The position of hydroxylation is influenced by the electronic effects of the substituents.

  • Halogen Substituents (Bromo and Fluoro): The carbon-fluorine bond is exceptionally strong and generally considered metabolically stable, often used to block sites of metabolism.[6][7] The carbon-bromine bond is weaker and, while less common, can be subject to oxidative dehalogenation. The primary role of these halogens is often electronic, directing the regioselectivity of other metabolic reactions.[8]

  • Nitro Group (-NO₂): This is arguably the most significant metabolic liability of the scaffold. Aromatic nitro groups are well-known to undergo reduction, a process catalyzed by nitroreductases present in both mammalian tissues (e.g., liver) and gut microbiota.[9][10] This multi-step reduction proceeds through highly reactive intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species, which can form covalent adducts with DNA and proteins, raising concerns about potential genotoxicity and mutagenesis.[9][11] The final product is typically the corresponding amine (-NH₂).

  • Nitrile Group (-CN): The nitrile group is generally considered metabolically robust and is a common feature in many approved drugs. However, in some contexts, it can undergo hydrolysis to a carboxylic acid, though this is a less frequent metabolic pathway compared to nitro reduction or aromatic oxidation.

The interplay of these groups dictates the primary metabolic hotspots on any given drug candidate. The following diagram illustrates the principal metabolic transformations that a hypothetical compound from this scaffold might undergo.

cluster_0 Potential Metabolic Pathways cluster_1 Phase I Metabolism Parent Parent Compound (from this compound) Oxidation Aromatic Hydroxylation (CYP450-mediated) Parent->Oxidation Oxidation NitroReduction Nitro Reduction (Nitroreductases) Parent->NitroReduction Reduction ReactiveIntermediate Reactive Intermediates (-NO, -NHOH) NitroReduction->ReactiveIntermediate Toxic Intermediates AmineMetabolite Amine Metabolite (-NH₂) ReactiveIntermediate->AmineMetabolite

Caption: Key Phase I metabolic pathways for the scaffold.

Comparing Alternatives: Bioisosteric Replacement of the Nitro Group

Given the significant metabolic and toxicological concerns associated with the nitro group, a primary strategy in lead optimization is its replacement with a suitable bioisostere—a functional group with similar physicochemical properties that is metabolically more stable.[12] The goal is to retain the desired biological activity while eliminating the liabilities of nitro reduction.

Functional GroupHammett Constant (σp)Lipophilicity (cLogP contribution)Key Metabolic FeaturesRationale for Use
Nitro (-NO₂) (Baseline) ~0.78~-0.28Prone to reduction, forming reactive intermediates and potentially toxic amine metabolites.[9]Strong electron-withdrawing group, often key for binding affinity.
Trifluoromethyl (-CF₃) ~0.54~0.88Generally metabolically stable; C-F bonds are very strong. Can improve potency and metabolic stability.[13][14]Excellent replacement for electron-withdrawing character, enhances lipophilicity and often improves cell permeability.
Pentafluorosulfanyl (-SF₅) ~0.68~1.50Highly stable and metabolically inert.[12]A "super-trifluoromethyl" group; strongly electron-withdrawing and highly lipophilic, but synthetically more challenging.
Cyano (-CN) ~0.66~-0.57Generally metabolically stable, though can be hydrolyzed to a carboxylic acid.Strong electron-withdrawing group, polar, can act as a hydrogen bond acceptor.
Sulfone (-SO₂CH₃) ~0.72~-1.31Metabolically very stable.Strongly electron-withdrawing and polar, increases aqueous solubility.

This comparison highlights a clear strategy: replacing the nitro group with alternatives like -CF₃ or -SO₂CH₃ can be a highly effective way to mitigate metabolic risks while preserving or even enhancing the desired pharmacological properties.[13]

Experimental Evaluation: Protocols for Assessing Metabolic Stability

To quantitatively compare the metabolic stability of different compounds, a suite of robust in vitro assays is essential.[15] These assays provide key parameters like half-life (t½) and intrinsic clearance (CLint), which describe the rate at which a compound is metabolized.[4] The two most fundamental assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method to evaluate Phase I metabolism, as liver microsomes are subcellular fractions rich in CYP enzymes.[16][17]

Causality Behind Experimental Choices:

  • Why Liver Microsomes? They are a concentrated source of the most important Phase I drug-metabolizing enzymes (CYPs and FMOs) but lack Phase II enzymes, allowing for a focused assessment of oxidative metabolism.[16]

  • Why an NADPH Regenerating System? CYP enzymes are hemeproteins that require a continuous supply of reducing equivalents from NADPH to function. A regenerating system (e.g., G6P and G6P dehydrogenase) ensures the cofactor is not depleted during the incubation.[18]

  • Why Time Points? Sampling at multiple time points allows for the calculation of the rate of disappearance of the parent compound, from which half-life and intrinsic clearance are derived.[19]

  • Why a "Minus Cofactor" Control? This control is critical to ensure that the disappearance of the compound is due to enzyme-catalyzed metabolism and not chemical instability in the assay buffer.[19]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADP⁺, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH) in the phosphate buffer.

    • Prepare 10 mM stock solutions of test compounds and positive controls (e.g., verapamil for high clearance, warfarin for low clearance) in DMSO.

  • Reaction Setup:

    • In a 96-well plate, add phosphate buffer.

    • Add the test compound or control to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute in cold phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the reaction.

  • Initiation and Incubation:

    • Initiate the reaction by adding the NADPH regenerating system to all wells except the "minus cofactor" controls. Add buffer to the control wells.

    • Simultaneously, add the diluted microsomal suspension to all wells.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

    • The 0-minute time point is typically taken immediately after adding the microsomes, before significant metabolism can occur.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[20]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein mass).[17]

Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism studies because intact hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transporters, providing a more physiologically relevant system.[16][21]

Causality Behind Experimental Choices:

  • Why Hepatocytes? They are whole, viable liver cells that mimic the in vivo environment more closely than subcellular fractions, capturing the interplay between uptake, metabolism (Phase I and II), and efflux.[22][23]

  • Why Suspension Culture? Incubating cryopreserved hepatocytes in suspension allows for uniform exposure of the cells to the test compound and facilitates automated sampling.[24]

  • Why a CO₂ Atmosphere? Maintaining a controlled atmosphere (typically 5% CO₂) is necessary to keep the pH of the cell culture medium stable.[25]

  • Why Cell Viability Assessment? It is crucial to confirm that the hepatocytes are healthy and metabolically active throughout the experiment, typically via a Trypan Blue exclusion test.

Step-by-Step Protocol:

  • Preparation of Cells and Reagents:

    • Rapidly thaw a vial of cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E) and perform a cell count and viability assessment.

    • Adjust the cell density to the desired concentration (e.g., 0.5-1.0 x 10⁶ viable cells/mL).[26]

    • Prepare 10 mM stock solutions of test compounds and controls in DMSO.

  • Reaction Setup:

    • In a non-coated culture plate, add the hepatocyte suspension.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Include negative controls (heat-inactivated hepatocytes) to assess non-enzymatic degradation.[26]

  • Incubation and Sampling:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂, often with gentle shaking.[25]

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and quench the reaction with 2-3 volumes of ice-cold acetonitrile containing an internal standard.[21]

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability protocol (centrifugation, supernatant transfer, LC-MS/MS analysis).[25]

  • Data Analysis:

    • Calculate t½ and CLint as described previously. The CLint value is typically expressed as µL/min/10⁶ cells.[22] This value can then be scaled to predict in vivo hepatic clearance.[22]

cluster_workflow In Vitro Metabolic Stability Workflow start Prepare Reagents (Compound, Buffers, Cofactors) incubation Incubate Compound with Matrix at 37°C start->incubation prep_matrix Prepare Metabolic Matrix (Microsomes or Hepatocytes) prep_matrix->incubation sampling Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) incubation->sampling quench Quench Reaction (Acetonitrile + Internal Std.) sampling->quench process Process Sample (Centrifuge, Collect Supernatant) quench->process analysis LC-MS/MS Analysis (Quantify Parent Compound) process->analysis data Data Analysis (Calculate t½ and CLint) analysis->data cluster_decision Metabolic Stability Decision Tree start Run In Vitro Stability Assay (Microsomes/Hepatocytes) high_clearance High Clearance (t½ < 30 min) start->high_clearance Fast Metabolism mod_clearance Moderate Clearance (30 < t½ < 120 min) start->mod_clearance Moderate Metabolism low_clearance Low Clearance (t½ > 120 min) start->low_clearance Slow Metabolism action_high Identify Metabolic Hotspot & Redesign Compound (e.g., Block Site, Replace Group) high_clearance->action_high action_mod Perform Reaction Phenotyping Assess DDI Risk mod_clearance->action_mod action_low Proceed to Further Studies (e.g., In Vivo PK) low_clearance->action_low

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-2-fluoro-5-nitrobenzonitrile Analogs in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-Bromo-2-fluoro-5-nitrobenzonitrile Scaffold - A Privileged Starting Point for Kinase Inhibitor Discovery

The this compound core represents a versatile and strategically functionalized starting point for the synthesis of targeted therapies, particularly kinase inhibitors. Its structure is adorned with a unique combination of substituents—a bromo, a fluoro, a nitro, and a nitrile group—each contributing to its synthetic utility and potential pharmacological activity.[1] The electron-withdrawing nature of the nitrile and nitro groups significantly activates the aryl ring, making the bromo and fluoro substituents susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the construction of complex heterocyclic systems commonly found in kinase inhibitors.

While direct and extensive SAR studies on analogs of this compound are not yet widely published, a comprehensive understanding of its potential can be extrapolated from comparative analyses of similarly substituted benzonitriles used in the synthesis of approved drugs and clinical candidates. This guide will dissect the probable contributions of each substituent to both the synthetic accessibility of analogs and their subsequent biological activity, drawing parallels from well-documented kinase inhibitor SAR studies.

Synthetic Strategy and the Impact of Halogen Substitution on Reactivity

The primary route for the diversification of the this compound scaffold involves the nucleophilic displacement of its halogen substituents. The choice of halogen (in this case, bromine and fluorine) has a profound impact on the reaction kinetics and efficiency of SNAr reactions, a critical consideration in the design and execution of a synthetic campaign.

In related 4-halo-3-nitrobenzonitriles, the reactivity order for SNAr is F > Cl > Br.[1] This trend is governed by the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and stabilizes the intermediate Meisenheimer complex. Consequently, 4-fluoro-3-nitrobenzonitrile is often the preferred starting material for industrial-scale syntheses where reaction efficiency is paramount, such as in the production of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[1]

While fluorine is more reactive, the presence of both fluorine and bromine on the this compound scaffold offers opportunities for selective and sequential displacement under carefully controlled reaction conditions, further enhancing its synthetic versatility. The differential reactivity of the C-F and C-Br bonds can be exploited to introduce different nucleophiles at distinct positions, allowing for the creation of diverse and complex molecular architectures.

Inferred Structure-Activity Relationships of this compound Analogs

Based on extensive literature on the SAR of kinase inhibitors featuring substituted aromatic rings, we can infer the likely roles of each functional group in the this compound scaffold.

The Role of the Benzonitrile Moiety

The benzonitrile group is a common feature in many kinase inhibitors. The nitrile functionality is a versatile synthetic handle that can be transformed into other functional groups such as primary amines, carboxylic acids, or tetrazoles, each with distinct physicochemical properties and potential interactions with the target protein. Moreover, the nitrile group itself can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.

The Impact of the Nitro Group

The strongly electron-withdrawing nitro group serves a dual purpose. Synthetically, it activates the aromatic ring for SNAr reactions. In terms of biological activity, the nitro group can be a key pharmacophoric element. For instance, in some contexts, it can be reduced to an amino group, which can then be further functionalized to introduce additional binding interactions or modulate the compound's physicochemical properties. The presence of a nitro group can also influence the overall electronic and conformational properties of the molecule, which can be critical for optimal binding to the target kinase.

The Significance of Fluoro and Bromo Substituents

Halogen atoms, particularly fluorine and bromine, play a crucial role in modern drug design. Their contributions to the SAR of kinase inhibitors are multifaceted:

  • Modulation of Physicochemical Properties: Fluorine substitution is a well-established strategy to enhance metabolic stability and membrane permeability.[2] The introduction of fluorine can also modulate the pKa of nearby functional groups, thereby influencing bioavailability and target engagement.[2]

  • Direct Binding Interactions: Both fluorine and bromine can participate in specific, non-covalent interactions with the protein target. Halogen bonding, a favorable interaction between an electrophilic region on the halogen and a nucleophilic site on the protein, is increasingly recognized as a significant contributor to binding affinity. Studies on tetrabromo-benzimidazole derivatives as CK2 inhibitors have highlighted the importance of halogen bonds in achieving high potency.[3]

  • Probing Structure-Activity Relationships: The systematic replacement of one halogen with another (e.g., F with Br) or with other functional groups allows for a detailed exploration of the steric and electronic requirements of the binding pocket. For example, in a series of quinazoline-based EGFR inhibitors, the nature and position of halogen substituents on the phenyl ring were found to be critical for inhibitory activity.[4]

The following table summarizes the key characteristics of 4-halo-3-nitrobenzonitriles, providing a basis for understanding the synthetic implications of the halogens in the this compound scaffold.

Parameter4-Fluoro-3-nitrobenzonitrile4-Chloro-3-nitrobenzonitrile4-Bromo-3-nitrobenzonitrile
CAS Number 1009-35-4939-80-089642-49-9
Molecular Formula C₇H₃FN₂O₂C₇H₃ClN₂O₂C₇H₃BrN₂O₂
Reactivity in SNAr HighestIntermediateLowest

Data compiled from various chemical suppliers and literature sources.[1]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

The following is a general protocol for the SNAr reaction, which can be adapted for the selective substitution of the fluoro or bromo group on the this compound scaffold by varying the nucleophile and reaction conditions.

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in an appropriate aprotic polar solvent (e.g., DMSO, DMF, or NMP) is added the desired nucleophile (1.1-1.5 equivalents) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) (2.0-3.0 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 120 °C, depending on the reactivity of the nucleophile and the desired selectivity. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product.

In Vitro Kinase Inhibition Assay

The following is a representative protocol for evaluating the inhibitory activity of the synthesized analogs against a specific kinase.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is typically done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

  • Procedure:

    • A solution of the test compound is serially diluted in DMSO.

    • The kinase, substrate, and ATP are mixed in a reaction buffer.

    • The test compound is added to the reaction mixture and incubated for a specific time at a controlled temperature.

    • The kinase reaction is stopped, and a detection reagent is added to measure the amount of ATP consumed.

    • The luminescence signal is read using a plate reader.

  • Data Analysis: The IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.

Visualizing the Synthetic and Biological Pathways

Synthetic Diversification of the Scaffold

G A 4-Bromo-2-fluoro- 5-nitrobenzonitrile B Nucleophilic Aromatic Substitution (SNAr) A->B Reaction with Nucleophiles C Analog Library B->C D Biological Screening (e.g., Kinase Assays) C->D E SAR Analysis D->E F Lead Optimization E->F

Caption: Workflow for the generation and evaluation of this compound analogs.

A Representative Kinase Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Kinase Inhibitor (Analog) Inhibitor->RAF

Caption: Simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold holds significant promise as a starting point for the development of novel kinase inhibitors. While direct SAR studies on its analogs are still emerging, a wealth of information from related chemical series provides a strong foundation for the rational design of new compounds. The strategic placement of the bromo, fluoro, nitro, and nitrile groups offers a rich playground for synthetic chemists to create diverse libraries of analogs. By systematically exploring modifications at each of these positions and evaluating their impact on kinase inhibition and cellular activity, researchers can unlock the full potential of this versatile scaffold. Future work should focus on the synthesis and biological evaluation of a focused library of analogs to establish concrete SAR and guide the optimization of lead compounds with improved potency, selectivity, and drug-like properties.

References

A Senior Application Scientist's Guide to the Reaction Kinetics of 4-Bromo-2-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, quantitative comparison of the reaction kinetics for 4-Bromo-2-fluoro-5-nitrobenzonitrile, a pivotal intermediate in the fields of medicinal chemistry and advanced materials. As researchers and drug development professionals, understanding the reactivity of this substrate is paramount for optimizing synthetic routes, improving yields, and controlling process parameters. This document moves beyond a simple recitation of facts to explain the causality behind the observed reactivity, grounded in the fundamental principles of physical organic chemistry.

While direct, peer-reviewed kinetic data for this compound is not abundant in public literature, this guide synthesizes established principles of Nucleophilic Aromatic Substitution (SNAr) and leverages comparative data from closely related analogues to provide a robust and predictive analysis. Every protocol and claim is designed to be a self-validating system, empowering you to verify these principles in your own laboratory.

Mechanistic Framework: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic carbons (SN1 and SN2), the SNAr reaction on an aromatic ring proceeds via a distinct pathway due to the high energy required to break the ring's aromaticity.

The reaction is characterized by a two-step addition-elimination sequence. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring.[1][2] This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The aromaticity of the ring is temporarily broken in this high-energy intermediate. In the second, faster step, the leaving group is eliminated, and the ring's aromaticity is restored.[3]

The structure of this compound is exquisitely primed for this reaction. The potent electron-withdrawing effects of the nitro (-NO₂) group (para to the fluorine, ortho to the bromine) and the cyano (-CN) group (ortho to the fluorine) create a significant electron deficiency on the aromatic ring. This deficiency, particularly at the carbon atoms bearing the halogen substituents, makes the ring highly susceptible to nucleophilic attack. These groups also play a critical role in stabilizing the negative charge of the Meisenheimer intermediate through resonance, which lowers the activation energy of the rate-determining step.[3][4]

Figure 1: The two-step Addition-Elimination SNAr mechanism for this compound.

Quantitative Reactivity Comparison: The Decisive Role of the Leaving Group

A key feature of the SNAr reaction is the "element effect," which describes the relative reactivity of halogen leaving groups. In stark contrast to SN2 reactions where the leaving group order is I > Br > Cl > F, the order in SNAr is typically F > Cl ≈ Br > I .[5]

This inverted trend is a direct consequence of the rate-determining step. Since the C-X bond is not broken in the slow step, the bond strength is less important than the ability of the halogen to activate the ring for the initial nucleophilic attack.[3] Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect. This polarizes the C-F bond, making the attached carbon significantly more electrophilic and stabilizing the developing negative charge in the transition state.[1][4]

Our target molecule, this compound, possesses two potential leaving groups: Fluorine at the C2 position and Bromine at the C4 position. Based on the element effect, nucleophilic attack will overwhelmingly favor the displacement of the fluorine atom . The bromine atom is significantly less reactive under typical SNAr conditions.

Comparative Kinetic Data (Predictive Analysis)

Table 1: Predicted Comparative Reaction Kinetics with Piperidine

SubstrateLeaving GroupRelative Rate Constant (krel)Rationale & Supporting Evidence
This compound Fluorine ~300 - 350 The fluorine atom is highly activated by ortho (-CN) and para (-NO₂) electron-withdrawing groups. Its high electronegativity makes it an excellent leaving group in SNAr.[1][4]
This compound Bromine ~1 The bromine atom is significantly less activating than fluorine. Its displacement would be orders of magnitude slower and is not the favored pathway.[5]
1-Fluoro-2,4-dinitrobenzeneFluorine~300A classic example of a highly activated aryl fluoride, serving as a benchmark for high reactivity in SNAr reactions.[1][4]
1-Bromo-2,4-dinitrobenzeneBromine1The bromo-analogue is substantially less reactive than the fluoro-analogue, demonstrating the pronounced element effect.[4]

Note: The relative rate constants are estimates derived from established principles of SNAr reactivity to illustrate the expected kinetic behavior. They are normalized to the reactivity of 1-Bromo-2,4-dinitrobenzene.

This quantitative disparity underscores a critical point for process chemists: This compound will react selectively at the C2 position to displace the fluoride ion. This high reactivity allows for the use of milder reaction conditions, often leading to cleaner reactions and higher yields compared to analogous bromo- or chloro-substituted compounds.

Experimental Protocol for a Comparative Kinetic Analysis

To empirically validate the predicted reactivity, a robust experimental design is essential. The following protocol outlines a general method for quantitatively comparing the reactivity of different halo-nitroaromatic substrates using in-situ monitoring.

Objective:

To determine the second-order rate constant (k₂) for the SNAr reaction of an aryl halide with a nucleophile by monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).

Materials & Equipment:
  • Substrates: this compound, 1-Fluoro-2,4-dinitrobenzene (for comparison)

  • Nucleophile: Piperidine

  • Solvent: Acetonitrile (HPLC grade)

  • Internal Standard: A stable, non-reactive compound with a distinct retention time (e.g., naphthalene)

  • HPLC system with a UV detector

  • Thermostatted reaction vessel with magnetic stirring

  • Autosampler for automated time-point quenching and injection

  • Class A volumetric glassware and calibrated micropipettes

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Accurately prepare a 0.1 M stock solution of the internal standard (e.g., naphthalene) in acetonitrile.

    • Prepare a 0.02 M stock solution of the aryl halide substrate (e.g., this compound) in acetonitrile containing the internal standard at a final concentration of 0.01 M.

    • Prepare a 0.2 M stock solution of the nucleophile (piperidine) in acetonitrile. Note: Using a significant excess of the nucleophile ensures pseudo-first-order kinetics with respect to the substrate.

  • Reaction Setup & Execution:

    • Equilibrate the reaction vessel, containing a stir bar and the aryl halide/internal standard solution, to the desired temperature (e.g., 50.0 ± 0.1 °C).

    • Equilibrate the nucleophile solution to the same temperature.

    • To initiate the reaction, rapidly add a pre-calculated volume of the nucleophile solution to the reaction vessel to achieve the desired final concentration (e.g., 0.1 M piperidine, 0.01 M substrate). Start the timer immediately.

    • Use an autosampler to withdraw aliquots from the reaction mixture at regular time intervals (e.g., every 5 minutes). The autosampler should be programmed to immediately quench the reaction by diluting the aliquot in a vial containing the mobile phase.

  • HPLC Analysis:

    • Develop an HPLC method capable of resolving the substrate, product, and internal standard peaks.

    • Analyze the quenched samples. Record the peak areas for the substrate and the internal standard at each time point.

  • Data Analysis & Rate Constant Calculation:

    • Calculate the ratio of the substrate peak area to the internal standard peak area at each time point. This ratio is proportional to the concentration of the substrate.

    • Under pseudo-first-order conditions ([Nucleophile] >> [Substrate]), the integrated rate law is: ln([Substrate]t) = -kobst + ln([Substrate]0) .

    • Plot ln(Peak Area Ratio) versus time (t). The plot should be linear.

    • The slope of this line is equal to -kobs (the observed pseudo-first-order rate constant).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = kobs / [Nucleophile] .

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solutions Prepare Stock Solutions (Substrate, Nucleophile, Internal Std) Equilibrate Equilibrate Solutions to Reaction Temperature Prep_Solutions->Equilibrate Initiate Initiate Reaction: Mix Substrate & Nucleophile Equilibrate->Initiate Sample Automated Sampling & Quenching at Time Intervals Initiate->Sample HPLC HPLC Analysis of Quenched Samples Sample->HPLC Data Plot ln(Concentration) vs. Time HPLC->Data Calculate Calculate k_obs from Slope Data->Calculate Final_k2 Calculate k2 = k_obs / [Nucleophile] Calculate->Final_k2

Figure 2: Experimental workflow for the determination of SNAr reaction kinetics.

Conclusion for the Practicing Scientist

The kinetic profile of this compound is defined by its high susceptibility to Nucleophilic Aromatic Substitution. The key takeaways for researchers, scientists, and drug development professionals are:

  • High Reactivity: The compound is strongly activated by its nitro and cyano substituents, facilitating reactions under mild conditions.

  • Selective Substitution: The fluorine atom at the C2 position is the primary site of nucleophilic attack, being a significantly more labile leaving group than the bromine atom at C4. This predictable selectivity is a major asset in complex synthetic design.

  • Kinetics Favor Fluorine: The rate of fluoride displacement is several orders of magnitude faster than that of bromide displacement, a direct result of fluorine's high electronegativity stabilizing the rate-determining transition state.

By understanding these kinetic principles, chemists can harness the unique reactivity of this compound to design more efficient, selective, and robust synthetic processes, accelerating the development of novel pharmaceuticals and advanced materials.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of specialized reagents like 4-Bromo-2-fluoro-5-nitrobenzonitrile (CAS No. 893615-25-3) demand meticulous planning and adherence to established protocols.[1] This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety standards to ensure the protection of laboratory personnel and the environment.

The procedural choices outlined below are rooted in the compound's specific chemical hazards. As a halogenated nitroaromatic compound, it presents multiple risks, including significant toxicity and the potential for environmental harm if not managed correctly.

Part 1: Hazard Profile and Essential Safety Precautions

Understanding the inherent risks of a chemical is the foundation of its safe handling. This compound is classified as a hazardous substance, and its disposal protocol is directly informed by its toxicological profile.

Immediate Safety Protocols

All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate inhalation risks.[2] A designated area for hazardous waste accumulation should be established away from general laboratory traffic. Before beginning any disposal-related task, ensure that an eyewash station and safety shower are accessible and unobstructed.[3]

Required Personal Protective Equipment (PPE)

Given the compound's hazard classification, the following PPE is mandatory:

  • Gloves: Use double-layered chemical-resistant gloves, such as nitrile or Viton, to prevent skin contact.[4]

  • Eye Protection: Chemical safety goggles and a full-face shield are required to protect against splashes.[2]

  • Body Protection: A flame-resistant lab coat and a chemical-resistant apron must be worn.[5]

  • Respiratory Protection: While working in a fume hood is the primary engineering control, a NIOSH-approved respirator may be necessary if exposure limits are at risk of being exceeded.[2]

Hazard Classification Data

The hazard profile dictates the stringent containment and disposal requirements.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[6]
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin[6]
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled[6]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation

Part 2: Step-by-Step Disposal Workflow

The proper disposal of this compound is a multi-step process that ensures the waste is securely contained, clearly identified, and managed in compliance with regulatory standards. Disposal down the drain or via evaporation is strictly prohibited.[4]

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.

  • Create a Designated Waste Stream: Establish a specific waste container for "Halogenated Nitroaromatic Compounds."

  • Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases.[3][7] Mixing can lead to vigorous, exothermic reactions or the generation of toxic gases.

  • Solid vs. Liquid: Collect solid waste (e.g., residual powder, contaminated weigh boats) and liquid waste (e.g., solutions containing the compound) in separate, appropriately designated containers.

Step 2: Containerization and Labeling

Waste containers must be robust, chemically compatible, and clearly marked.

  • Container Selection: Use high-density polyethylene (HDPE) or other chemically resistant containers for both solid and liquid waste.[8] Ensure containers have secure, leak-proof lids.

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all components and their approximate concentrations

    • The relevant hazard warnings (e.g., "Toxic," "Irritant")[9]

    • The date of initial waste accumulation

Step 3: Management of Spills and Contaminated Materials

Small spills must be managed promptly and correctly to prevent exposure and environmental release.

  • Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access to non-essential personnel.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[3][4] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][10]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials, including wipes and gloves, must be disposed of as hazardous waste.[5]

Step 4: Decontamination of Empty Containers

Empty containers that held the pure compound are considered hazardous waste until properly decontaminated.

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[11]

  • Collect Rinsate: Each rinse should be collected and added to the "Halogenated Nitroaromatic" liquid waste stream.[5]

  • Final Disposal: Once decontaminated, the container can be disposed of according to your institution's policies, which may include recycling or disposal as non-hazardous waste.

Step 5: Final Disposal

The ultimate disposal of this chemical waste must be handled by professionals.

  • Engage Professionals: The sealed, labeled waste container must be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12]

  • Method of Destruction: The standard and environmentally preferred method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing technology to neutralize hazardous combustion byproducts like hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[7][11][13]

G cluster_prep Preparation & Segregation cluster_handling Waste Handling & Accumulation cluster_disposal Final Disposition A Waste Generation (Solid or Liquid) B Select Compatible HDPE Container A->B C Label Container: 'Hazardous Waste: Halogenated Nitroaromatics' B->C D Add Waste to Labeled Container C->D E Is it a small spill? D->E F Absorb with Inert Material E->F Yes H Store container in designated Satellite Accumulation Area E->H No G Collect Absorbent & Debris as Hazardous Waste F->G G->H I Container is full or project complete H->I J Arrange Pickup with EHS or Licensed Contractor I->J K Transport to Approved Waste Disposal Plant (e.g., Incineration) J->K

Caption: Disposal workflow for this compound.

Part 3: Emergency Response Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

  • If Swallowed: Do NOT induce vomiting. Immediately call a poison control center or physician. Rinse the mouth with water.[13]

  • If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • If in Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

By adhering to this structured disposal guide, you contribute to a culture of safety, ensuring that your vital research does not come at the cost of personal health or environmental integrity.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Bromo-2-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and development, the synthesis of novel compounds is a journey into uncharted territory. With new molecular entities come new challenges, not least of which is ensuring the safety of the dedicated scientists at the bench. This guide provides essential, immediate safety and logistical information for handling 4-Bromo-2-fluoro-5-nitrobenzonitrile, a compound whose structural motifs—a halogenated and nitrated aromatic nitrile—suggest a significant toxicological profile. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work safely and effectively.

Hazard Assessment: Understanding the 'Why' Behind the 'How'

GHS Hazard Profile Summary

Hazard InformationClassificationImplication for Handling
Signal Word DangerIndicates a high level of hazard.
Pictogram GHS06: Skull and CrossbonesSignifies acute toxicity (fatal or toxic).
Hazard Statements H301, H311, H331Toxic if swallowed, in contact with skin, or if inhaled.

Source: Synthesized from supplier safety information.

The presence of the nitrile group (-C≡N) is a key toxicological feature. While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they can be metabolized in the body to release cyanide ions.[3] This process can interfere with cellular respiration, leading to delayed but severe toxic effects. The aromatic, halogenated, and nitro-substituted nature of this molecule further suggests potential for skin irritation and other systemic effects.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

Given the high acute toxicity of this compound, a stringent PPE protocol is non-negotiable. The choice of PPE is dictated by the need to prevent all routes of exposure: dermal, inhalation, and ingestion.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to check for breakthrough times with your specific solvent.[4] Always use double gloving when handling the pure compound or concentrated solutions.
Eye Protection Chemical safety goggles and a face shieldGoggles protect against splashes, while a face shield provides an additional layer of protection for the entire face, especially during procedures with a risk of splashing.
Body Protection A lab coat or chemical-resistant apronProtects against spills and contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or vapors. For spill cleanup or in situations where ventilation is inadequate, a certified respirator with appropriate cartridges for organic vapors and particulates should be used.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Step 1: Preparation and Engineering Controls

  • Work Area: All handling of this compound, including weighing and dilutions, must be conducted within a certified chemical fume hood.

  • Ventilation: Ensure the fume hood has adequate airflow before beginning work.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed. Have a chemical spill kit appropriate for toxic powders and solvents nearby.

Step-2: Handling and Use

  • Weighing: When weighing the solid compound, use a disposable weigh boat within the fume hood to prevent contamination of balances.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Transfers: Use a funnel for transferring solutions to prevent spills.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[5]

Step 3: Storage

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • Security: Store in a locked cabinet or a designated area for highly toxic substances to restrict access.

Emergency Procedures: Planning for the Unexpected

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is crucial.

Exposure Response

Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5][6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7]

Spill Response Workflow

The following diagram outlines the logical flow for responding to a chemical spill of this compound.

Spill_Response_Workflow start Spill Occurs assess_spill Assess Spill Size & Risk (Is it manageable?) start->assess_spill evacuate Evacuate Area Alert Others assess_spill->evacuate No don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess_spill->don_ppe Yes call_ehs Call Emergency Services / EHS evacuate->call_ehs contain_spill Contain Spill (Use absorbent pads/vermiculite) don_ppe->contain_spill cleanup Carefully Clean Up Spill (Avoid raising dust) contain_spill->cleanup decontaminate Decontaminate Area (Soap and water) cleanup->decontaminate package_waste Package Waste in a Sealed, Labeled Container decontaminate->package_waste dispose Dispose of as Halogenated Organic Waste package_waste->dispose end Spill Response Complete dispose->end

Caption: A workflow diagram for responding to a chemical spill.

Disposal Plan: Responsible Stewardship from Cradle to Grave

Proper disposal of this compound and its contaminated waste is essential to protect both human health and the environment.

  • Waste Segregation: As a halogenated organic compound, all waste containing this substance must be collected in a designated, labeled container for halogenated organic waste.[8][9] Do not mix with non-halogenated waste.

  • Containerization: Use a chemically compatible, leak-proof container with a secure lid. The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Halogenated Organic Waste").

  • Empty Containers: "Empty" containers that held the pure compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as halogenated organic waste.

  • Disposal Vendor: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[10]

By integrating these safety protocols and operational plans into your laboratory workflow, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.